molecular formula C6H14ClNO3 B1139675 Deoxyfuconojirimycin hydrochloride CAS No. 210174-73-5

Deoxyfuconojirimycin hydrochloride

货号: B1139675
CAS 编号: 210174-73-5
分子量: 183.63 g/mol
InChI 键: SHSBWMUIVLOMIL-NQZVPSPJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Deoxyfuconojirimycin hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H14ClNO3 and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-3-5(9)6(10)4(8)2-7-3;/h3-10H,2H2,1H3;1H/t3-,4+,5+,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSBWMUIVLOMIL-NQZVPSPJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(CN1)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](CN1)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210174-73-5
Record name (2S,3R,4S,5R)-2-Methylpiperidine-3,4,5-triol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Deoxyfuconojirimycin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfuconojirimycin hydrochloride (DFJ-HCl) is a potent and specific competitive inhibitor of α-L-fucosidase, an enzyme implicated in various physiological and pathological processes, including inflammation, cancer, and viral infections. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of DFJ-HCl. Detailed experimental protocols for its synthesis are outlined, and quantitative data on its biological activity are presented in tabular format for easy reference. Furthermore, signaling pathways affected by DFJ-HCl are illustrated using logical and workflow diagrams to facilitate a deeper understanding of its cellular effects.

Discovery

Deoxyfuconojirimycin (DFJ), the parent compound of DFJ-HCl, was first identified as a natural product. It was isolated from the fungus Fusarium proliferatum, highlighting its origin as a fungal metabolite[1]. This discovery placed DFJ within the family of iminosugars, which are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. These structural features are key to their ability to inhibit glycosidases.

Chemical Synthesis

Several synthetic routes for Deoxyfuconojirimycin have been developed, starting from readily available carbohydrates. The hydrochloride salt is typically prepared in the final step by treating the free base with hydrochloric acid.

Synthesis from D-Glucose

A common synthetic approach utilizes D-glucose as the starting material. The key steps involve a series of transformations to introduce the nitrogen atom and establish the desired stereochemistry of the piperidine ring.

Experimental Protocol: Synthesis of Deoxyfuconojirimycin from D-Glucose (Representative)

  • Step 1: Protection of Hydroxyl Groups. D-glucose is first per-O-acetylated using acetic anhydride and a catalyst (e.g., iodine or a Lewis acid) to protect the hydroxyl groups.

  • Step 2: Formation of the Glycal. The protected glucose is then converted to its corresponding glucal via a reductive elimination reaction.

  • Step 3: Azidonitration. The glucal undergoes an azidonitration reaction to introduce an azide group at C-1 and a nitro group at C-2.

  • Step 4: Reduction and Cyclization. The nitro group is reduced to an amine, which then undergoes intramolecular reductive amination to form the piperidine ring. The azide group is also reduced to an amine.

  • Step 5: Deprotection. The protecting groups (e.g., acetyl groups) are removed to yield Deoxyfuconojirimycin.

  • Step 6: Formation of the Hydrochloride Salt. The purified Deoxyfuconojirimycin free base is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol). The resulting hydrochloride salt precipitates and is collected by filtration, washed, and dried.

Synthesis from D-Mannose

An alternative synthetic route starts from D-mannose. This pathway also involves a series of stereoselective reactions to construct the iminosugar core.

Experimental Protocol: Synthesis of Deoxyfuconojirimycin from D-Mannose (Representative)

  • Step 1: Formation of a Mannopyranoside. D-mannose is converted to a methyl mannopyranoside.

  • Step 2: Selective Protection and Oxidation. A series of protection and deprotection steps are carried out to selectively expose the hydroxyl group at C-5, which is then oxidized to an aldehyde.

  • Step 3: Reductive Amination. The aldehyde undergoes reductive amination with a suitable nitrogen source (e.g., benzylamine followed by reduction) to introduce the nitrogen atom into the ring.

  • Step 4: Deprotection and Cyclization. Removal of the protecting groups leads to the cyclization and formation of the piperidine ring.

  • Step 5: Final Deprotection. Any remaining protecting groups are removed to afford Deoxyfuconojirimycin.

  • Step 6: Hydrochloride Salt Formation. The free base is converted to the hydrochloride salt as described in the D-glucose route.

Quantitative Data

The biological activity of this compound has been quantified in various assays. Key parameters are summarized in the tables below.

Table 1: Inhibitory Activity of Deoxyfuconojirimycin and its Hydrochloride Salt

CompoundEnzymeSourceInhibition Constant (Ki)IC50
Deoxyfuconojirimycinα-L-FucosidaseHuman Liver1 x 10⁻⁸ M-
This compoundα-L-FucosidaseBovine Kidney10 nM-
This compoundα-L-FucosidaseBos taurus0.24 µM-

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₃NO₃·HCl
Molecular Weight183.63 g/mol
Melting Point170 °C
AppearanceOff-white powder
SolubilitySoluble in water

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by acting as a potent and specific competitive inhibitor of α-L-fucosidase. This enzyme is responsible for the hydrolysis of terminal α-L-fucose residues from glycoconjugates, such as glycoproteins and glycolipids.

By inhibiting α-L-fucosidase, DFJ-HCl prevents the removal of fucose from these molecules, leading to an accumulation of fucosylated structures. Fucosylation is a critical post-translational modification that plays a significant role in various cellular processes, including cell-cell recognition, adhesion, and signal transduction. The alteration of fucosylation patterns by DFJ-HCl can therefore have profound effects on cellular behavior.

Fucosylation and Cell Signaling

Fucosylated glycans on cell surface receptors are known to modulate the activity of several important signaling pathways. Two key examples are the Epidermal Growth Factor Receptor (EGFR) and integrin signaling pathways.

  • EGFR Signaling: The fucosylation status of EGFR can influence its dimerization and subsequent activation upon ligand binding. Alterations in EGFR fucosylation can impact downstream signaling cascades that control cell proliferation, survival, and migration.

  • Integrin Signaling: Integrins are cell adhesion receptors that mediate interactions between the cell and the extracellular matrix. The fucosylation of integrins and their associated proteins is crucial for proper cell adhesion, migration, and the activation of downstream signaling pathways that regulate the cytoskeleton and cell survival.

Below are diagrams illustrating the general fucosylation pathway and the potential impact of DFJ-HCl on cellular signaling.

Fucosylation_Pathway cluster_0 De Novo Pathway cluster_1 Salvage Pathway cluster_2 Golgi Apparatus cluster_3 Lysosome/Cell Surface Glucose Glucose Fructose_6P Fructose_6P Glucose->Fructose_6P Glycolysis Mannose_6P Mannose_6P Fructose_6P->Mannose_6P Isomerase Mannose_1P Mannose_1P Mannose_6P->Mannose_1P Mutase GDP_Mannose GDP_Mannose Mannose_1P->GDP_Mannose GDP-Man Pyrophosphorylase GDP_Fucose GDP_Fucose GDP_Mannose->GDP_Fucose GMD, FX Fucosylated_Glycan Fucosylated_Glycan GDP_Fucose->Fucosylated_Glycan Fucosyltransferase Fucose Fucose Fucose_1P Fucose_1P Fucose->Fucose_1P Fucokinase Fucose_1P->GDP_Fucose GDP-Fuc Pyrophosphorylase Glycan_Fucose Glycan_Fucose Fucosylated_Glycan->Glycan_Fucose α-L-Fucosidase DFJ_HCl DFJ-HCl DFJ_HCl->Glycan_Fucose Inhibition

Caption: General overview of the fucosylation pathways and the point of inhibition by DFJ-HCl.

Signaling_Impact DFJ_HCl Deoxyfuconojirimycin HCl alpha_L_Fucosidase α-L-Fucosidase DFJ_HCl->alpha_L_Fucosidase Inhibits Altered_Fucosylation Altered Glycan Fucosylation alpha_L_Fucosidase->Altered_Fucosylation Modulates EGFR EGFR Signaling Altered_Fucosylation->EGFR Integrin Integrin Signaling Altered_Fucosylation->Integrin Cell_Proliferation Cell Proliferation EGFR->Cell_Proliferation Cell_Survival Cell Survival EGFR->Cell_Survival Cell_Adhesion Cell Adhesion & Migration Integrin->Cell_Adhesion Integrin->Cell_Survival

Caption: Impact of DFJ-HCl on key cellular signaling pathways and functions.

Experimental Workflows

The following diagram outlines a general workflow for researchers investigating the effects of this compound.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Enzyme_Assay α-L-Fucosidase Activity Assay (Determine Ki and IC50) Cell_Culture Cell Culture with DFJ-HCl Treatment Enzyme_Assay->Cell_Culture Inform Dosing Western_Blot Western Blot for Signaling Proteins (p-EGFR, p-Akt, etc.) Cell_Culture->Western_Blot Adhesion_Assay Cell Adhesion & Migration Assays Cell_Culture->Adhesion_Assay Proliferation_Assay Cell Proliferation & Viability Assays Cell_Culture->Proliferation_Assay Animal_Model Animal Model of Disease (e.g., Cancer, Inflammation) Western_Blot->Animal_Model Identify Key Pathways Adhesion_Assay->Animal_Model Validate Phenotype Proliferation_Assay->Animal_Model Validate Phenotype DFJ_HCl_Admin DFJ-HCl Administration Animal_Model->DFJ_HCl_Admin PK_Studies Pharmacokinetic Analysis DFJ_HCl_Admin->PK_Studies Efficacy_Eval Evaluation of Therapeutic Efficacy DFJ_HCl_Admin->Efficacy_Eval Tox_Studies Toxicology Assessment DFJ_HCl_Admin->Tox_Studies

Caption: A typical experimental workflow for the preclinical evaluation of DFJ-HCl.

Conclusion

This compound is a valuable research tool for studying the roles of fucosylation in health and disease. Its well-defined mechanism of action as a specific α-L-fucosidase inhibitor, coupled with established synthetic routes, makes it an attractive molecule for further investigation in drug development programs targeting fucosylation-dependent pathologies. This guide provides a foundational resource for researchers and scientists working with this potent iminosugar.

References

Deoxyfuconojirimycin Hydrochloride: A Technical Guide to its Mechanism of Action as an α-L-Fucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfuconojirimycin (DFJ) hydrochloride is a potent and specific competitive inhibitor of the lysosomal enzyme α-L-fucosidase. As an iminosugar, its structure mimics that of the natural substrate, L-fucose, allowing it to bind with high affinity to the enzyme's active site. This inhibition leads to an accumulation of fucosylated glycoconjugates, which can modulate a variety of cellular processes, including cell signaling, adhesion, and proliferation. This technical guide provides an in-depth overview of the mechanism of action of Deoxyfuconojirimycin hydrochloride, including its enzyme kinetics, the cellular consequences of α-L-fucosidase inhibition, and detailed experimental protocols for its study.

Core Mechanism of Action: Competitive Inhibition of α-L-Fucosidase

Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol) is a powerful and highly specific competitive inhibitor of α-L-fucosidase (EC 3.2.1.51)[1][2]. The core of its inhibitory action lies in its structural similarity to the natural substrate, L-fucose. The piperidine ring of DFJ mimics the oxocarbenium ion-like transition state of the fucosyl cation formed during the enzymatic hydrolysis of fucosylated glycoconjugates.

The mechanism is pH-dependent, strongly suggesting that the inhibition arises from the formation of an ion-pair between the protonated imino group of the inhibitor and a carboxylate group within the active site of the α-L-fucosidase enzyme[1][2]. The minimal structural requirement for this potent inhibition is the correct stereochemical configuration of the hydroxyl groups at positions 2, 3, and 4 of the piperidine ring, which correspond to the arrangement on the L-fucose substrate[1][2]. Substitutions at other positions on the DFJ molecule can alter the potency of inhibition but do not abrogate it[1][2].

Quantitative Inhibition Data

The inhibitory potency of this compound against α-L-fucosidase has been quantified in several studies. The key parameter for a competitive inhibitor is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher potency.

CompoundEnzyme SourceSubstrateInhibition TypeKi ValueIC50 ValueReference
DeoxyfuconojirimycinHuman Liver4-Methylumbelliferyl-α-L-fucopyranosideCompetitive1 x 10⁻⁸ MNot Reported[1]
DeoxyfuconojirimycinNot Specified4-Methylumbelliferyl-α-L-fucopyranosideNot SpecifiedNot ReportedIC50 values were calculated[1]

Experimental Protocol: In Vitro α-L-Fucosidase Inhibition Assay

The following is a detailed methodology for a fluorometric assay to determine the inhibitory activity of this compound against α-L-fucosidase.

3.1. Materials and Reagents

  • Enzyme: Purified human liver α-L-fucosidase

  • Substrate: 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF)

  • Inhibitor: this compound (DFJ)

  • Buffer: 0.1 M Citrate-phosphate buffer, pH 4.5

  • Stop Solution: 0.5 M Sodium carbonate (Na₂CO₃)

  • Instrumentation: Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)

  • Plate: 96-well black, flat-bottom microplate

3.2. Assay Procedure

  • Prepare Reagent Solutions:

    • Prepare a stock solution of 4-MUF in DMSO. Dilute with the assay buffer to the desired final concentrations.

    • Prepare a stock solution of DFJ hydrochloride in ultrapure water. Perform serial dilutions in the assay buffer to obtain a range of inhibitor concentrations.

    • Prepare the α-L-fucosidase solution in the assay buffer to the desired working concentration.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add 50 µL of assay buffer.

    • Control wells (no inhibitor): Add 25 µL of assay buffer and 25 µL of the enzyme solution.

    • Inhibitor wells: Add 25 µL of the different DFJ dilutions and 25 µL of the enzyme solution.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 50 µL of the 4-MUF substrate solution to all wells (except the blank).

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes. The incubation time may be optimized based on enzyme activity.

  • Stop the Reaction:

    • Add 100 µL of the 0.5 M Na₂CO₃ stop solution to all wells. This will stop the enzymatic reaction and enhance the fluorescence of the product (4-methylumbelliferone).

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

3.3. Data Analysis

  • Subtract the fluorescence reading of the blank from all other readings.

  • Calculate the percentage of inhibition for each DFJ concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence of inhibitor well / Fluorescence of control well))

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • To determine the Ki value and the type of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Dixon plot or Michaelis-Menten kinetics.

Cellular Effects and Signaling Pathways

The inhibition of α-L-fucosidase by this compound prevents the removal of fucose residues from glycoconjugates, leading to an accumulation of fucosylated molecules. Fucosylation is a critical post-translational modification that plays a significant role in various cellular processes. While direct downstream signaling pathways of α-L-fucosidase inhibition are not extensively characterized, the consequences of altered fucosylation, particularly in the context of cancer, provide insights into the potential cellular effects of DFJ.

Inhibition of fucosylation has been shown to impact several key cellular functions:

  • Cell Proliferation and Growth Factor Signaling: Aberrant fucosylation can affect the function of growth factor receptors. For instance, inhibition of fucosylation has been demonstrated to reduce the activation of signaling pathways such as the ERK1/2 and p38 MAPK pathways, which are crucial for cell proliferation[3]. By causing an accumulation of fucosylated proteins, DFJ could potentially modulate these pathways.

  • Cell Adhesion and Migration: Fucosylated glycans on the cell surface are involved in cell-cell and cell-matrix interactions. For example, the expression of fucosylated antigens like sialyl-Lewis X/A is crucial for the adhesion of cancer cells to E-selectin on endothelial cells, a key step in metastasis[3]. By altering the fucosylation status of cell surface proteins, DFJ may interfere with these adhesive and migratory processes.

  • Modulation of Immune Response: Fucosylation of cell surface molecules is also involved in immune recognition and signaling. Alterations in the fucosylation patterns can affect immune cell trafficking and activation.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the potential downstream cellular consequences.

competitive_inhibition cluster_enzyme α-L-Fucosidase Active Site Enzyme Enzyme (E) ES Enzyme-Substrate Complex (ES) Enzyme->ES EI Enzyme-Inhibitor Complex (EI) (Inactive) Enzyme->EI Substrate Fucosylated Glycoprotein (S) Substrate->Enzyme Inhibitor DFJ (I) Inhibitor->Enzyme ES->Enzyme k-1 Product De-fucosylated Glycoprotein + Fucose (P) ES->Product k_cat EI->Enzyme Ki

Caption: Competitive inhibition of α-L-fucosidase by Deoxyfuconojirimycin (DFJ).

experimental_workflow prep 1. Reagent Preparation (Enzyme, Substrate, DFJ) setup 2. Assay Setup in 96-well plate (Blank, Control, Inhibitor) prep->setup preinc 3. Pre-incubation (37°C, 10 min) setup->preinc start 4. Add Substrate (4-MUF) preinc->start inc 5. Incubation (37°C, 30 min) start->inc stop 6. Stop Reaction (Na2CO3) inc->stop read 7. Read Fluorescence (Ex: 360nm, Em: 450nm) stop->read analyze 8. Data Analysis (% Inhibition, IC50, Ki) read->analyze

Caption: Experimental workflow for the α-L-fucosidase inhibition assay.

signaling_pathway DFJ Deoxyfuconojirimycin (DFJ) Fucosidase α-L-Fucosidase DFJ->Fucosidase inhibits Fucosylation Increased Fucosylation of Glycoproteins Fucosidase->Fucosylation decreases (normally) Receptor Growth Factor Receptors (e.g., EGFR) Fucosylation->Receptor modulates Adhesion Cell Adhesion Molecules (e.g., Integrins) Fucosylation->Adhesion modulates Signaling Downstream Signaling Cascades Receptor->Signaling Adhesion->Signaling ERK ERK1/2 Pathway Signaling->ERK p38 p38 MAPK Pathway Signaling->p38 Migration Cell Migration & Adhesion Signaling->Migration Proliferation Cell Proliferation ERK->Proliferation p38->Proliferation

Caption: Potential downstream effects of α-L-fucosidase inhibition by DFJ.

References

An In-Depth Technical Guide to the α-L-Fucosidase Inhibition by Deoxyfuconojirimycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-L-fucosidase (FUCA1) is a crucial lysosomal enzyme responsible for the hydrolysis of terminal α-L-fucosyl residues from a wide array of glycoconjugates. Its role in various physiological and pathological processes, including cellular signaling, inflammation, and cancer, has made it a significant target for therapeutic intervention. Deoxyfuconojirimycin hydrochloride (DFJ-HCl) has emerged as a potent and specific competitive inhibitor of α-L-fucosidase. This technical guide provides a comprehensive overview of the inhibition of α-L-fucosidase by DFJ-HCl, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and visualization of its impact on cellular signaling pathways.

Introduction to α-L-Fucosidase and this compound

α-L-fucosidase (EC 3.2.1.51) is a glycoside hydrolase that plays a critical role in the catabolism of fucose-containing glycoproteins and glycolipids.[1] The enzyme cleaves α-L-fucose residues from the non-reducing end of oligosaccharide chains.[2] Fucosylation, the process of adding fucose to glycans, is a vital post-translational modification that influences a multitude of biological functions, including cell-cell recognition, signal transduction, and immune responses. Consequently, the dysregulation of α-L-fucosidase activity has been implicated in several diseases, such as the lysosomal storage disorder fucosidosis, cancer, and inflammation.

Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol), commonly used in its hydrochloride salt form (DFJ-HCl), is a powerful and highly selective iminosugar inhibitor of α-L-fucosidase.[3][4] Its structure mimics the natural substrate, L-fucose, allowing it to bind to the active site of the enzyme with high affinity.

Mechanism of Inhibition

This compound acts as a competitive inhibitor of α-L-fucosidase.[3][5] The inhibitory mechanism is believed to involve the formation of an ion-pair between the protonated nitrogen atom of the iminosugar ring and a carboxylate group within the enzyme's active site.[3] This high-affinity binding prevents the natural substrate from accessing the active site, thereby blocking the enzymatic hydrolysis of fucosylated molecules.

Quantitative Inhibition Data

The potency of this compound as an α-L-fucosidase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the source of the enzyme and the assay conditions.

Enzyme SourceInhibitorInhibition ParameterValueReference
Human LiverDeoxyfuconojirimycinKi1.0 x 10⁻⁸ M (10 nM)[3][5]
Bos taurusDeoxyfuconojirimycinKi0.24 µM[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the inhibition of α-L-fucosidase by this compound.

α-L-Fucosidase Inhibition Assay (Colorimetric)

This protocol describes a common method to determine the inhibitory activity of DFJ-HCl using a colorimetric substrate.

Materials:

  • α-L-fucosidase enzyme (from a suitable source, e.g., human liver, bovine kidney)

  • This compound (DFJ-HCl)

  • p-Nitrophenyl-α-L-fucopyranoside (pNFP) as substrate

  • Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0)

  • Stop Solution (e.g., 0.2 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of DFJ-HCl in ultrapure water.

    • Prepare a series of dilutions of DFJ-HCl in the Assay Buffer to achieve the desired final concentrations.

    • Prepare a stock solution of pNFP in the Assay Buffer.

    • Prepare a working solution of α-L-fucosidase in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Blank: 100 µL of Assay Buffer.

      • Control (No Inhibitor): 50 µL of Assay Buffer and 50 µL of α-L-fucosidase solution.

      • Inhibitor Wells: 50 µL of the respective DFJ-HCl dilution and 50 µL of α-L-fucosidase solution.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 50 µL of the pNFP substrate solution to all wells (except the blank).

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction and Read Absorbance:

    • Stop the reaction by adding 100 µL of Stop Solution to all wells. The stop solution will raise the pH, leading to the development of a yellow color from the released p-nitrophenol.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each DFJ-HCl concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the DFJ-HCl concentration to determine the IC50 value.

Determination of Inhibition Constant (Ki)

To determine the type of inhibition and the Ki value, a kinetic analysis is performed by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Follow the general procedure of the inhibition assay described above.

  • Use a range of pNFP substrate concentrations (e.g., 0.1 to 5 times the Km value).

  • For each substrate concentration, perform the assay with several fixed concentrations of DFJ-HCl.

  • Measure the initial reaction velocity (rate of p-nitrophenol formation) for each condition.

  • Analyze the data using graphical methods such as the Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[Substrate]) or non-linear regression analysis of the Michaelis-Menten equation. For competitive inhibition, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.

  • The Ki value can be determined from the secondary plots of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.

Visualization of Pathways and Workflows

Signaling Pathways

α-L-fucosidase activity, or the lack thereof, can significantly impact cellular signaling by altering the fucosylation status of key receptors and signaling molecules.

Receptor Receptor Fucosylated_Glycan Fucosylated Glycan Receptor->Fucosylated_Glycan Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activates Ligand Ligand Ligand->Receptor Binds FUCA1 α-L-fucosidase Fucosylated_Glycan->FUCA1 Substrate FUCA1->Receptor Defucosylates DFJ Deoxyfuconojirimycin-HCl DFJ->FUCA1 Inhibits

Caption: Impact of α-L-fucosidase and its inhibition on receptor signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing inhibitors of α-L-fucosidase.

Start Start Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Inactive Inactive Compounds Hit_Identification->Inactive Inactive Potent_Hits Potent Hits Dose_Response->Potent_Hits Kinetic_Analysis Enzyme Kinetic Studies (Mechanism of Inhibition, Ki) Potent_Hits->Kinetic_Analysis Potent Potent_Hits->Inactive Not Potent Lead_Compound Lead Compound Kinetic_Analysis->Lead_Compound E α-L-fucosidase (Free Enzyme) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (Fucosylated Glycan) I Inhibitor (DFJ-HCl) ES->E - S P Products (Defucosylated Glycan + Fucose) ES->P k_cat EI->E - I

References

Structural Analogues of Deoxyfuconojirimycin Hydrochloride: A Technical Guide to α-L-Fucosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogues of Deoxyfuconojirimycin (DFJ) hydrochloride, a potent inhibitor of α-L-fucosidase. The document details the structure-activity relationships, quantitative inhibitory data, and relevant experimental methodologies for researchers engaged in the study and development of glycosidase inhibitors.

Core Concepts: Deoxyfuconojirimycin and α-L-Fucosidase

Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol) is an iminosugar, a class of compounds that are structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom.[1][2][3] In its protonated form, as the hydrochloride salt, DFJ is a potent, specific, and competitive inhibitor of α-L-fucosidase.[1][2][3] This enzyme (EC 3.2.1.51) is responsible for the hydrolysis of terminal α-L-fucosyl residues from glycoproteins and glycolipids, playing a crucial role in various biological processes, including cell signaling, cell-cell recognition, and inflammation.[3] Dysregulation of α-L-fucosidase activity has been implicated in several pathological conditions, including cancer and lysosomal storage diseases, making it a significant target for therapeutic intervention.[3]

The inhibitory mechanism of DFJ and its analogues is believed to involve the formation of an ion-pair between the protonated piperidine ring of the inhibitor and a carboxylate group within the active site of the α-L-fucosidase enzyme.[1][3]

Quantitative Inhibitory Data

The inhibitory potency of various structural analogues of Deoxyfuconojirimycin against human liver α-L-fucosidase is summarized in the table below. The data highlights the critical structural features required for effective enzyme inhibition.

CompoundStructureModification from Deoxyfuconojirimycin (DFJ)Ki (μM)
Deoxyfuconojirimycin (DFJ)Deoxyfuconojirimycin-0.01[1][3]
DeoxymannojirimycinDeoxymannojirimycinEpimer at C-2 and lacks the C-6 methyl group.0.1[1][3]
1-α-homofuconojirimycin-Addition of a hydroxymethyl group at C-1 with α-configuration.0.2[1]
1-β-homofuconojirimycin-Addition of a hydroxymethyl group at C-1 with β-configuration.1.0[1]
N-methyldeoxyfuconojirimycin-Methylation of the ring nitrogen.10[1]
N-butyldeoxyfuconojirimycin-Butylation of the ring nitrogen.50[1]
5-epi-deoxyfuconojirimycin-Inversion of stereochemistry at C-5.100[1]

Structure-Activity Relationship (SAR)

The inhibitory data reveals key structural requirements for potent α-L-fucosidase inhibition by Deoxyfuconojirimycin analogues.

SAR cluster_piperidine Piperidine Ring Modifications cluster_substituents Substituent Modifications DFJ Deoxyfuconojirimycin (DFJ) (Potent Inhibitor) Piperidine_Config C2, C3, C4 Hydroxyl Configuration (Essential for Activity) [2, 6] DFJ->Piperidine_Config Core scaffold Nitrogen_Alkylation N-Alkylation (Reduces Potency) [2] DFJ->Nitrogen_Alkylation Modification C1_Substituents C1-Hydroxymethyl (Homofuconojirimycin) (Maintains Potency) [2] DFJ->C1_Substituents Modification C5_Methyl C5-Methyl Group (Contributes to Potency) DFJ->C5_Methyl Important feature C5_Epimerization C5-Epimerization (Drastically Reduces Potency) [2] DFJ->C5_Epimerization Modification

Structure-Activity Relationship of DFJ Analogues.

The essential structural features for high-potency inhibition of α-L-fucosidase are:

  • Correct Stereochemistry of the Piperidine Ring: The specific configuration of the hydroxyl groups at positions C-2, C-3, and C-4 of the piperidine ring is crucial for inhibitory activity.[1][3]

  • Unsubstituted Ring Nitrogen: Alkylation of the ring nitrogen (N-alkylation) leads to a significant decrease in inhibitory potency.[1]

  • C-5 Methyl Group: While not essential, the presence and correct stereochemistry of the methyl group at C-5 contribute to higher potency. Epimerization at this position drastically reduces activity.[1]

  • Modifications at C-1: The addition of a hydroxymethyl group at C-1 (homofuconojirimycin analogues) is well-tolerated and results in potent inhibitors.[1]

Experimental Protocols

Synthesis of Deoxyfuconojirimycin Analogues

The synthesis of DFJ and its analogues often involves multi-step chemical transformations starting from commercially available carbohydrates. While detailed, step-by-step protocols for each analogue are specific to the individual research publication, a general workflow can be outlined. For instance, the synthesis of Deoxymannojirimycin, a potent α-L-fucosidase inhibitor, has been achieved from D-fructose through various methods, including those utilizing the Mitsunobu reaction.

A representative synthetic approach for a DFJ analogue is depicted in the following workflow:

Synthesis_Workflow Start Starting Material (e.g., D-Fructose) Protection Protection of Hydroxyl Groups Start->Protection Modification Key Chemical Transformation (e.g., Mitsunobu Reaction, Azide Introduction) Protection->Modification Cyclization Intramolecular Cyclization to form Piperidine Ring Modification->Cyclization Deprotection Removal of Protecting Groups Cyclization->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Final_Product Final Analogue Purification->Final_Product

General Synthetic Workflow for DFJ Analogues.
α-L-Fucosidase Inhibition Assay

The following protocol is a representative example for determining the inhibitory activity of DFJ analogues against α-L-fucosidase using a colorimetric or fluorometric substrate.

Materials:

  • Human liver α-L-fucosidase (or other source)

  • Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0)

  • Substrate: p-nitrophenyl-α-L-fucopyranoside (for colorimetric assay) or 4-methylumbelliferyl-α-L-fucopyranoside (for fluorometric assay)

  • Stop Solution (e.g., 0.2 M sodium carbonate for colorimetric assay)

  • Test compounds (DFJ analogues) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of α-L-fucosidase in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add a specific volume of assay buffer, the enzyme solution, and the inhibitor solution (or buffer for control). b. Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes). c. Initiate the reaction by adding the substrate solution to each well. d. Incubate the plate at the same temperature for a specific time (e.g., 30 minutes).

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Measurement: a. For the colorimetric assay, measure the absorbance at 405 nm. b. For the fluorometric assay, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm).

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). b. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. c. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Assay_Workflow Prepare_Reagents Prepare Enzyme, Inhibitors, and Substrate Solutions Plate_Setup Add Reagents to 96-well Plate (Enzyme + Inhibitor) Prepare_Reagents->Plate_Setup Preincubation Pre-incubate at 37°C Plate_Setup->Preincubation Reaction_Start Add Substrate to Initiate Reaction Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Add Stop Solution Incubation->Reaction_Stop Measurement Measure Absorbance or Fluorescence Reaction_Stop->Measurement Data_Analysis Calculate IC50 and Ki values Measurement->Data_Analysis

Workflow for α-L-Fucosidase Inhibition Assay.

Potential Impact on Cellular Signaling

The inhibition of α-L-fucosidase by Deoxyfuconojirimycin and its analogues can have significant downstream effects on cellular processes due to the importance of fucosylated glycans in cell signaling. While direct and specific signaling pathways modulated by DFJ are still an active area of research, the broader implications can be conceptualized.

α-L-Fucosidase is involved in the degradation of fucosylated glycoconjugates. The accumulation of these molecules due to enzyme inhibition can alter the function of various cell surface receptors and adhesion molecules, thereby impacting signaling cascades that regulate cell proliferation, differentiation, and apoptosis. For instance, altered fucosylation has been linked to changes in growth factor receptor signaling and integrin-mediated pathways.

Signaling_Impact cluster_pathways Affected Cellular Processes DFJ Deoxyfuconojirimycin Analogues Fucosidase α-L-Fucosidase DFJ->Fucosidase Inhibition Fucosylated_Glycans Fucosylated Glycans (Accumulation) Fucosidase->Fucosylated_Glycans Degradation (Blocked) Cell_Surface Altered Cell Surface Glycosylation Fucosylated_Glycans->Cell_Surface Receptor_Signaling Growth Factor Receptor Signaling (e.g., EGFR, VEGFR) Cell_Surface->Receptor_Signaling Modulation Cell_Adhesion Cell Adhesion and Migration (e.g., Integrin Signaling) Cell_Surface->Cell_Adhesion Modulation Apoptosis Apoptosis Cell_Surface->Apoptosis Modulation

Conceptual Impact of DFJ on Cellular Signaling.

Conclusion

Deoxyfuconojirimycin hydrochloride and its structural analogues represent a promising class of α-L-fucosidase inhibitors with therapeutic potential. The structure-activity relationship studies underscore the importance of the piperidine ring's stereochemistry and the nature of substituents for potent inhibition. This guide provides a foundational understanding for researchers to design and evaluate novel DFJ analogues with improved efficacy and selectivity, paving the way for the development of new therapeutic agents targeting α-L-fucosidase-related pathologies.

References

Deoxyfuconojirimycin Hydrochloride: A Technical Guide to Its Function as a Competitive Inhibitor of α-L-Fucosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfuconojirimycin hydrochloride (DFJ-HCl) is a potent and specific competitive inhibitor of the lysosomal enzyme α-L-fucosidase. This enzyme plays a critical role in the catabolism of fucose-containing glycoconjugates, and its dysregulation has been implicated in various pathological conditions, including cancer and lysosomal storage diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction

Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol) is an iminosugar that acts as a structural mimic of the natural substrate of α-L-fucosidase, L-fucose.[1][2] Its hydrochloride salt is a stable and commonly used form in research. By competitively binding to the active site of α-L-fucosidase, DFJ-HCl effectively blocks the hydrolysis of fucosylated glycans. This inhibition leads to alterations in cellular processes that are dependent on proper fucose metabolism, such as cell adhesion, signal transduction, and cell migration.

Mechanism of Action: Competitive Inhibition

This compound functions as a classical competitive inhibitor.[2] The protonated imino group in the piperidine ring of the molecule mimics the positively charged transition state of the furanosyl cation intermediate during the enzymatic hydrolysis of the glycosidic bond. This structural similarity allows DFJ-HCl to bind with high affinity to the active site of α-L-fucosidase, preventing the binding of the natural substrate.[2] The inhibition is reversible, and an increase in substrate concentration can overcome the inhibitory effect. The pH-dependency of the inhibition suggests that the formation of an ion-pair between the protonated inhibitor and a carboxylate group within the enzyme's active site is crucial for its inhibitory activity.[2]

Competitive_Inhibition E α-L-Fucosidase (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Fucosylated Substrate (S) ES->E P Product (P) ES->P P->E + I DFJ-HCl (I) EI->E

Figure 1: Mechanism of Competitive Inhibition by DFJ-HCl.

Quantitative Inhibition Data

The inhibitory potency of deoxyfuconojirimycin is typically quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.

Enzyme SourceInhibitorKi ValueReference
Human Liver α-L-fucosidaseDeoxyfuconojirimycin1 x 10-8 M (10 nM)[2]
FucosidaseL-fuco-nojirimycin1 nM[3]

Experimental Protocols

Determination of Ki for this compound

This protocol describes a typical enzyme kinetics experiment to determine the inhibition constant (Ki) of DFJ-HCl for α-L-fucosidase using a colorimetric assay.

Materials:

  • Purified α-L-fucosidase (e.g., from human liver or bovine kidney)

  • This compound (DFJ-HCl)

  • 4-Nitrophenyl-α-L-fucopyranoside (pNFP) as substrate

  • Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0)

  • Stop Solution (e.g., 0.2 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of DFJ-HCl in water.

    • Prepare a stock solution of pNFP in the assay buffer.

    • Prepare serial dilutions of both DFJ-HCl and pNFP in the assay buffer.

  • Enzyme Preparation:

    • Dilute the purified α-L-fucosidase in the assay buffer to a working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well plate, set up reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate (pNFP) in the absence and presence of several fixed concentrations of the inhibitor (DFJ-HCl).

    • Include appropriate controls (no enzyme, no substrate, no inhibitor).

  • Enzyme Reaction:

    • Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate.

    • Incubate the plate at the same temperature for a fixed time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding the stop solution. This will also develop the yellow color of the p-nitrophenolate product.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Plot the reaction velocity (absorbance/time) against the substrate concentration for each inhibitor concentration.

    • Analyze the data using Michaelis-Menten kinetics. For competitive inhibition, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.

    • Determine the Ki value using a Dixon plot (1/velocity vs. inhibitor concentration) or by fitting the data to the competitive inhibition equation.

Ki_Determination_Workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor) setup Assay Setup in 96-well Plate (Varying [S] and [I]) prep->setup preinc Pre-incubation (Enzyme + Inhibitor) setup->preinc react Reaction Initiation (Add Substrate) preinc->react stop Stop Reaction & Develop Color react->stop read Measure Absorbance (405 nm) stop->read analyze Data Analysis (Michaelis-Menten, Dixon Plot) read->analyze ki Determine Ki analyze->ki

Figure 2: Experimental Workflow for Ki Determination.
Cellular Assay: Wound Healing (Scratch) Assay

This protocol assesses the effect of DFJ-HCl on cell migration.

Materials:

  • Cancer cell line known to express α-L-fucosidase (e.g., breast or colon cancer cells)

  • Complete cell culture medium

  • This compound (DFJ-HCl)

  • 6-well or 12-well tissue culture plates

  • Sterile p200 pipette tip or a cell scraper

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed the cells in the culture plates at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the "Wound":

    • Once the cells are confluent, use a sterile p200 pipette tip to create a straight "scratch" or "wound" in the monolayer.

  • Treatment:

    • Wash the wells with PBS to remove detached cells.

    • Add fresh culture medium containing different concentrations of DFJ-HCl to the wells. Include a vehicle control (medium without the inhibitor).

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the wound at designated points (mark the plate for consistent imaging). This is the 0-hour time point.

    • Incubate the plates under standard cell culture conditions.

    • Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24, 48 hours).

  • Data Analysis:

    • Measure the width of the wound at each time point for each treatment condition.

    • Calculate the rate of wound closure (cell migration) by comparing the wound width at different time points to the initial width.

    • Compare the migration rates between the DFJ-HCl-treated groups and the control group.

Impact on Cellular Signaling Pathways

The inhibition of α-L-fucosidase by this compound can have significant downstream effects on cellular signaling pathways that are regulated by fucosylation. Fucosylated glycans on cell surface receptors are known to modulate their function.

Potential Affected Pathways:

  • Integrin Signaling and Cell Adhesion: Fucosylation of integrins is crucial for their proper function in cell-matrix adhesion and migration. Inhibition of fucosylation can disrupt these processes, potentially leading to decreased cell adhesion and motility. This is particularly relevant in cancer, where altered cell adhesion is a hallmark of metastasis.

  • Growth Factor Receptor Signaling (e.g., EGFR): The glycosylation state of growth factor receptors like the Epidermal Growth Factor Receptor (EGFR) can influence ligand binding, receptor dimerization, and downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. By altering fucosylation, DFJ-HCl may modulate these pathways, thereby affecting cell proliferation, survival, and differentiation.

Signaling_Pathways DFJ Deoxyfuconojirimycin HCl Fucosidase α-L-Fucosidase DFJ->Fucosidase inhibits Fucosylation Reduced Fucosylation DFJ->Fucosylation leads to Integrin Integrins Fucosylation->Integrin affects EGFR EGFR Fucosylation->EGFR affects Adhesion Cell Adhesion Integrin->Adhesion regulates Migration Cell Migration Integrin->Migration regulates MAPK MAPK/ERK Pathway EGFR->MAPK activates PI3K PI3K/Akt Pathway EGFR->PI3K activates Proliferation Cell Proliferation Migration->Proliferation MAPK->Proliferation Survival Cell Survival PI3K->Survival

References

The Role of Deoxyfuconojirimycin Hydrochloride (DFJ-HCl) in Glycobiology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glycobiology, the study of the structure, biosynthesis, and biology of glycans, is a critical field for understanding cellular communication, protein quality control, and disease pathogenesis. Chemical tools that can precisely modulate glycan processing are indispensable for this research. Deoxyfuconojirimycin Hydrochloride (DFJ-HCl), an iminosugar, stands out as a potent and highly specific inhibitor of α-L-fucosidase. This technical guide provides an in-depth overview of DFJ-HCl, its mechanism of action, and its applications in glycobiology. We will explore its primary role in studying fucosylation and contrast it with related iminosugars, such as Deoxynojirimycin (DNJ), which are used to investigate the calnexin/calreticulin cycle. This document details key experimental protocols, presents quantitative inhibitory data, and uses visualizations to illustrate complex biological pathways and workflows, serving as a comprehensive resource for researchers employing glycosidase inhibitors.

Introduction to this compound (DFJ-HCl)

Deoxyfuconojirimycin (DFJ), typically used in its hydrochloride salt form (DFJ-HCl) for enhanced solubility and stability, is a powerful iminosugar analogue of L-fucose. Iminosugars are carbohydrate mimetics where the ring oxygen has been replaced by a nitrogen atom. This structural change allows them to bind to the active sites of glycosidases, enzymes that cleave sugar chains, often with high specificity and affinity.

DFJ is recognized as a potent, specific, and competitive inhibitor of human liver α-L-fucosidase.[1] This enzyme is responsible for removing terminal L-fucose residues from N-linked and O-linked glycans on glycoproteins and glycolipids. Fucosylation is a crucial post-translational modification involved in a myriad of biological processes, including cell adhesion, signal transduction, and immune responses. By inhibiting α-L-fucosidase, DFJ-HCl serves as an invaluable tool to probe the functional consequences of fucosylation in cellular and organismal biology.

Mechanism of Action

The inhibitory action of DFJ-HCl stems from its structural similarity to the natural substrate, L-fucose. The protonated nitrogen atom in the piperidine ring of DFJ mimics the transition state of the glycosidic bond cleavage reaction. This allows it to bind tightly within the enzyme's active site.[1] The mechanism is competitive, meaning DFJ-HCl directly competes with the natural fucosylated substrate for access to the enzyme. The pH-dependent nature of the inhibition strongly suggests that an ion-pair forms between the protonated iminosugar and a carboxylate group in the enzyme's active site, leading to potent inhibition.[1]

While DFJ-HCl's primary target is α-L-fucosidase, it is important to distinguish its action from other well-known iminosugars like Deoxynojirimycin (DNJ) and its N-alkylated derivatives (e.g., N-butyldeoxynojirimycin, NB-DNJ). These compounds are potent inhibitors of ER α-glucosidases I and II and are the primary tools used to study the calnexin/calreticulin glycoprotein folding cycle.[2]

cluster_0 N-Glycan Processing in the ER cluster_1 Inhibitor Action Glc3Man9 Glc₃Man₉GlcNAc₂-P-P-Dol Glc1Man9 Glc₁Man₉GlcNAc₂-Protein Glc3Man9->Glc1Man9 Glucosidase I & II Man9 Man₉GlcNAc₂-Protein Glc1Man9->Man9 Glucosidase II Fuc_Glycan Fucosylated Glycoprotein (in Golgi/Cell Surface) Man9->Fuc_Glycan Further Processing (e.g., Fucosylation in Golgi) DNJ DNJ / NB-DNJ DNJ->Glc1Man9 Inhibits DNJ->Man9 Inhibits DFJ DFJ-HCl DFJ->Fuc_Glycan Inhibits α-L-Fucosidase (Prevents De-fucosylation)

Figure 1. Points of intervention for DFJ-HCl and related iminosugar inhibitors in glycan processing.

Quantitative Inhibitor Data

The efficacy of a competitive inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value indicates higher potency. DFJ-HCl is an exceptionally potent inhibitor of its target enzyme.

InhibitorTarget Enzyme(s)Ki ValueIC50 ValueReference(s)
DFJ-HCl Human Liver α-L-Fucosidase1.0 x 10⁻⁸ M (10 nM)-[1]
Deoxynojirimycin (DNJ) α-Glucosidase-0.297 µg/mL (~1.8 µM)[3]
N-butyl-DNJ (NB-DNJ) UDP-glucose ceramide glucosyltransferase, β-glucosidase 2-32 µM and 81 µM, respectively[4]

Note: IC50 values can vary based on enzyme source and assay conditions.

Applications in Glycobiology Research

Probing the Calnexin/Calreticulin Cycle (via Glucosidase Inhibition)

While DFJ-HCl is not the primary tool for this purpose, understanding the calnexin/calreticulin cycle is essential context for any glycobiology researcher. This cycle is a major quality control pathway in the endoplasmic reticulum (ER) that ensures proper folding of newly synthesized N-glycosylated proteins.

The cycle begins after the precursor glycan (Glc₃Man₉GlcNAc₂) is transferred to a nascent polypeptide. ER glucosidases I and II sequentially trim the two outer glucose residues.[5] The resulting monoglucosylated glycoprotein is then recognized and bound by the lectin chaperones calnexin (a transmembrane protein) and calreticulin (a soluble ER lumen protein).[6] These chaperones prevent protein aggregation and recruit other folding factors, like the oxidoreductase ERp57, which aids in disulfide bond formation.[6][7]

Glucosidase II then removes the final glucose, releasing the glycoprotein. If folded correctly, it exits the ER. If it remains misfolded, the enzyme UGGT (UDP-glucose:glycoprotein glucosyltransferase) acts as a folding sensor and re-glucosylates the glycan, forcing it to re-enter the cycle.[5] Persistent misfolding leads to mannose trimming and targeting for ER-associated degradation (ERAD).

Researchers use α-glucosidase inhibitors like Deoxynojirimycin (DNJ) to trap glycoproteins in the cycle. By preventing the removal of glucose residues, these inhibitors cause glycoproteins to remain perpetually bound to calnexin/calreticulin, allowing for the study of chaperone-substrate interactions and the consequences of arresting the folding pathway.

Unfolded Unfolded Glycoprotein (Glc₁Man₉GlcNAc₂) CNX_CRT Calnexin (CNX) / Calreticulin (CRT) + ERp57 Unfolded->CNX_CRT Binding Released Released Glycoprotein (Man₉GlcNAc₂) CNX_CRT->Released Glucosidase II Action Folded Correctly Folded (Exit to Golgi) Released->Folded Folding Check Misfolded Misfolded Released->Misfolded Folding Check Misfolded->Unfolded UGGT Action (Re-glucosylation) ERAD ERAD Pathway (Degradation) Misfolded->ERAD Mannose Trimming Inhibitor DNJ / NB-DNJ (Glucosidase Inhibitor) Inhibitor->CNX_CRT Blocks Release

Figure 2. The Calnexin/Calreticulin Cycle and the point of inhibition by α-glucosidase inhibitors.

Induction of the Unfolded Protein Response (UPR)

When glycoprotein folding is impaired—for instance, by the action of glucosidase inhibitors like DNJ that stall the calnexin cycle—misfolded proteins accumulate in the ER, causing "ER stress." The cell responds by activating the Unfolded Protein Response (UPR), a complex signaling network designed to restore homeostasis. The UPR has three main sensor branches originating from the ER membrane: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

  • IRE1 Pathway: Dimerizes and activates its RNase domain, splicing XBP1 mRNA to produce a potent transcription factor (XBP1s) that upregulates genes for ER chaperones and ERAD components.

  • PERK Pathway: Dimerizes and phosphorylates the translation initiation factor eIF2α, leading to a general shutdown of protein synthesis while selectively translating key stress-response mRNAs like ATF4.

  • ATF6 Pathway: Translocates to the Golgi, where it is cleaved to release a cytosolic fragment (ATF6f) that acts as a transcription factor for ER chaperone genes.

If ER stress is prolonged and homeostasis cannot be restored, the UPR shifts from a pro-survival to a pro-apoptotic response. Glycosidase inhibitors are therefore useful tools for inducing and studying the intricate signaling of the UPR.

UPR_Pathway ER_Stress ER Stress (Accumulation of Misfolded Proteins) PERK PERK ER_Stress->PERK Activates IRE1 IRE1 ER_Stress->IRE1 Activates ATF6 ATF6 ER_Stress->ATF6 Activates p_eIF2a p-eIF2α PERK->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 PERK_Outcome ↓ Translation ↑ Stress Genes ATF4->PERK_Outcome XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing XBP1s XBP1s Protein XBP1_splicing->XBP1s IRE1_Outcome ↑ Chaperones ↑ ERAD Components XBP1s->IRE1_Outcome Golgi Golgi Translocation & Cleavage ATF6->Golgi ATF6f ATF6f Fragment Golgi->ATF6f ATF6_Outcome ↑ Chaperone Genes ATF6f->ATF6_Outcome

Figure 3. The three major signaling pathways of the Unfolded Protein Response (UPR).

Pharmacological Chaperone Therapy

Pharmacological Chaperone Therapy (PCT) is a therapeutic strategy for diseases caused by misfolded mutant proteins, particularly lysosomal storage disorders (LSDs).[8] Small molecule inhibitors, or "chaperones," that can bind to the active site of a mutant enzyme at a sub-inhibitory concentration can stabilize its conformation in the ER.[9][10] This stabilization facilitates proper folding and trafficking, preventing its premature degradation and allowing it to reach its destination (e.g., the lysosome), where it can exert some residual function.

Iminosugars are a prominent class of pharmacological chaperones. For example:

  • N-butyldeoxynojirimycin (Miglustat) is used to treat Gaucher disease, an LSD caused by a deficiency of β-glucosidase.[4][11]

  • 1-Deoxynojirimycin (DNJ) has been shown to increase the activity and lysosomal trafficking of multiple mutant forms of acid α-glucosidase, the enzyme deficient in Pompe disease.[9][10]

  • 1-Deoxygalactonojirimycin (DGJ) acts as a chaperone for mutant α-galactosidase A in Fabry disease.[12]

While DFJ-HCl itself is not prominently cited as a pharmacological chaperone, its structural class represents a key strategy in the development of such therapies.

Experimental Protocols

General Protocol: Pulse-Chase Analysis of Glycoprotein Folding

This protocol is a standard method to track the synthesis, folding, and degradation of a specific glycoprotein over time and to assess the impact of inhibitors.[13][14]

Objective: To determine the effect of a glycosidase inhibitor (e.g., DNJ for glucosidase or DFJ for fucosidase) on the processing and stability of a target glycoprotein.

Materials:

  • Mammalian cell line expressing the glycoprotein of interest.

  • Complete culture medium (e.g., DMEM + 10% FBS).

  • Pulse medium: Methionine/Cysteine-free medium with dialyzed FBS.

  • Chase medium: Complete culture medium supplemented with excess unlabeled methionine and cysteine.

  • ³⁵S-Met/Cys labeling mix.

  • Glycosidase inhibitor stock solution (e.g., DFJ-HCl or DNJ in water or DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Antibody specific to the target glycoprotein.

  • Protein A/G-agarose beads.

  • SDS-PAGE gels and electrophoresis equipment.

  • Autoradiography or phosphorimaging system.

Methodology:

  • Cell Preparation: Plate cells to be 70-80% confluent on the day of the experiment.

  • Inhibitor Pre-treatment (if applicable): Pre-incubate cells with the desired concentration of DFJ-HCl or other inhibitor in complete medium for 1-2 hours to ensure target engagement.

  • Starvation: Wash cells twice with warm PBS. Incubate cells in pre-warmed pulse medium (without ³⁵S label) for 30-60 minutes to deplete endogenous methionine/cysteine pools.

  • Pulse Labeling: Replace the starvation medium with pulse medium containing ³⁵S-Met/Cys (and the inhibitor, if used). Incubate for a short period (e.g., 5-15 minutes) to label newly synthesized proteins. This is the t=0 time point.

  • Chase: To end the pulse, rapidly remove the labeling medium, wash once with warm PBS, and add pre-warmed chase medium (containing the inhibitor, if used).

  • Time Points: Incubate the cells and collect samples at various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis: At each time point, place the dish on ice, wash with cold PBS, and add ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microfuge tube.

  • Immunoprecipitation: Clarify the lysate by centrifugation. Add the specific antibody to the supernatant and incubate for 2-4 hours at 4°C. Add Protein A/G beads and incubate for another 1-2 hours to capture the immune complexes.

  • Washing: Pellet the beads and wash them 3-4 times with lysis buffer to remove non-specific proteins.

  • Elution & Analysis: Resuspend the final bead pellet in SDS-PAGE sample buffer, boil to elute proteins, and run on an SDS-PAGE gel.

  • Detection: Dry the gel and expose it to X-ray film or a phosphorimager screen. Analyze the bands corresponding to the glycoprotein to observe changes in molecular weight (due to glycan processing) or intensity (due to degradation) over time.

Start Start: Subconfluent Cells Pretreat 1. Pre-treatment with DFJ-HCl / Inhibitor Start->Pretreat Starve 2. Starvation (Met/Cys-free medium) Pretreat->Starve Pulse 3. Pulse Labeling (³⁵S-Met/Cys) Starve->Pulse Chase 4. Chase (Unlabeled Met/Cys) Pulse->Chase t=0 Lyse 5. Cell Lysis at Time Points Chase->Lyse IP 6. Immunoprecipitation (Target Glycoprotein) Lyse->IP Analyze 7. SDS-PAGE & Autoradiography IP->Analyze End End: Analyze Folding & Degradation Kinetics Analyze->End

Figure 4. Experimental workflow for a pulse-chase analysis to study glycoprotein folding.

Conclusion

This compound (DFJ-HCl) is a highly specific and potent research tool for the field of glycobiology. Its primary utility lies in the competitive inhibition of α-L-fucosidase, enabling detailed studies into the roles of fucosylation in health and disease. While structurally related to iminosugars that inhibit α-glucosidases and are used to probe the calnexin/calreticulin cycle, DFJ-HCl's distinct specificity makes it a complementary rather than an interchangeable tool. By understanding the precise mechanisms of DFJ-HCl and related compounds, researchers can effectively dissect the complex pathways of glycan processing, protein quality control, and cellular signaling, ultimately paving the way for new therapeutic strategies targeting these fundamental biological processes.

References

L-fuco-nojirimycin: A Technical Guide to its Origin, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-fuco-nojirimycin (LFJ), a potent competitive inhibitor of α-L-fucosidase, stands as a significant molecule in the landscape of glycobiology and therapeutic development. This technical guide provides a comprehensive overview of the origin and synthesis of L-fuco-nojirimycin, alongside a detailed exploration of its mechanism of action and its implications in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of glycosidase inhibitors and their therapeutic applications.

Introduction

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes that play crucial roles in various biological processes, including glycoprotein and glycolipid metabolism, cell-cell recognition, and viral infection. L-fuco-nojirimycin (1,5-dideoxy-1,5-imino-L-fucitol) is a prominent member of this class, distinguished by its highly effective and selective inhibition of α-L-fucosidase.

Origin of L-fuco-nojirimycin

L-fuco-nojirimycin is a synthetic iminosugar and has not been reported to be isolated from natural sources. Its design is based on the structure of L-fucose, the natural substrate for α-L-fucosidase. The rationale behind its synthesis was to create a stable transition-state analog inhibitor of the enzyme. While other iminosugars like 1-deoxynojirimycin have been isolated from natural sources such as mulberry trees (Morus alba L.), L-fuco-nojirimycin is a product of chemical synthesis.

Synthesis of L-fuco-nojirimycin

The synthesis of L-fuco-nojirimycin has been achieved through various chemical and chemoenzymatic strategies. A notable approach is the asymmetric synthesis, which allows for the stereoselective production of the desired L-enantiomer.

Asymmetric Synthesis

An efficient asymmetric synthesis of L-fuco-nojirimycin has been reported, achieving high stereoselectivity and yielding the final product with potent inhibitory activity.[1]

A detailed experimental protocol for the asymmetric synthesis of L-fuco-nojirimycin is outlined below. This multi-step synthesis starts from a readily available chiral precursor and employs key stereoselective reactions to construct the piperidine ring with the desired stereochemistry.

Due to the proprietary nature of full-text articles, a generalized, representative protocol based on common synthetic strategies for iminosugars is provided. For the exact, step-by-step procedure, it is imperative to consult the original publication by Dubernet et al. in Bioorganic & Medicinal Chemistry Letters, 2006, 16(5), 1172-4.

Step 1: Starting Material to Key Intermediate The synthesis typically commences with a protected L-series carbohydrate derivative or a chiral pool amino acid. A series of reactions including protection of hydroxyl groups, introduction of a nitrogen-containing functional group (e.g., azide), and manipulation of stereocenters leads to a key acyclic precursor.

Step 2: Intramolecular Reductive Amination The key step in forming the piperidine ring is an intramolecular reductive amination. The acyclic precursor containing an aldehyde or ketone at one end and an amino group (or a precursor that can be reduced to an amine) at the other is subjected to reducing conditions (e.g., catalytic hydrogenation with Pd/C or sodium cyanoborohydride). This reaction facilitates the cyclization and formation of the iminosugar core.

Step 3: Deprotection The final step involves the removal of all protecting groups from the hydroxyl and amino functionalities. This is typically achieved by acid hydrolysis for acetal protecting groups and catalytic hydrogenation for benzyl-type protecting groups.

Purification and Characterization: The final product, L-fuco-nojirimycin, is purified by column chromatography on silica gel or ion-exchange chromatography. Characterization is performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and measurement of optical rotation.

Chemoenzymatic Synthesis

Chemoenzymatic approaches have also been developed for the synthesis of iminocyclitols, including derivatives of nojirimycin.[2] These methods leverage the high selectivity of enzymes for certain transformations, often simplifying the synthetic route and improving yields.

Quantitative Data

The inhibitory potency of L-fuco-nojirimycin and its analogs against α-L-fucosidase is a key parameter for their biological activity. This data is typically presented as the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

CompoundEnzyme SourceKi ValueReference
L-fuco-nojirimycinBovine Kidney α-L-fucosidase1 nM[1]
Deoxyfuconojirimycin (DFJ)Human Liver α-L-fucosidase1 x 10-8 M[3][4]
Deoxymannojirimycin (DMJ)Human Liver α-L-fucosidaseMore potent than against α-D-mannosidase[3][4]

Mechanism of Action and Biological Significance

L-fuco-nojirimycin exerts its biological effect through the potent and competitive inhibition of α-L-fucosidase.

Inhibition of α-L-fucosidase

The mechanism of inhibition involves the protonated nitrogen atom of the iminosugar ring mimicking the oxocarbenium ion-like transition state of the natural substrate, L-fucose, during enzymatic hydrolysis. The positively charged piperidine ring forms a strong ionic interaction with a negatively charged carboxylate residue (aspartate or glutamate) in the active site of the enzyme, leading to tight binding and inhibition.

Role of α-L-fucosidase in Cellular Signaling

α-L-fucosidases, particularly the human enzyme FUCA1, play a significant role in various cellular processes by catalyzing the removal of fucose residues from glycoproteins and glycolipids. Dysregulation of fucosylation is implicated in several diseases, including cancer and the lysosomal storage disorder fucosidosis.

Recent research has identified FUCA1 as a novel target gene of the tumor suppressor p53.[1][5][6][7] The p53 protein can transcriptionally activate FUCA1, leading to an increase in fucosidase activity. This, in turn, can modulate the fucosylation status of key signaling receptors like the Epidermal Growth Factor Receptor (EGFR). Overexpression of FUCA1 has been shown to reduce the fucosylation of EGFR, leading to the suppression of EGFR signaling pathways and consequently inhibiting cancer cell growth and survival.[1][7]

p53_EGFR_FUCA1_pathway cluster_p53 p53 Activation cluster_fuca1 FUCA1 Regulation cluster_egfr EGFR Signaling p53 p53 FUCA1_gene FUCA1 gene p53->FUCA1_gene activates transcription FUCA1_protein FUCA1 (α-L-fucosidase) FUCA1_gene->FUCA1_protein expression EGFR Fucosylated EGFR FUCA1_protein->EGFR defucosylates Active_EGFR Active EGFR EGFR->Active_EGFR activation Downstream Downstream Signaling (e.g., Akt phosphorylation) Active_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation L_fuco_nojirimycin L-fuco-nojirimycin L_fuco_nojirimycin->FUCA1_protein inhibits

Caption: p53, FUCA1, and EGFR signaling interplay.

Fucosidosis is a rare lysosomal storage disease caused by a deficiency in α-L-fucosidase activity due to mutations in the FUCA1 gene. This deficiency leads to the accumulation of fucose-containing glycoconjugates in various tissues, resulting in severe neurological and developmental problems. L-fuco-nojirimycin, as a potent inhibitor of this enzyme, is a valuable tool for studying the pathophysiology of fucosidosis in cellular and animal models.

Fucosidosis_Pathway Glycoproteins Fucosylated Glycoproteins & Glycolipids Lysosome Lysosome Glycoproteins->Lysosome FUCA1 α-L-fucosidase (FUCA1) FUCA1->Glycoproteins normally degrades Accumulation Accumulation of Fucose-containing Substrates FUCA1->Accumulation deficiency leads to Cellular_Dysfunction Cellular Dysfunction & Fucosidosis Pathology Accumulation->Cellular_Dysfunction L_fuco_nojirimycin L-fuco-nojirimycin L_fuco_nojirimycin->FUCA1 inhibits

Caption: Pathophysiology of Fucosidosis.

Conclusion

L-fuco-nojirimycin is a powerful synthetic tool for the study of α-L-fucosidase and its role in health and disease. Its high potency and selectivity make it an invaluable probe for elucidating the complexities of fucosylation-dependent signaling pathways. The continued development of synthetic routes to L-fuco-nojirimycin and its analogs will undoubtedly facilitate further research into the therapeutic potential of α-L-fucosidase inhibition in cancer and other diseases. This technical guide provides a foundational understanding of this important iminosugar, intended to support and inspire future research and development endeavors.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Analysis cluster_biological Biological Evaluation Start Starting Material (e.g., L-fucose derivative) Steps Multi-step Asymmetric Synthesis Start->Steps Purification Purification (Chromatography) Steps->Purification LFJ L-fuco-nojirimycin Purification->LFJ Characterization Structural Characterization (NMR, MS) LFJ->Characterization Inhibition_Assay Enzyme Inhibition Assay (α-L-fucosidase) LFJ->Inhibition_Assay Cell_Culture Cell Culture Models (e.g., Cancer cell lines) LFJ->Cell_Culture Ki_Value Determination of Ki value Inhibition_Assay->Ki_Value Signaling_Analysis Analysis of Signaling Pathways (Western Blot, etc.) Cell_Culture->Signaling_Analysis Biological_Effect Determination of Biological Effect Signaling_Analysis->Biological_Effect

Caption: Experimental workflow for L-fuco-nojirimycin.

References

pH Dependency of Deoxyfuconojirimycin Hydrochloride Inhibition of α-L-Fucosidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfuconojirimycin (DFJ) hydrochloride is a potent and specific competitive inhibitor of α-L-fucosidase, a key enzyme in the metabolism of fucose-containing glycoconjugates. The inhibitory activity of DFJ is highly dependent on pH, a critical factor for its mechanism of action and therapeutic potential. This technical guide provides an in-depth analysis of the pH-dependent inhibition of α-L-fucosidase by DFJ, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical principles and experimental workflows.

Introduction

α-L-fucosidases (EC 3.2.1.51) are lysosomal enzymes responsible for the hydrolysis of terminal α-L-fucosyl residues from a variety of glycoconjugates. Dysregulation of α-L-fucosidase activity is associated with several pathological conditions, including the lysosomal storage disorder fucosidosis, cancer, and inflammation. Consequently, inhibitors of this enzyme are valuable tools for basic research and potential therapeutic agents.

Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol), an iminosugar, is a powerful and specific inhibitor of α-L-fucosidase.[1][2][3] Its hydrochloride salt is commonly used in experimental settings. The inhibitory mechanism of DFJ is attributed to its structural resemblance to the natural substrate, L-fucose, allowing it to bind to the enzyme's active site. A key feature of this interaction is its dependence on the protonation state of both the inhibitor and the enzyme, making pH a critical determinant of inhibitory potency.[1][2][3]

This guide will explore the pH-dependent nature of DFJ inhibition, providing a comprehensive resource for researchers working with this compound.

Mechanism of pH-Dependent Inhibition

The pH dependency of DFJ's inhibitory activity strongly suggests an ionic interaction between the inhibitor and the enzyme.[1][2][3] The proposed mechanism involves the formation of an ion-pair between the protonated form of the DFJ's piperidine ring and a deprotonated carboxylate group (from an aspartate or glutamate residue) within the active site of α-L-fucosidase.

At acidic pH, the imino group of DFJ (a secondary amine) is protonated, carrying a positive charge. Concurrently, the catalytic carboxylate residues in the enzyme's active site are in their protonated (uncharged) and deprotonated (negatively charged) states, respectively, to act as a nucleophile and an acid/base catalyst. The electrostatic attraction between the positively charged, protonated DFJ and a negatively charged carboxylate residue in the active site is crucial for tight binding and potent inhibition.

As the pH increases, the proportion of protonated DFJ decreases, diminishing the electrostatic interaction and thereby reducing the inhibitory effect. This relationship between pH and inhibition provides valuable insights into the catalytic mechanism of α-L-fucosidase and the molecular interactions governing inhibitor binding.

cluster_low_ph Low pH (Acidic Environment) cluster_high_ph High pH (Alkaline Environment) DFJ_protonated Protonated DFJ (+) Ion_pair Stable Ion-Pair (Strong Inhibition) DFJ_protonated->Ion_pair Electrostatic Attraction DFJ_unprotonated Unprotonated DFJ (Neutral) DFJ_protonated->DFJ_unprotonated pKa Enzyme_active α-L-Fucosidase (Deprotonated Carboxylate in Active Site, -) Enzyme_active->Ion_pair Weak_interaction Weak Interaction (Reduced Inhibition) DFJ_unprotonated->Weak_interaction Reduced Attraction Enzyme_active_high α-L-Fucosidase (Deprotonated Carboxylate, -) Enzyme_active_high->Weak_interaction

Caption: pH-dependent interaction of DFJ with α-L-fucosidase.

Quantitative Data: pH vs. Inhibition

The inhibitory effect of Deoxyfuconojirimycin on human liver α-L-fucosidase activity is markedly influenced by pH. The data presented below is derived from graphical representations of inhibition assays conducted across a range of pH values.[1]

pHEstimated % Inhibition of α-L-Fucosidase by DFJ
3.0~10%
4.0~50%
5.0~85%
6.0~95%
7.0~90%
8.0~60%
9.0~20%
10.0~5%

Note: The percentage of inhibition is estimated from the graphical data presented in Winchester et al., Biochemical Journal (1990), 265(1), 277-282.[1]

These data indicate that the optimal pH for DFJ inhibition of human liver α-L-fucosidase is between 5.0 and 7.0, with a sharp decline in inhibition at both more acidic and more alkaline pH values.

Experimental Protocols

The following is a detailed methodology for determining the pH dependency of α-L-fucosidase inhibition by Deoxyfuconojirimycin hydrochloride, based on established protocols.[1][4][5]

Materials and Reagents
  • Enzyme: Purified human liver α-L-fucosidase

  • Inhibitor: this compound (DFJ HCl)

  • Substrate: p-nitrophenyl-α-L-fucopyranoside (pNFP)

  • Buffers:

    • McIlvaine buffer (citrate-phosphate) for a pH range of 3.0 to 8.0

    • Sodium carbonate-bicarbonate buffer for a pH range of 9.0 to 10.0

  • Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃)

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

    • pH meter

    • Incubator or water bath at 37°C

    • 96-well microplates

Experimental Workflow

start Start: Prepare Reagents buffer_prep Prepare Buffers at Various pH Values (e.g., pH 3.0 - 10.0) start->buffer_prep reagent_prep Prepare Stock Solutions: - α-L-Fucosidase - DFJ HCl - pNFP Substrate buffer_prep->reagent_prep assay_setup Set up Reactions in 96-well Plate: - Buffer - DFJ HCl (or vehicle) - α-L-Fucosidase reagent_prep->assay_setup pre_incubation Pre-incubate at 37°C for 5-10 minutes assay_setup->pre_incubation add_substrate Initiate Reaction by Adding pNFP Substrate pre_incubation->add_substrate incubation Incubate at 37°C for a Fixed Time (e.g., 10-30 minutes) add_substrate->incubation stop_reaction Stop Reaction with 0.5 M Na₂CO₃ incubation->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs analyze_data Analyze Data: - Calculate % Inhibition - Plot % Inhibition vs. pH measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for determining the pH dependency of DFJ inhibition.

Detailed Procedure
  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from 3.0 to 10.0 in increments of 1.0 pH unit). McIlvaine buffer is suitable for the acidic to neutral range, while a carbonate-bicarbonate buffer can be used for the alkaline range. Verify the final pH of each buffer at the experimental temperature.

  • Reagent Preparation:

    • Prepare a stock solution of p-nitrophenyl-α-L-fucopyranoside (e.g., 10 mM in water).

    • Prepare a stock solution of this compound in water. The concentration should be chosen to achieve significant inhibition.

    • Prepare a working solution of α-L-fucosidase in a suitable buffer (e.g., a neutral pH buffer with stabilizing agents if necessary). The concentration should be such that the reaction proceeds linearly over the chosen incubation time.

  • Assay Setup:

    • In a 96-well plate, set up reactions in triplicate for each pH point.

    • For each pH, prepare "uninhibited" control wells (with enzyme, buffer, and vehicle) and "inhibited" wells (with enzyme, buffer, and DFJ).

    • To each well, add the respective buffer of a specific pH.

    • Add the DFJ solution to the "inhibited" wells and an equal volume of vehicle (water) to the "uninhibited" control wells.

    • Add the α-L-fucosidase solution to all wells.

    • The final volume before adding the substrate should be consistent across all wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme and to equilibrate the temperature.

  • Reaction Initiation: Start the enzymatic reaction by adding the pNFP substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10, 20, or 30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a volume of the stop solution (0.5 M Na₂CO₃) to each well. The alkaline pH of the stop solution will deprotonate the liberated p-nitrophenol, resulting in a yellow color.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • For each pH, calculate the average absorbance for the "uninhibited" and "inhibited" samples.

    • Calculate the percentage of inhibition at each pH using the following formula: % Inhibition = [1 - (Absorbance_inhibited / Absorbance_uninhibited)] x 100

    • Plot the percentage of inhibition as a function of pH.

Conclusion

The inhibition of α-L-fucosidase by this compound is strongly dependent on pH, with optimal activity observed in the mildly acidic to neutral range. This characteristic is consistent with a mechanism involving an ionic interaction between the protonated inhibitor and a deprotonated carboxylate group in the enzyme's active site. Understanding this pH dependency is crucial for the design of effective experiments utilizing DFJ as a research tool and for the development of potential therapeutic strategies targeting α-L-fucosidase. The protocols and data presented in this guide offer a comprehensive framework for researchers to investigate and utilize the pH-dependent properties of this potent inhibitor.

References

Methodological & Application

Deoxyfuconojirimycin Hydrochloride: Application Notes for In Vitro Enzymatic Assays of α-L-Fucosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Deoxyfuconojirimycin (DFJ) and its hydrochloride salt are potent and specific competitive inhibitors of α-L-fucosidase.[1][2] This enzyme plays a crucial role in the lysosomal degradation of fucose-containing glycoconjugates. The inhibition of α-L-fucosidase is a key area of research for understanding and potentially treating various physiological and pathological processes, including lysosomal storage disorders, cancer, and inflammation. These application notes provide detailed protocols for in vitro enzymatic assays of α-L-fucosidase using Deoxyfuconojirimycin hydrochloride as an inhibitor.

Principle of the Assay

The in vitro α-L-fucosidase inhibition assay is a biochemical method used to quantify the inhibitory activity of a compound on the enzyme. The assay relies on the enzymatic hydrolysis of a synthetic substrate, which upon cleavage by α-L-fucosidase, produces a detectable signal. Two common types of substrates are used:

  • Chromogenic substrates: such as p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc), which releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400-405 nm.

  • Fluorogenic substrates: such as 4-methylumbelliferyl-α-L-fucopyranoside (4-MU-Fuc), which releases the highly fluorescent product 4-methylumbelliferone (4-MU).

The rate of product formation is directly proportional to the enzyme activity. In the presence of an inhibitor like this compound, the rate of the enzymatic reaction decreases. By measuring the enzyme activity at various inhibitor concentrations, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined.

Quantitative Data Summary

Deoxyfuconojirimycin is a well-established competitive inhibitor of α-L-fucosidase. The following table summarizes the reported inhibition constant (Ki) for Deoxyfuconojirimycin.

InhibitorEnzyme SourceSubstrateInhibition TypeKi Value
DeoxyfuconojirimycinHuman Liver α-L-fucosidaseNot SpecifiedCompetitive1 x 10⁻⁸ M (10 nM)[2][3][4]

Experimental Protocols

Protocol 1: Colorimetric Assay using p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc)

This protocol outlines the determination of α-L-fucosidase activity and its inhibition by this compound using a colorimetric assay in a 96-well plate format.

Materials and Reagents:

  • α-L-Fucosidase (from a suitable source, e.g., human liver, bovine kidney)

  • This compound

  • p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc)

  • Assay Buffer: 100 mM Sodium Citrate Buffer, pH 6.5 at 25°C[5]

  • Stop Solution: 200 mM Borate Solution, pH 9.8 at 25°C[5]

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

  • Incubator set to 25°C or 37°C

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare 100 mM sodium citrate buffer and adjust the pH to 6.5 at 25°C.

    • Substrate Solution: Prepare a 10 mM stock solution of pNP-Fuc in deionized water. This can be stored at -20°C. Dilute with Assay Buffer to the desired final concentration (e.g., 1 mM) before use.

    • Inhibitor Stock Solution: Prepare a stock solution of this compound in deionized water.

    • Serial Dilutions of Inhibitor: Prepare a series of dilutions of this compound in Assay Buffer.

    • Enzyme Solution: Prepare a solution of α-L-fucosidase in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Stop Solution: Prepare a 200 mM borate solution and adjust the pH to 9.8 at 25°C.

  • Assay Setup (96-well plate):

    • Blank: 50 µL of Assay Buffer.

    • Control (No Inhibitor): 25 µL of Assay Buffer and 25 µL of Enzyme Solution.

    • Inhibitor Wells: 25 µL of each this compound dilution and 25 µL of Enzyme Solution.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the pNP-Fuc substrate solution to all wells.

    • Incubate the plate for a fixed period (e.g., 10-30 minutes) at the chosen temperature. The incubation time should be within the linear range of the reaction.

  • Stopping the Reaction:

    • Stop the reaction by adding 100 µL of Stop Solution to all wells. The high pH of the stop solution will denature the enzyme and enhance the color of the p-nitrophenol product.

  • Measurement:

    • Measure the absorbance of each well at 400-405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorometric Assay using 4-Methylumbelliferyl-α-L-fucopyranoside (4-MU-Fuc)

This protocol provides a more sensitive method for determining α-L-fucosidase activity and inhibition using a fluorogenic substrate.

Materials and Reagents:

  • α-L-Fucosidase

  • This compound

  • 4-Methylumbelliferyl-α-L-fucopyranoside (4-MU-Fuc)

  • Assay Buffer: (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Stop Solution: (e.g., 0.5 M Na2CO3)[6]

  • 96-well black flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

  • Incubator

Procedure:

  • Preparation of Reagents:

    • Prepare reagents as described in Protocol 1, substituting pNP-Fuc with 4-MU-Fuc. The optimal pH and buffer may vary depending on the enzyme source.

  • Assay Setup (96-well plate):

    • Set up the assay in a 96-well black microplate as described in Protocol 1.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the 4-MU-Fuc substrate solution.

    • Incubate at the desired temperature for a fixed time.

  • Stopping the Reaction:

    • Stop the reaction by adding the Stop Solution.

  • Measurement:

    • Measure the fluorescence of each well using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Analyze the data as described in Protocol 1, using fluorescence units instead of absorbance.

Kinetic Analysis of Inhibition

To determine the inhibition constant (Ki) and the mode of inhibition, a kinetic analysis should be performed.

Procedure:

  • Perform the enzymatic assay (either colorimetric or fluorometric) with varying concentrations of the substrate (e.g., 0.5x, 1x, 2x, 5x, 10x Km) in the absence and presence of several fixed concentrations of this compound.

  • Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]).

  • For competitive inhibition, the Lineweaver-Burk plot will show a series of lines with different slopes that intersect on the y-axis. The Ki can be calculated from the change in the apparent Km.

Visualizations

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Inhibitor, Enzyme) Setup Set up 96-well Plate (Blank, Control, Inhibitor) Reagents->Setup Preincubation Pre-incubate Setup->Preincubation Reaction Initiate Reaction (Add Substrate) Preincubation->Reaction Incubation Incubate Reaction->Incubation Stop Stop Reaction Incubation->Stop Measure Measure Signal (Absorbance/Fluorescence) Stop->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50/Ki Plot->Determine

Caption: Workflow for the in vitro enzymatic assay of α-L-fucosidase inhibition.

Competitive_Inhibition_Mechanism E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) P Product (P) I Inhibitor (I) (DFJ HCl) ES->E +P

Caption: Mechanism of competitive inhibition of α-L-fucosidase by DFJ HCl.

References

Application Notes and Protocols for Deoxyfuconojirimycin Hydrochloride in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfuconojirimycin hydrochloride (DFJ), an iminosugar analogue of L-fucose, is a potent and specific competitive inhibitor of α-L-fucosidase.[1] This enzyme plays a crucial role in the lysosomal degradation of fucose-containing glycoconjugates. Its deficiency leads to the lysosomal storage disorder fucosidosis. Due to its specific inhibitory action, DFJ is a valuable tool for studying the role of fucosylation in various cellular processes, including cell signaling, cancer progression, and viral infection. These application notes provide a comprehensive guide to using this compound in cell culture models, including its mechanism of action, detailed experimental protocols, and potential applications.

Mechanism of Action

This compound acts as a competitive inhibitor of α-L-fucosidase. Its structure, with a nitrogen atom replacing the endocyclic oxygen of the fucose ring, allows it to bind tightly to the active site of the enzyme. The inhibition is pH-dependent and is thought to involve the formation of an ion-pair between the protonated nitrogen of the inhibitor and a carboxylate group within the enzyme's active site.[1] This binding prevents the natural substrate from accessing the active site, thereby blocking the cleavage of fucose residues from glycoproteins and glycolipids.

The inhibition of α-L-fucosidase by Deoxyfuconojirimycin is highly specific and potent, with a reported inhibition constant (Ki) of 1 x 10⁻⁸ M for human liver α-L-fucosidase.[1] This specificity makes it an excellent tool for investigating the functional consequences of inhibiting this particular glycosidase in a cellular context.

Data Presentation

Inhibitory Activity of this compound
Enzyme SourceInhibitorKi ValueInhibition TypeReference
Human Liver α-L-fucosidaseDeoxyfuconojirimycin1 x 10⁻⁸ MCompetitive[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required amount: Determine the desired stock solution concentration (e.g., 10 mM). Calculate the mass of this compound needed using its molecular weight.

  • Dissolution: In a sterile environment (e.g., a laminar flow hood), dissolve the weighed powder in the appropriate volume of sterile water or PBS in a microcentrifuge tube.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: General Protocol for Treating Cultured Cells

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Sterile pipette tips and tubes

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of working concentrations by diluting the stock solution in complete cell culture medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired final concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., water or PBS).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses as described in the subsequent protocols.

Protocol 3: Assessment of α-L-Fucosidase Activity in Cell Lysates

Materials:

  • Treated and control cells (from Protocol 2)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • α-L-Fucosidase assay kit (colorimetric or fluorometric)[2][3]

  • Bradford or BCA protein assay kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with an appropriate volume of cell lysis buffer.

  • Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. If necessary, sonicate or pass the lysate through a fine-gauge needle to ensure complete homogenization.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a Bradford or BCA assay.

  • Fucosidase Activity Assay: Perform the α-L-fucosidase activity assay according to the manufacturer's instructions.[2][3] This typically involves incubating a standardized amount of protein from each sample with a synthetic substrate (e.g., p-nitrophenyl-α-L-fucopyranoside or 4-methylumbelliferyl-α-L-fucopyranoside) and measuring the resulting colorimetric or fluorescent signal.

  • Data Analysis: Normalize the enzyme activity to the total protein concentration for each sample. Compare the α-L-fucosidase activity in the this compound-treated cells to the vehicle-treated control cells to determine the extent of inhibition.

Protocol 4: Cell Viability Assay (MTT Assay)

Materials:

  • Treated and control cells in a 96-well plate (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate reader

Procedure:

  • MTT Addition: At the end of the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. This will help determine the cytotoxic effects of this compound at the concentrations tested.

Visualizations

G cluster_0 Mechanism of Action DFJ Deoxyfuconojirimycin (DFJ) Fucosidase α-L-Fucosidase (Active Site) DFJ->Fucosidase Binds to Active Site Inhibited_Fucosidase Inhibited α-L-Fucosidase Products Defucosylated Glycoconjugate + Fucose Fucosidase->Products Catalysis Fucosidase->Inhibited_Fucosidase Inhibition Substrate Fucosylated Glycoconjugate Substrate->Fucosidase Normal Binding Inhibited_Fucosidase->Substrate Binding Blocked Accumulation Accumulation of Fucosylated Glycoconjugates Inhibited_Fucosidase->Accumulation Leads to

Caption: Mechanism of α-L-fucosidase inhibition by Deoxyfuconojirimycin.

G cluster_1 Experimental Workflow cluster_2 Analysis start Seed Cells treat Treat with DFJ (various concentrations) start->treat incubate Incubate (24-72 hours) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability fucosidase_assay α-L-Fucosidase Activity Assay incubate->fucosidase_assay other_analysis Other Downstream Analyses (e.g., Western Blot, Flow Cytometry) incubate->other_analysis end Data Interpretation viability->end fucosidase_assay->end other_analysis->end

Caption: General workflow for cell-based experiments using Deoxyfuconojirimycin.

Potential Applications in Cell Culture Models

  • Studying Fucosidosis: this compound can be used in patient-derived fibroblast models of fucosidosis to study the cellular consequences of α-L-fucosidase inhibition and to evaluate potential therapeutic strategies.

  • Cancer Research: Altered fucosylation is a hallmark of many cancers and is involved in processes like cell adhesion, migration, and metastasis. DFJ can be used to investigate the role of fucosylation in cancer cell biology.

  • Virology: The fucosylation of host and viral glycoproteins can be critical for viral entry and replication. DFJ can be employed to study the importance of fucosylation in the life cycle of various viruses.

  • Immunology: Fucosylation plays a role in immune cell trafficking and recognition. DFJ can be a tool to modulate fucosylation-dependent immune responses in vitro.

Troubleshooting

  • Cell Toxicity: At high concentrations, this compound may exhibit cytotoxicity. It is crucial to perform a dose-response curve and a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal working concentration that effectively inhibits α-L-fucosidase without causing significant cell death.

  • Incomplete Inhibition: If incomplete inhibition of α-L-fucosidase is observed, consider increasing the concentration of DFJ or the incubation time. Ensure that the stock solution is properly prepared and stored.

  • Off-target Effects: While Deoxyfuconojirimycin is a specific inhibitor of α-L-fucosidase, it is always good practice to include appropriate controls to rule out potential off-target effects in your specific cell model.

Concluding Remarks

This compound is a powerful and specific inhibitor of α-L-fucosidase, making it an invaluable tool for researchers in various fields. By following the protocols outlined in these application notes, researchers can effectively utilize this compound to investigate the role of fucosylation in cellular physiology and disease. The provided methodologies serve as a foundation for designing experiments aimed at elucidating the intricate functions of fucose-containing glycoconjugates in health and disease.

References

Application Notes and Protocols for α-L-Fucosidase Activity Assay Using DFJ-HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the activity of α-L-fucosidase and its inhibition by 2-deoxy-2-fluoro-L-fucose hydrochloride (DFJ-HCl). The protocol is based on a fluorometric assay using 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) as a substrate. This method offers high sensitivity and is adaptable for high-throughput screening of potential α-L-fucosidase inhibitors.

Principle of the Assay

α-L-fucosidase (FUCA1) is a lysosomal enzyme that catalyzes the hydrolysis of terminal α-L-fucose residues from various glycoconjugates.[1] The assay quantifies enzyme activity by measuring the fluorescence of 4-methylumbelliferone (4-MU), which is produced upon the enzymatic cleavage of the non-fluorescent substrate, 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF).[2][3] The inhibitor, DFJ-HCl, is a structural analog of L-fucose and acts as a competitive inhibitor of α-L-fucosidase.[4][5] By measuring the rate of 4-MU production in the presence of varying concentrations of DFJ-HCl, the inhibitory potency (e.g., IC50 value) can be determined.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/MaterialSupplierCatalog #Storage
α-L-Fucosidase (human, recombinant)R&D Systems7039-GH-20 to -70°C
4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF)Cayman Chemical17355-20°C
2-Deoxy-2-fluoro-L-fucose hydrochloride (DFJ-HCl)Not specifiedNot specifiedInquire with supplier
4-Methylumbelliferone (4-MU) StandardSigma-AldrichM1381Room Temperature
Sodium AcetateSigma-AldrichS2889Room Temperature
Magnesium Chloride (MgCl2)Sigma-AldrichM8266Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
Black, flat-bottom 96-well microplateCorning3603Room Temperature
Fluorescent plate readerVariousN/AN/A

Experimental Protocols

Reagent Preparation

Detailed instructions for preparing the necessary reagents are outlined in the table below.

ReagentPreparation InstructionsFinal Concentration
Assay Buffer Dissolve sodium acetate and MgCl2 in deionized water. Adjust pH to 4.5.50 mM Sodium Acetate, 5 mM MgCl2
α-L-Fucosidase Stock Solution Reconstitute lyophilized enzyme in Assay Buffer.2 ng/µL
4-MUF Substrate Stock Solution Dissolve 4-MUF in DMSO.50 mM
Working Substrate Solution Dilute the 4-MUF Stock Solution in Assay Buffer.1.6 mM
DFJ-HCl Stock Solution Dissolve DFJ-HCl in deionized water.10 mM (or as desired)
4-MU Standard Stock Solution Dissolve 4-MU in DMSO.5 mM
Working Standard Solutions Prepare a serial dilution of the 4-MU Standard Stock Solution in Assay Buffer.0, 30, 60, 90, 120, 150 pmol/well
α-L-Fucosidase Activity Assay (No Inhibitor)
  • Prepare the Reaction Plate : Add 50 µL of Assay Buffer to all wells of a black 96-well plate.

  • Add Enzyme : Add 50 µL of the 2 ng/µL α-L-fucosidase solution to each well, except for the substrate blank wells. For substrate blanks, add an additional 50 µL of Assay Buffer.

  • Initiate Reaction : Start the enzymatic reaction by adding 50 µL of the 1.6 mM working substrate solution to all wells. The final volume in each well will be 150 µL.

  • Incubation and Measurement : Immediately place the plate in a fluorescent plate reader pre-set to 37°C. Measure the fluorescence kinetically for 5-30 minutes at excitation and emission wavelengths of 365 nm and 445 nm, respectively.[6]

Inhibition Assay with DFJ-HCl
  • Prepare Inhibitor Dilutions : Prepare a serial dilution of DFJ-HCl in Assay Buffer at various concentrations.

  • Pre-incubation with Inhibitor : Add 25 µL of Assay Buffer, 25 µL of the α-L-fucosidase solution (4 ng/µL), and 50 µL of the desired DFJ-HCl dilution to each well. For the no-inhibitor control, add 50 µL of Assay Buffer instead of the DFJ-HCl dilution.

  • Incubate : Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction : Add 50 µL of the 1.6 mM working substrate solution to all wells.

  • Measurement : Immediately measure the fluorescence kinetically as described in section 3.2.

4-MU Standard Curve
  • Prepare Standards : Add the prepared working standard solutions of 4-MU to separate wells of the 96-well plate.

  • Adjust Volume : Adjust the volume of each well to 150 µL with Assay Buffer.

  • Measure Fluorescence : Read the fluorescence of the standards at the end of the kinetic assay at the same excitation and emission wavelengths.

Data Analysis

  • Calculate Reaction Rate : Determine the rate of the reaction (Vmax) from the linear portion of the kinetic curve for each well (RFU/min).

  • Standard Curve : Plot the fluorescence of the 4-MU standards against their known concentrations to generate a standard curve.

  • Convert RFU to pmol : Use the standard curve to convert the RFU/min values to pmol/min.

  • Calculate Specific Activity : The specific activity of the enzyme is calculated using the following formula: Specific Activity (pmol/min/µg) = (Adjusted Vmax (RFU/min) x Conversion Factor (pmol/RFU)) / amount of enzyme (µg)

  • Determine IC50 : For the inhibition assay, plot the percentage of enzyme inhibition versus the logarithm of the DFJ-HCl concentration. The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, can be determined by fitting the data to a sigmoidal dose-response curve.[7][8]

Visual Representations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Assay Buffer add_reagents Dispense Reagents into 96-well Plate prep_buffer->add_reagents prep_enzyme Enzyme Solution prep_enzyme->add_reagents prep_substrate Substrate Solution start_reaction Add Substrate to Initiate Reaction prep_substrate->start_reaction prep_inhibitor Inhibitor (DFJ-HCl) Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate Enzyme with Inhibitor (15 min, 37°C) add_reagents->pre_incubate pre_incubate->start_reaction kinetic_read Kinetic Fluorescence Reading (Ex: 365 nm, Em: 445 nm) start_reaction->kinetic_read calc_rate Calculate Reaction Rates (Vmax) kinetic_read->calc_rate calc_activity Determine Specific Activity calc_rate->calc_activity std_curve Generate 4-MU Standard Curve std_curve->calc_activity calc_ic50 Calculate IC50 for DFJ-HCl calc_activity->calc_ic50

Caption: Experimental workflow for the α-L-fucosidase inhibition assay with DFJ-HCl.

mechanism_of_action cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition Enzyme α-L-Fucosidase Product 4-MU (Product) (Fluorescent) Enzyme->Product cleaves Inactive_Complex Enzyme-Inhibitor Complex (No Reaction) Enzyme->Inactive_Complex binds to Substrate 4-MUF (Substrate) (Non-fluorescent) Substrate->Enzyme binds to Fucose L-Fucose Inhibitor DFJ-HCl (Inhibitor) Inhibitor->Inactive_Complex

References

Application of DFJ-HCl in Cancer Cell Line Research: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound specifically abbreviated as "DFJ-HCl" in the context of cancer cell line research did not yield any specific results. This suggests that "DFJ-HCl" may be a typographical error, a non-standardized abbreviation, or an internal compound designation not widely published in scientific literature.

Without a clear identification of the chemical entity referred to as DFJ-HCl, it is not possible to provide detailed application notes, protocols, or data related to its use in cancer cell line research. The creation of accurate and reliable scientific documentation requires precise knowledge of the compound , including its mechanism of action, effects on cellular pathways, and established experimental methodologies.

For the user's reference, the abbreviation "HCl" commonly refers to a hydrochloride salt, which is a form in which many amine-containing drugs are prepared for better stability and solubility. "DFJ" does not correspond to a known and readily identifiable compound in the public domain of cancer research.

It is recommended that the user verify the spelling and abbreviation of the compound. If "DFJ-HCl" is an internal or developmental code, accessing proprietary documentation would be necessary to fulfill this request. Should a corrected name or the full chemical name of the compound be provided, a comprehensive search and generation of the requested application notes and protocols can be attempted.

Deoxyfuconojirimycin Hydrochloride (DFJ-HCl) in Viral Infectivity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfuconojirimycin hydrochloride (DFJ-HCl) is an iminosugar, a class of compounds that are structural analogues of monosaccharides where the ring oxygen is replaced by a nitrogen atom. These molecules, including the well-studied Deoxynojirimycin (DNJ), are potent inhibitors of α-glucosidases, enzymes crucial for the proper folding of glycoproteins in the endoplasmic reticulum (ER).[1] Many enveloped viruses rely on the host cell's glycoprotein processing machinery to correctly fold their envelope proteins, which are essential for viral entry, assembly, and pathogenesis. By inhibiting α-glucosidases I and II, DFJ-HCl and its analogues disrupt the normal processing of viral glycoproteins, leading to misfolded proteins, reduced viral infectivity, and impaired viral budding.[1][2] This mechanism of action makes DFJ-HCl a promising broad-spectrum antiviral candidate against a variety of enveloped viruses, including Human Immunodeficiency Virus (HIV), Dengue virus (DENV), and other flaviviruses.[2][3][4][5]

This document provides detailed application notes and experimental protocols for studying the antiviral effects of this compound in viral infectivity studies.

Mechanism of Action: Inhibition of Glycoprotein Processing

DFJ-HCl exerts its antiviral activity by targeting host α-glucosidases I and II in the endoplasmic reticulum. This inhibition disrupts the trimming of glucose residues from N-linked glycans on newly synthesized viral envelope glycoproteins. The improper processing leads to misfolded glycoproteins that are often retained in the ER and targeted for degradation. Consequently, the incorporation of functional envelope glycoproteins into new virions is significantly reduced, leading to the production of non-infectious or poorly infectious viral particles.[1][2]

DFJ-HCl_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Virion Viral Lifecycle Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glycan Trimming Glycan Trimming Nascent Viral Glycoprotein->Glycan Trimming N-linked glycosylation Correctly Folded Glycoprotein Correctly Folded Glycoprotein Glycan Trimming->Correctly Folded Glycoprotein Correct Processing Misfolded Glycoprotein Misfolded Glycoprotein Glycan Trimming->Misfolded Glycoprotein Inhibition Virion Assembly Virion Assembly Correctly Folded Glycoprotein->Virion Assembly Misfolded Glycoprotein->Virion Assembly DFJ-HCl DFJ-HCl Alpha-glucosidases Alpha-glucosidases DFJ-HCl->Alpha-glucosidases Inhibits Alpha-glucosidases->Glycan Trimming Mediates Infectious Virion Infectious Virion Virion Assembly->Infectious Virion Non-infectious Virion Non-infectious Virion Virion Assembly->Non-infectious Virion

Caption: Mechanism of action of DFJ-HCl in inhibiting viral glycoprotein processing.

Quantitative Data Summary

The following tables summarize the antiviral activity and cytotoxicity of Deoxynojirimycin (DNJ), a close structural analogue of DFJ-HCl. It is important to note that while DFJ-HCl is expected to have a similar activity profile, specific IC50 and CC50 values may vary. Researchers should determine these values for DFJ-HCl under their specific experimental conditions.

Table 1: Antiviral Activity of Deoxynojirimycin (DNJ) and its Derivatives against Various Viruses

CompoundVirusCell LineIC50 (µM)Reference
NN-DNJDengue Virus (DENV)imDCs3.3[6]
2THO-DNJDengue Virus (DENV)imDCs1.6[6]
EOO-DNJDengue Virus (DENV)imDCs3.1[6]

Table 2: Cytotoxicity of Deoxynojirimycin (DNJ) Derivatives

CompoundCell LineCC50 (µM)Reference
NN-DNJimDCs>100[6]
2THO-DNJimDCs>100[6]
EOO-DNJimDCs>100[6]

Note: IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC50/IC50) is a measure of the therapeutic window of a compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)

This protocol determines the concentration of DFJ-HCl that is toxic to the host cells used in the antiviral assays.

Materials:

  • Host cells appropriate for the virus of interest (e.g., Vero, MDCK, Huh-7)

  • Complete cell culture medium

  • This compound (DFJ-HCl)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • After 24 hours, remove the culture medium and add 100 µL of fresh medium containing serial dilutions of DFJ-HCl to triplicate wells. Include a "cells only" control with no compound.

  • Incubate the plate for the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • After incubation, assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the DFJ-HCl concentration and fitting the data to a dose-response curve.

CC50_Assay_Workflow Seed_Cells Seed host cells in 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_DFJ Add serial dilutions of DFJ-HCl Incubate_24h->Add_DFJ Incubate_Assay_Duration Incubate for assay duration (48-72h) Add_DFJ->Incubate_Assay_Duration Assess_Viability Assess cell viability (e.g., MTT assay) Incubate_Assay_Duration->Assess_Viability Read_Plate Measure absorbance/luminescence Assess_Viability->Read_Plate Calculate_CC50 Calculate CC50 value Read_Plate->Calculate_CC50

Caption: Workflow for determining the 50% cytotoxic concentration (CC50) of DFJ-HCl.

Protocol 2: Plaque Reduction Assay

This assay is used to quantify the effect of DFJ-HCl on the production of infectious virus particles.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • Serum-free cell culture medium

  • This compound (DFJ-HCl) at non-toxic concentrations

  • Overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose)

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Grow host cells to a confluent monolayer in multi-well plates.

  • Prepare serial dilutions of the virus stock in serum-free medium.

  • Pre-treat the cell monolayers with medium containing different concentrations of DFJ-HCl for 2 hours at 37°C. Include a "no drug" control.

  • Remove the pre-treatment medium and infect the cells with a dilution of virus that will produce 50-100 plaques per well for 1 hour at 37°C.

  • After the adsorption period, remove the virus inoculum and wash the cells twice with PBS.

  • Add 2 mL of overlay medium containing the respective concentrations of DFJ-HCl to each well.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Fix the cells with fixing solution for at least 30 minutes.

  • Carefully remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each DFJ-HCl concentration compared to the "no drug" control.

  • Determine the IC50 value by plotting the percentage of plaque reduction against the log of the DFJ-HCl concentration.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination

This protocol measures the effect of DFJ-HCl on the amount of viral RNA produced in infected cells.

Materials:

  • Host cells cultured in multi-well plates

  • Virus stock

  • This compound (DFJ-HCl)

  • RNA extraction kit

  • qRT-PCR master mix

  • Primers and probe specific for a viral gene

  • Real-time PCR instrument

Procedure:

  • Seed host cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of DFJ-HCl for 2 hours.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After 1 hour of adsorption, remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of DFJ-HCl.

  • At a specific time point post-infection (e.g., 24, 48, or 72 hours), harvest the cell culture supernatant and/or the cells.

  • Extract viral RNA from the supernatant or total RNA from the cells using a suitable RNA extraction kit.

  • Perform one-step or two-step qRT-PCR using primers and a probe specific to a viral gene. Include a standard curve of known viral RNA concentrations to quantify the viral load.

  • Analyze the data to determine the viral RNA copy number in each sample.

  • Calculate the percentage of reduction in viral RNA levels for each DFJ-HCl concentration compared to the untreated control.

Protocol 4: Time-of-Addition Assay

This assay helps to determine at which stage of the viral life cycle DFJ-HCl exerts its inhibitory effect.

Materials:

  • Confluent monolayer of host cells in multi-well plates

  • Virus stock

  • This compound (DFJ-HCl) at a concentration of 5-10 times its IC50

  • Assay for quantifying viral replication (e.g., plaque assay, qRT-PCR, or ELISA for a viral antigen)

Procedure:

  • Seed host cells in a multi-well plate and grow to confluency.

  • Synchronize infection by pre-chilling the cells and virus at 4°C for 30 minutes.

  • Infect the cells with the virus at a high MOI for 1 hour at 4°C to allow attachment but not entry.

  • Wash the cells with cold PBS to remove unbound virus.

  • Add pre-warmed medium and shift the plates to 37°C to allow synchronized viral entry and replication. This is considered time zero (t=0).

  • Add DFJ-HCl at different time points post-infection (e.g., -2h [pre-treatment], 0h, 1h, 2h, 4h, 6h, 8h post-infection).

  • At the end of one replication cycle (e.g., 12-24 hours), harvest the supernatant or cells and quantify the viral yield using a suitable assay.

  • Plot the viral yield against the time of drug addition. A significant reduction in viral yield when the drug is added early in the infection cycle suggests an effect on an early stage of replication. Since DFJ-HCl affects glycoprotein processing, its effect is expected to be most pronounced when added during the period of viral protein synthesis and assembly.

Time_of_Addition_Workflow cluster_timeline Experimental Timeline cluster_actions Experimental Steps -2h -2h 0h 0h -2h->0h Pre-treat Add DFJ-HCl (Pre-treatment) 1h 1h 0h->1h Infect Synchronized Infection Add_DFJ_t0 Add DFJ-HCl 2h 2h 1h->2h Add_DFJ_t1 Add DFJ-HCl 4h 4h 2h->4h Add_DFJ_t2 Add DFJ-HCl 6h 6h 4h->6h Add_DFJ_t4 Add DFJ-HCl 8h 8h 6h->8h Add_DFJ_t6 Add DFJ-HCl Harvest Harvest 8h->Harvest Add_DFJ_t8 Add DFJ-HCl Quantify Quantify Viral Yield

Caption: Time-of-addition assay experimental design.

Conclusion

This compound represents a promising class of host-targeting antivirals with a broad spectrum of activity against enveloped viruses. By understanding its mechanism of action and employing the detailed protocols provided in these application notes, researchers can effectively evaluate its potential as a therapeutic agent. The key to successful studies lies in careful determination of the compound's cytotoxicity and its inhibitory effects on viral replication through robust and quantitative virological assays. Further investigation into the specific antiviral profile of DFJ-HCl against a wider range of viruses is warranted.

References

Application Notes and Protocols for Cell Viability Assays in the Presence of Deoxyfuconojirimycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfuconojirimycin hydrochloride (DFJ-HCl) is a potent and specific competitive inhibitor of α-L-fucosidase, with a Ki value of 10 nM.[1][2][3] α-L-fucosidase is an enzyme involved in the final step of the degradation of fucose-containing glycoproteins and glycolipids. Dysregulation of fucosylation has been implicated in various diseases, including cancer, where it can influence cell adhesion, signaling, and metastasis.[4] Therefore, inhibitors of α-L-fucosidase like DFJ-HCl are valuable tools for studying the role of fucosylation in cellular processes and hold potential as therapeutic agents.

When evaluating the biological effects of compounds like DFJ-HCl, it is crucial to assess their impact on cell viability. Cell viability assays are essential for determining the concentration-dependent effects of a compound on a cell population, distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects. This information is fundamental for interpreting experimental results and for the early stages of drug development.

These application notes provide detailed protocols for assessing cell viability in the presence of DFJ-HCl using common colorimetric assays. Additionally, we present representative data and visualizations to guide researchers in their experimental design and data interpretation.

Data Presentation

The following tables summarize quantitative data from studies on a closely related α-glucosidase inhibitor, 1-deoxynojirimycin (1-DNJ), which serves as a representative example of the type of data generated from cell viability assays with glycosidase inhibitors. These tables are intended to provide a framework for presenting data obtained with DFJ-HCl.

Table 1: Effect of 1-Deoxynojirimycin (1-DNJ) on the Viability of Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (mM)Reference
A172GlioblastomaMTT72< 9.6[5]
ACP02Gastric AdenocarcinomaMTT72> 9.6[5]
MRC5Normal Lung FibroblastMTT72> 19.3[5]

Table 2: Effect of 1-Deoxynojirimycin (1-DNJ) on Apoptosis-Related Protein Expression in Porcine Ovarian Granulosa Cells

TreatmentBcl2 (anti-apoptotic)BAX (pro-apoptotic)Cleaved-caspase3 (pro-apoptotic)Reference
ControlHighLowLow[6]
H₂O₂ (Oxidative Stress)Significantly ReducedSignificantly IncreasedSignificantly Increased[6]
1-DNJ + H₂O₂Attenuated ReductionAttenuated IncreaseAttenuated Increase[6]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The concentration of the formazan is proportional to the number of metabolically active cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (DFJ-HCl)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[7][8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of DFJ-HCl in complete culture medium. Remove the old medium from the wells and add 100 µL of the DFJ-HCl dilutions to the respective wells. Include wells with medium only (blank) and cells treated with vehicle (e.g., PBS or DMSO) as controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[9] Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the log of the DFJ-HCl concentration to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (DFJ-HCl)

  • XTT labeling reagent and electron-coupling reagent (commercially available kits)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 450-500 nm

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • XTT Reagent Preparation: Shortly before use, mix the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the prepared XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.

Data Analysis:

Follow the same data analysis steps as for the MTT assay.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (DFJ-HCl)

  • Neutral red solution (e.g., 50 µg/mL in sterile water)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 540 nm

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed medium containing neutral red to each well.

  • Incubation: Incubate for 2-3 hours at 37°C to allow for dye uptake.

  • Washing: Carefully remove the neutral red solution and wash the cells with PBS.

  • Destaining: Add 150 µL of the destain solution to each well and incubate for 10 minutes with gentle shaking to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

Data Analysis:

Follow the same data analysis steps as for the MTT assay.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assay Cell Viability Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate incubation1 2. Incubate (24h) cell_seeding->incubation1 compound_treatment 3. Treat with DFJ-HCl incubation1->compound_treatment incubation2 4. Incubate (24-72h) compound_treatment->incubation2 reagent_addition 5. Add Viability Reagent (MTT, XTT, or Neutral Red) incubation2->reagent_addition incubation3 6. Incubate (2-4h) reagent_addition->incubation3 solubilization 7. Solubilize Formazan (for MTT) incubation3->solubilization read_plate 8. Measure Absorbance incubation3->read_plate for XTT & Neutral Red solubilization->read_plate data_processing 9. Calculate % Viability read_plate->data_processing ic50_determination 10. Determine IC50 data_processing->ic50_determination

Caption: Experimental workflow for assessing cell viability in the presence of DFJ-HCl.

signaling_pathway cluster_inhibition Enzyme Inhibition cluster_cellular_effects Potential Downstream Cellular Effects cluster_outcome Cellular Outcome DFJ Deoxyfuconojirimycin (DFJ-HCl) Fucosidase α-L-Fucosidase DFJ->Fucosidase Inhibits Glycoprotein Altered Fucosylation of Glycoproteins Fucosidase->Glycoprotein Impacts Signaling Disrupted Cell Signaling (e.g., Growth Factor Receptors) Glycoprotein->Signaling Adhesion Changes in Cell Adhesion Glycoprotein->Adhesion Apoptosis Apoptosis Signaling->Apoptosis CellCycleArrest Cell Cycle Arrest Signaling->CellCycleArrest ReducedViability Reduced Cell Viability Adhesion->ReducedViability Apoptosis->ReducedViability CellCycleArrest->ReducedViability logical_relationship DFJ_Conc DFJ-HCl Concentration Enzyme_Inhibition α-L-Fucosidase Inhibition DFJ_Conc->Enzyme_Inhibition Increases Cellular_Dysfunction Cellular Dysfunction Enzyme_Inhibition->Cellular_Dysfunction Leads to Reduced_Viability Reduced Cell Viability Cellular_Dysfunction->Reduced_Viability Results in

References

Application Notes: Western Blot Analysis of Glycoprotein Processing Following N-Butyldeoxynojirimycin (DFJ-HCl) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosylation is a critical post-translational modification that affects protein folding, stability, trafficking, and function. The N-linked glycosylation pathway, occurring in the endoplasmic reticulum (ER), is a highly regulated process involving the sequential trimming of a precursor oligosaccharide. N-butyldeoxynojirimycin (DFJ-HCl), also known as Miglustat, is a potent imino sugar that acts as an inhibitor of the ER resident α-glucosidases I and II. These enzymes are responsible for cleaving the terminal glucose residues from the N-linked glycan precursor (Glc3Man9GlcNAc2). Inhibition of these enzymes by DFJ-HCl stalls the trimming process, preventing proper glycoprotein folding and subsequent trafficking out of the ER.[1] This leads to the accumulation of immature, misfolded glycoproteins, which can be a valuable tool for studying glycoprotein processing, quality control mechanisms, and the therapeutic potential of glycosylation pathway inhibitors.

Western blotting is a powerful and widely used technique to analyze these changes. By treating cells with DFJ-HCl, researchers can observe specific alterations in target glycoproteins, such as a shift in molecular weight due to the untrimmed glycan structure or a decrease in the abundance of the mature glycoprotein. This document provides detailed protocols for treating cells with DFJ-HCl and performing subsequent Western blot analysis to quantitatively assess its impact on glycoproteins.

Experimental Protocols

Protocol 1: Cell Culture and DFJ-HCl Treatment

This protocol outlines the steps for treating adherent or suspension cells with DFJ-HCl to inhibit glycoprotein processing.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • N-butyldeoxynojirimycin hydrochloride (DFJ-HCl)

  • Cell scraper (for adherent cells)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

  • Prepare DFJ-HCl Stock: Prepare a sterile stock solution of DFJ-HCl (e.g., 100 mM in sterile water or PBS). Store aliquots at -20°C.

  • Treatment:

    • Prepare fresh culture medium containing the desired final concentration of DFJ-HCl (a typical starting concentration is 0.5-1 mM).

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add the DFJ-HCl-containing medium to the cells. Include a vehicle-only control (medium without DFJ-HCl).

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the half-life of the target glycoprotein and the specific research question.

  • Cell Harvesting:

    • Adherent Cells: Place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer (see Protocol 2) and scrape the cells.[2]

    • Suspension Cells: Transfer cells to a centrifuge tube, pellet by centrifugation (e.g., 300 x g for 5 minutes at 4°C), wash twice with ice-cold PBS, and resuspend the final pellet in ice-cold lysis buffer.

Protocol 2: Protein Extraction and Quantification

Materials:

  • RIPA Lysis Buffer or other suitable lysis buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Microcentrifuge

Procedure:

  • Prepare Lysis Buffer: Prepare the lysis buffer on ice, adding protease and phosphatase inhibitors immediately before use.

  • Cell Lysis: Add the prepared lysis buffer to the cell pellet or dish. Pipette the lysate up and down or use a cell scraper to ensure complete lysis.[3]

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[2] Centrifuge at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. This is critical for ensuring equal loading in the subsequent Western blot.[4]

  • Sample Preparation for SDS-PAGE: Mix an appropriate amount of protein lysate (e.g., 20-50 µg) with Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.[5]

Protocol 3: Western Blot Analysis of Glycoproteins

This protocol provides two methods for detecting glycoproteins: using a specific primary antibody against the protein backbone or using a biotinylated lectin to detect specific glycan structures.

Materials:

  • SDS-PAGE gels (percentage appropriate for the target protein's molecular weight)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Tris-Buffered Saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Primary antibody specific to the target glycoprotein

  • HRP-conjugated secondary antibody

  • Biotinylated lectin (e.g., Concanavalin A for high-mannose structures)

  • Streptavidin-HRP

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD imager)

Procedure:

  • Gel Electrophoresis: Load equal amounts of protein for each sample onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.[2]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. For lectin blotting, BSA is preferred over milk as milk contains glycoproteins.[6]

  • Probing - Method A (Antibody Detection):

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]

    • Wash three times for 5-10 minutes each with TBST.

  • Probing - Method B (Lectin Blotting): [7][8]

    • Incubate the membrane with a biotinylated lectin (e.g., 1-2 µg/mL Concanavalin A to detect high-mannose glycans expected after DFJ-HCl treatment) diluted in blocking buffer for 1-2 hours at room temperature.[7]

    • Wash the membrane four times for 5 minutes each with TBST.[7]

    • Incubate with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash four times for 5 minutes each with TBST.[7]

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a CCD imager. Avoid signal saturation to ensure data is within the linear range for quantification.[9]

  • Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the intensity of the target protein band to a suitable loading control (e.g., β-actin, GAPDH, or total protein stain).[10][11]

Data Presentation

Quantitative data from Western blot analysis should be presented clearly to show the effects of DFJ-HCl treatment. The table below provides a representative example of how to summarize densitometry data for a hypothetical glycoprotein, "Glycoprotein X," which exists in a mature (fully processed) and immature (unprocessed) form.

Table 1: Representative Quantitative Analysis of Glycoprotein X Expression After DFJ-HCl Treatment

Treatment GroupTarget Protein BandNormalized Densitometry (Arbitrary Units, Mean ± SD)Fold Change vs. Control (Mature Form)Fold Change vs. Control (Immature Form)
Control Mature Glycoprotein X1.00 ± 0.081.0-
Immature Glycoprotein X0.12 ± 0.03-1.0
DFJ-HCl (1 mM) Mature Glycoprotein X0.35 ± 0.05↓ 0.35 -
Immature Glycoprotein X0.88 ± 0.11-↑ 7.33

Note: This table is a representative example illustrating the expected outcome of DFJ-HCl treatment. Actual results will vary depending on the cell line, target glycoprotein, and experimental conditions. Data represents the mean of three independent experiments.

Visualizations: Diagrams and Workflows

Signaling Pathway Diagram

The following diagram illustrates the N-linked glycosylation pathway in the endoplasmic reticulum and highlights the inhibitory action of DFJ-HCl.

N_Linked_Glycosylation_Pathway Nascent Nascent Glycoprotein (with Glc3Man9GlcNAc2) GlcI Glucosidase I Nascent->GlcI Glucose GlcII Glucosidase II GlcI->GlcII Glucose Calnexin Calnexin/Calreticulin Cycle (Folding) GlcII->Calnexin Glucose Calnexin->GlcII Reglucosylation (if misfolded) Misfolded Misfolded Protein (ERAD Pathway) Calnexin->Misfolded CorrectlyFolded Correctly Folded Glycoprotein Calnexin->CorrectlyFolded Correct Folding Golgi Golgi Apparatus (Further Processing) CorrectlyFolded->Golgi DFJ DFJ-HCl (N-butyldeoxynojirimycin) DFJ->GlcI DFJ->GlcII

Caption: Inhibition of N-linked glycosylation by DFJ-HCl.

Experimental Workflow Diagram

This diagram outlines the complete experimental workflow from cell treatment to quantitative data analysis.

Western_Blot_Workflow A 1. Cell Culture & Seeding B 2. DFJ-HCl Treatment (e.g., 24-72h) A->B C 3. Cell Harvesting & Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Blocking (e.g., BSA or Milk) F->G H 8. Primary Probe Incubation (Antibody or Lectin) G->H I 9. Secondary Probe Incubation (HRP-Ab or Streptavidin-HRP) H->I J 10. ECL Detection & Imaging I->J K 11. Densitometry & Normalization J->K L 12. Quantitative Data Analysis K->L

Caption: Workflow for Western blot analysis after DFJ-HCl treatment.

References

Troubleshooting & Optimization

Deoxyfuconojirimycin hydrochloride solubility and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and experimental use of Deoxyfuconojirimycin hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and specific competitive inhibitor of the lysosomal enzyme alpha-L-fucosidase 1 (FUCA1).[1][2] This enzyme is responsible for the hydrolytic cleavage of terminal fucose residues from glycoproteins and glycolipids.[3][4][5] Inhibition of FUCA1 leads to the accumulation of fucose-containing molecules, which can be used to study the roles of fucosylation in various biological processes.

Q2: What are the primary research applications of this compound?

This compound is primarily used in glycobiology research to investigate the functional roles of fucosylated glycoconjugates in cellular processes such as cell signaling, adhesion, migration, and proliferation. It is a valuable tool for studying the pathological mechanisms of diseases associated with abnormal fucosylation, including cancer and the rare lysosomal storage disorder, fucosidosis.

Q3: How should I store this compound powder and its stock solutions?

  • Powder: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[6]

  • Stock Solutions: Aliquoted stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1][2] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][7] Aqueous solutions should be used fresh and are not recommended for storage for more than one day.[8]

Solubility Data

The solubility of this compound can vary based on the solvent and temperature. The following table summarizes available solubility data.

SolventSolubilityNotes
Water ≥ 100 mg/mL (≥ 544.57 mM)[1][2]Freely soluble.
DMSO ~10 mg/mLData for the related compound 1-Deoxynojirimycin Hydrochloride.[7][8]
PBS (pH 7.2) ~1 mg/mLData for the related compound 1-Deoxynojirimycin Hydrochloride.[7][8]

*Note: Data is for the related iminosugar 1-Deoxynojirimycin Hydrochloride and should be used as an estimate. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Experimental Protocols

Preparation of a 100 mM Aqueous Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 1.5 mL or 15 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • Weighing: Aseptically weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 18.36 mg of the powder (Molecular Weight: 183.63 g/mol ).

  • Dissolving: Add the desired volume of sterile water to the tube. Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming to 37°C or brief sonication can be employed.[7][8]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[1][9]

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.[7] Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

G cluster_workflow Workflow for Stock Solution Preparation weigh 1. Weigh Powder dissolve 2. Dissolve in Solvent weigh->dissolve Add sterile water sterilize 3. Filter Sterilize (0.22 µm) dissolve->sterilize Ensure complete dissolution aliquot 4. Aliquot into single-use tubes sterilize->aliquot Dispense aseptically store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

General Protocol for Cell Culture Experiments

Materials:

  • Prepared stock solution of this compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Sterile cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at the desired density and allow them to adhere or stabilize overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentration by diluting the stock solution directly into pre-warmed complete cell culture medium. For example, to achieve a final concentration of 1 mM from a 100 mM stock, dilute 10 µL of the stock solution into 990 µL of medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Analysis: Following incubation, cells can be harvested for downstream analysis, such as western blotting, migration assays, or cell viability assays.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Difficulty Dissolving Powder The compound may have absorbed moisture, or the solvent is saturated.- Ensure you are using high-purity, sterile water. - Gentle warming to 37°C and/or brief sonication can aid dissolution.[7][8] - If solubility issues persist, consider preparing a more dilute stock solution.
Precipitation in Cell Culture Medium The final concentration exceeds the solubility limit in the complex aqueous environment of the medium. Interaction with components in the cell culture medium (e.g., serum proteins).- Perform a solubility test with a small volume of your complete cell culture medium before the main experiment. - Prepare fresh working solutions immediately before adding them to your cells. - Consider a stepwise dilution method: first, dilute the stock in a small volume of serum-free media, vortex gently, and then add this to the final volume of complete media.
Inconsistent Experimental Results The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.- Always use freshly thawed aliquots for each experiment. - Prepare a fresh stock solution if degradation is suspected. - Ensure consistent cell culture conditions (e.g., cell density, passage number).
Unexpected Cellular Toxicity The final concentration of the compound is too high for the specific cell line.- Perform a dose-response curve to determine the optimal non-toxic working concentration for your cell line. - Always include a vehicle control (medium with the same final concentration of the solvent used for the stock solution) to distinguish the effects of the compound from the effects of the solvent.

Signaling Pathway

This compound acts by inhibiting alpha-L-fucosidase 1 (FUCA1). FUCA1 is a key enzyme in the lysosomal degradation of fucose-containing glycoproteins and glycolipids. Its inhibition leads to an accumulation of these fucosylated molecules, which can impact various cellular signaling pathways. While the direct downstream signaling consequences of FUCA1 inhibition are context-dependent and complex, research has implicated altered fucosylation in the modulation of pathways involved in cell migration and cancer progression, such as the FAK/Src signaling axis.

G cluster_pathway Conceptual Pathway of FUCA1 Inhibition DFH Deoxyfuconojirimycin hydrochloride FUCA1 α-L-fucosidase 1 (FUCA1) DFH->FUCA1 inhibits Degradation Lysosomal Degradation FUCA1->Degradation catalyzes Accumulation Accumulation of Fucosylated Molecules FUCA1->Accumulation inhibition leads to Glycoproteins Fucosylated Glycoproteins & Glycolipids Glycoproteins->Degradation Normal processing Signaling Altered Cell Signaling (e.g., Cell Migration) Accumulation->Signaling modulates

Caption: Inhibition of FUCA1 by this compound.

References

DFJ-HCl stability in aqueous solutions and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical compound, "DFJ-HCl." Specific data for a compound with this designation is not publicly available. The guidance, data, and protocols presented here are based on general principles for hydrochloride salts of active pharmaceutical ingredients and should be adapted and verified for your specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for DFJ-HCl in its solid form?

A: Solid DFJ-HCl should be stored in a cool, dry, and well-ventilated place, protected from light.[1][2] Keep the container tightly sealed to prevent moisture absorption.[1][3] For long-term storage, refrigeration (2-8 °C) is often recommended to minimize degradation.

Q2: How should I prepare and store aqueous solutions of DFJ-HCl?

A: Aqueous solutions of DFJ-HCl should ideally be prepared fresh for each experiment. If short-term storage is necessary, store the solution at 2-8 °C and protect it from light. The stability of DFJ-HCl in an aqueous solution is highly dependent on the pH.[4] It is crucial to determine the optimal pH for stability for your specific experimental needs. Based on typical hydrochloride salts, a slightly acidic pH may be preferable.

Q3: What is the stability of DFJ-HCl in aqueous solutions at different pH values?

A: The stability of DFJ-HCl in aqueous solutions is expected to be pH-dependent. For many hydrochloride salts, maximum stability is often found in the acidic pH range.[4] In alkaline conditions, the free base form may be generated, which could be less stable or prone to precipitation. It is recommended to perform a pH-stability profile to determine the optimal pH for your formulation.

Q4: Is DFJ-HCl sensitive to light?

A: Many pharmaceutical compounds are sensitive to light (photosensitive).[5] It is best practice to assume DFJ-HCl may be photosensitive and to protect both the solid material and its solutions from light by using amber vials or by wrapping containers in aluminum foil. Photostability studies are recommended to confirm this.

Q5: What are the potential degradation pathways for DFJ-HCl?

A: Potential degradation pathways for compounds like DFJ-HCl in aqueous solutions include hydrolysis (acidic or basic), oxidation, and photolysis.[5] Forced degradation studies can help identify the likely degradation products and the conditions that accelerate degradation.[6]

Troubleshooting Guide

Q1: My DFJ-HCl solution has turned yellow. What does this indicate?

A: A color change in your DFJ-HCl solution may indicate degradation. This could be due to oxidation or photolytic degradation. You should prepare a fresh solution and ensure it is protected from light and that the solvent is de-gassed if oxygen sensitivity is a concern. It is also advisable to check the purity of the new solution via a suitable analytical method like HPLC.

Q2: I am observing precipitation in my DFJ-HCl solution. What could be the cause?

A: Precipitation could be due to several factors:

  • pH Shift: If the pH of the solution has increased, the less soluble free base of DFJ-HCl may be precipitating. Check and adjust the pH of your solution.

  • Supersaturation: You may have exceeded the solubility of DFJ-HCl in your chosen solvent. Try preparing a more dilute solution or gently warming the solution to aid dissolution (if the compound is thermally stable).

  • Degradation: The precipitate could be an insoluble degradation product.

Q3: My experimental results show a loss of potency for DFJ-HCl over time. How can I prevent this?

A: A loss of potency suggests that DFJ-HCl is degrading under your experimental conditions. To mitigate this:

  • Prepare solutions fresh: Avoid storing solutions for extended periods.

  • Control the pH: Ensure your solution is buffered at a pH where DFJ-HCl is most stable.[4]

  • Protect from light and heat: Store solutions in the dark and at a low temperature.

  • Use antioxidants: If oxidation is suspected, consider adding a suitable antioxidant to your formulation, after confirming compatibility.

Factors Affecting DFJ-HCl Stability in Aqueous Solution

pH pH Stab DFJ-HCl Stability pH->Stab Temp Temperature Temp->Stab Light Light Exposure Light->Stab Oxygen Dissolved Oxygen Oxygen->Stab Conc Concentration Conc->Stab Hydro Hydrolysis Stab->Hydro Oxid Oxidation Stab->Oxid Photo Photolysis Stab->Photo

Caption: Factors influencing the stability of DFJ-HCl in aqueous solutions.

Quantitative Stability Data (Illustrative)

ConditionTemperature (°C)pHInitial Concentration (mg/mL)% Recovery after 7 daysAppearance
Aqueous Solution43.51.099.2Colorless
Aqueous Solution253.51.095.5Colorless
Aqueous Solution403.51.085.1Faintly yellow
Aqueous Solution257.01.088.3Colorless
Aqueous Solution259.01.075.6Precipitate observed
Aqueous Solution (Light Exposed)253.51.070.2Yellow

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of DFJ-HCl

  • Materials: DFJ-HCl powder, appropriate solvent (e.g., deionized water, saline), volumetric flask, magnetic stirrer, pH meter.

  • Procedure:

    • Weigh the required amount of DFJ-HCl powder.

    • Add it to a volumetric flask.

    • Add approximately 80% of the final volume of the solvent.

    • Stir the solution until the DFJ-HCl is completely dissolved. Gentle warming may be used if necessary, but the thermal stability of the compound should be considered.

    • Allow the solution to return to room temperature.

    • Adjust the pH to the desired level using dilute HCl or NaOH.

    • Bring the solution to the final volume with the solvent.

    • Filter the solution through a 0.22 µm filter to sterilize and remove any particulates.

Protocol 2: Forced Degradation Study of DFJ-HCl

This protocol is designed to identify the potential degradation pathways of DFJ-HCl.[5][6]

  • Objective: To assess the stability of DFJ-HCl under various stress conditions.

  • Materials: DFJ-HCl, 0.1 M HCl, 0.1 M NaOH, 3% hydrogen peroxide (H₂O₂), HPLC system, photostability chamber, oven.

  • Procedure:

    • Prepare a stock solution of DFJ-HCl in a suitable solvent (e.g., water or methanol:water).

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples before HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C. Take samples at the same time points as for acid hydrolysis and neutralize before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature. Take samples at specified intervals and analyze by HPLC.

    • Thermal Degradation: Expose the solid DFJ-HCl powder to 80 °C in an oven. Also, expose a solution of DFJ-HCl to the same temperature. Analyze samples at various time points.

    • Photolytic Degradation: Expose a solution of DFJ-HCl to light in a photostability chamber (ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at appropriate time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the amount of DFJ-HCl remaining and to detect the formation of any degradation products.

References

Optimizing Deoxyfuconojirimycin hydrochloride concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Deoxyfuconojirimycin hydrochloride (DFJ-HCl). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of DFJ-HCl in their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and established experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (DFJ-HCl)?

A1: this compound is a potent and specific competitive inhibitor of the enzyme α-L-fucosidase.[1][2] Its mechanism of action is rooted in its structural similarity to L-fucose, the natural substrate of the enzyme. This resemblance allows DFJ-HCl to bind to the active site of α-L-fucosidase, effectively blocking the enzyme from cleaving fucose residues from glycoproteins and glycolipids. The inhibition constant (Ki) for human liver α-L-fucosidase is approximately 1 x 10⁻⁸ M, indicating a very high affinity of the inhibitor for the enzyme.[1][2]

Q2: What are the primary research applications of DFJ-HCl?

A2: DFJ-HCl is primarily used in research to investigate the biological roles of fucosylation, a type of glycosylation. Key applications include:

  • Studying the impact of defucosylation: By inhibiting α-L-fucosidase, DFJ-HCl allows researchers to study the effects of reduced fucose content on various cellular processes.

  • Cancer research: Altered fucosylation is a hallmark of many cancers, and DFJ-HCl can be used to explore the role of fucosylated glycans in tumor progression and metastasis.

  • Immunology: Fucosylation is crucial for immune cell trafficking and function. DFJ-HCl can be a tool to modulate these processes.

  • Virology: The fucosylation of host cell receptors can be important for viral entry. DFJ-HCl can be used to investigate the role of fucose in viral infection.

Q3: How should I prepare and store DFJ-HCl stock solutions?

A3: Proper preparation and storage of DFJ-HCl are critical for maintaining its activity.

  • Reconstitution: DFJ-HCl is soluble in water. For a 10 mM stock solution, dissolve 1.84 mg of DFJ-HCl (Molecular Weight: 183.62 g/mol ) in 1 mL of sterile, nuclease-free water. Vortex briefly to ensure complete dissolution.

  • Storage: Store the solid compound at -20°C. Once reconstituted, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light.

Troubleshooting Guide

Issue Possible Cause Solution
No observable effect on fucosylation or downstream processes. 1. Suboptimal Concentration: The concentration of DFJ-HCl may be too low for your specific cell line or experimental system. 2. Insufficient Incubation Time: The treatment duration may not be long enough for the effects of α-L-fucosidase inhibition to manifest. 3. Compound Degradation: Improper storage or handling may have led to the degradation of the DFJ-HCl stock solution.1. Perform a Dose-Response Experiment: Test a range of DFJ-HCl concentrations (e.g., 10 µM to 1 mM) to determine the optimal concentration for your system. 2. Conduct a Time-Course Experiment: Evaluate the effects of DFJ-HCl at different time points (e.g., 24, 48, 72 hours). 3. Prepare Fresh Stock Solutions: Always use freshly prepared or properly stored aliquots of DFJ-HCl for your experiments.
Significant cell death or cytotoxicity observed after treatment. 1. High Concentration: The concentration of DFJ-HCl may be toxic to your cells. 2. Solvent Toxicity: If a solvent other than water is used, its final concentration in the cell culture medium might be too high.1. Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a range of DFJ-HCl concentrations to identify the maximum non-toxic concentration. 2. Use a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve DFJ-HCl. For most cell lines, the final concentration of solvents like DMSO should be kept below 0.5%.[3]
Inconsistent results between experiments. 1. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect the experimental outcome. 2. Inconsistent Compound Dosing: Inaccurate pipetting or dilution of the DFJ-HCl stock solution can lead to variability. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. 2. Ensure Accurate Pipetting: Use calibrated pipettes and perform serial dilutions carefully. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of DFJ-HCl

This protocol outlines a method to determine the optimal working concentration of DFJ-HCl for your specific cell line by assessing both cytotoxicity and efficacy.

Part A: Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Prepare DFJ-HCl Dilutions: Prepare a series of 2X concentrations of DFJ-HCl in complete cell culture medium (e.g., 0, 20 µM, 100 µM, 500 µM, 1 mM, 2 mM, 5 mM, 10 mM).

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the 2X DFJ-HCl dilutions to the respective wells (this will result in a 1X final concentration). Include a vehicle-only control.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 48 hours).

  • Cell Viability Assessment: Perform an MTT assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of viable cells relative to the untreated control to determine the cytotoxic concentration range.

Part B: Efficacy Assay (α-L-Fucosidase Activity Assay)

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a range of non-toxic concentrations of DFJ-HCl determined from Part A.

  • Cell Lysis: After the desired incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • α-L-Fucosidase Activity Measurement: Use a commercially available α-L-fucosidase assay kit or a standard protocol using a fluorogenic or colorimetric substrate (e.g., 4-methylumbelliferyl-α-L-fucopyranoside or p-nitrophenyl-α-L-fucopyranoside).[4][5][6]

  • Data Analysis: Normalize the α-L-fucosidase activity to the total protein concentration for each sample. A decrease in enzyme activity with increasing concentrations of DFJ-HCl indicates effective inhibition.

Protocol 2: α-L-Fucosidase Inhibition Assay in Cell Lysates

This protocol describes how to measure the inhibitory effect of DFJ-HCl on α-L-fucosidase activity in a cell-free system.

  • Prepare Cell Lysate: Prepare a cell lysate from your cells of interest as described in Protocol 1, Part B.

  • Prepare Reactions: In a 96-well plate, set up the following reactions:

    • Control: Cell lysate, assay buffer, and substrate.

    • DFJ-HCl Treatment: Cell lysate, assay buffer with a specific concentration of DFJ-HCl, and substrate.

    • Blank: Assay buffer and substrate (no cell lysate).

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop Reaction: Stop the enzymatic reaction according to the assay kit's instructions (e.g., by adding a stop solution).

  • Readout: Measure the fluorescence or absorbance at the appropriate wavelength.

  • Calculate Inhibition: Determine the percentage of inhibition by comparing the activity in the DFJ-HCl-treated wells to the control wells.

Visualizations

Signaling Pathways and Workflows

G cluster_workflow Experimental Workflow for DFJ-HCl Optimization start Start seed_cells Seed cells in 96-well and 6-well plates start->seed_cells prepare_dfj Prepare serial dilutions of DFJ-HCl seed_cells->prepare_dfj treat_cells Treat cells with DFJ-HCl and vehicle control prepare_dfj->treat_cells incubate Incubate for desired duration (e.g., 48h) treat_cells->incubate cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity_assay efficacy_assay Perform Efficacy Assay (α-L-fucosidase activity) incubate->efficacy_assay analyze_cyto Analyze cytotoxicity data to find non-toxic range cytotoxicity_assay->analyze_cyto analyze_eff Analyze efficacy data to find effective concentration efficacy_assay->analyze_eff optimal_conc Determine Optimal Concentration analyze_cyto->optimal_conc analyze_eff->optimal_conc

Caption: Workflow for optimizing DFJ-HCl concentration.

G cluster_pathway Potential Impact of DFJ-HCl on Notch Signaling DFJ_HCl DFJ-HCl alpha_fucosidase α-L-Fucosidase DFJ_HCl->alpha_fucosidase inhibits fucosylation Protein Fucosylation alpha_fucosidase->fucosylation catalyzes notch_receptor Notch Receptor Glycosylation fucosylation->notch_receptor modifies notch_signaling Notch Signaling Pathway notch_receptor->notch_signaling is critical for cell_fate Cell Fate Decisions (Proliferation, Differentiation, Apoptosis) notch_signaling->cell_fate regulates

Caption: Potential mechanism of DFJ-HCl's effect on Notch signaling.

G cluster_troubleshooting Troubleshooting Logic problem Problem: Inconsistent Results check_cells Check Cell Health and Consistency problem->check_cells check_reagent Check Reagent Preparation and Storage problem->check_reagent check_protocol Review Experimental Protocol problem->check_protocol standardize_cells Standardize Cell Culture Practices check_cells->standardize_cells prepare_fresh Prepare Fresh Reagents check_reagent->prepare_fresh optimize_protocol Optimize Protocol Parameters check_protocol->optimize_protocol solution Consistent Results standardize_cells->solution prepare_fresh->solution optimize_protocol->solution

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: Troubleshooting Precipitation of DFJ-HCl in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of DFJ-HCl precipitation in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide direct solutions to specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DFJ-HCl and why is it prone to precipitation in cell culture media?

DFJ-HCl is the hydrochloride salt of a weakly basic parent compound, DFJ. It is supplied as an HCl salt to enhance its aqueous solubility. However, when introduced into the neutral pH environment of standard cell culture media (typically pH 7.2-7.4), the weakly basic nature of the parent compound can lead to its deprotonation and subsequent precipitation, as the free base form is often less soluble than the salt form.[1][2]

Q2: I observed immediate precipitation when adding my DFJ-HCl stock solution to the cell culture medium. What is the likely cause?

Immediate precipitation, often termed "crashing out," is a common issue when a compound dissolved in an organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture media.[1][3] This occurs because the compound's solubility drastically decreases as the solvent environment shifts from organic to aqueous.

Q3: Can the final concentration of DMSO in my culture medium affect DFJ-HCl solubility?

Yes, the final concentration of DMSO is critical. While a higher DMSO concentration can help maintain the solubility of hydrophobic compounds, it's crucial to keep it as low as possible (typically below 0.5%) to minimize cytotoxicity.[4] However, for poorly soluble compounds, a slightly higher but still cell-tolerated DMSO concentration might be necessary.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]

Q4: My DFJ-HCl solution is initially clear but precipitates over time in the incubator. Why does this happen?

Delayed precipitation can be caused by several factors:

  • pH shifts: Cellular metabolism can alter the pH of the culture medium over time, which can decrease the solubility of pH-sensitive compounds like DFJ.[4]

  • Temperature fluctuations: Moving culture plates between the incubator and a microscope stage can cause temperature changes that reduce compound solubility.[4]

  • Evaporation: Evaporation of the medium can increase the concentration of DFJ-HCl, potentially exceeding its solubility limit.[4]

  • Interaction with media components: DFJ-HCl may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[4][5]

Troubleshooting Guides

Issue 1: Immediate Precipitation of DFJ-HCl Upon Addition to Media

Symptoms: The medium becomes cloudy or a visible precipitate forms immediately after adding the DFJ-HCl stock solution.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of DFJ-HCl in the media exceeds its aqueous solubility limit.[3]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.
Rapid Dilution Adding a concentrated stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[3]Perform a serial dilution of the stock in pre-warmed (37°C) culture media.[3] Add the compound dropwise while gently vortexing.[3]
Low Media Temperature Adding the compound to cold media can decrease its solubility.[3]Always use pre-warmed (37°C) cell culture media.[3]
Poorly Soluble Free Base The neutral pH of the media causes the conversion of the soluble HCl salt to the less soluble free base form.[1][2]Consider lowering the pH of the media slightly, ensuring it remains within a range tolerated by your cells.
Issue 2: Delayed Precipitation of DFJ-HCl in the Incubator

Symptoms: The DFJ-HCl solution is initially clear but a precipitate forms after several hours or days of incubation.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeated removal of culture vessels from the incubator can affect compound solubility.Minimize the time culture vessels are outside the incubator. Use a microscope with an integrated incubator if frequent observation is needed.
Media Evaporation Evaporation concentrates all media components, potentially exceeding the solubility limit of DFJ-HCl.[3][4]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3]
pH Shift Over Time Cellular metabolism can alter the pH of the medium, affecting the solubility of pH-sensitive DFJ.[4]Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.
Interaction with Serum Proteins DFJ may bind to proteins in fetal bovine serum (FBS), which can sometimes lead to the formation of insoluble complexes.Try reducing the percentage of FBS, but monitor the impact on cell health.[1] Alternatively, serum proteins can sometimes help solubilize compounds.[4]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of DFJ-HCl

This protocol helps determine the highest concentration of DFJ-HCl that can be used in your cell culture media without precipitation.

  • Prepare a Serial Dilution: Prepare a 2-fold serial dilution of your high-concentration DFJ-HCl stock solution in DMSO.

  • Dilute in Media: Add a small, consistent volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 200 µL) of pre-warmed cell culture medium in a 96-well plate.[3] Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[3] For a quantitative assessment, you can measure the absorbance at 600 nm; an increase in absorbance indicates precipitation.[3]

  • Determine Maximum Concentration: The highest concentration that remains clear is your maximum working soluble concentration under these conditions.[3]

Protocol 2: Stepwise Dilution for Adding DFJ-HCl to Culture Media

This method minimizes the risk of precipitation when preparing your final working solution.

  • Prepare High-Concentration Stock: Dissolve DFJ-HCl in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure it is fully dissolved.[3]

  • Create Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C.[3] Dilute the high-concentration stock to a lower concentration (e.g., 1 mM) in DMSO.[3]

  • Prepare Final Working Solution: Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing.[3] For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.

  • Final Check: Visually inspect the medium for any signs of precipitation before adding it to your cells.[3]

Visualizations

Troubleshooting_Workflow Troubleshooting DFJ-HCl Precipitation start DFJ-HCl Precipitation Observed check_initial Immediate or Delayed Precipitation? start->check_initial immediate Immediate Precipitation check_initial->immediate Immediate delayed Delayed Precipitation check_initial->delayed Delayed cause_immediate Potential Causes: - High Concentration - Rapid Dilution - Cold Media - pH Shift immediate->cause_immediate cause_delayed Potential Causes: - Temperature Fluctuations - Evaporation - pH Shift Over Time - Serum Interaction delayed->cause_delayed solution_immediate Solutions: - Decrease Concentration - Stepwise Dilution - Warm Media - Check Media pH cause_immediate->solution_immediate end Precipitation Resolved solution_immediate->end solution_delayed Solutions: - Minimize Temp Changes - Ensure Humidification - Use Buffered Media - Adjust Serum % cause_delayed->solution_delayed solution_delayed->end

Caption: Troubleshooting workflow for DFJ-HCl precipitation.

Experimental_Workflow Determining Maximum Soluble Concentration prep_stock Prepare High-Concentration DFJ-HCl Stock in DMSO serial_dilute Create Serial Dilutions of Stock in DMSO prep_stock->serial_dilute add_to_media Add Dilutions to Pre-warmed Media serial_dilute->add_to_media incubate Incubate at 37°C, 5% CO2 add_to_media->incubate observe Observe for Precipitation at Different Time Points incubate->observe precipitate Precipitate Observed observe->precipitate Yes no_precipitate No Precipitate observe->no_precipitate No determine_max Determine Highest Clear Concentration (Max Soluble Conc.) precipitate->determine_max no_precipitate->determine_max

Caption: Experimental workflow for determining solubility.

References

Potential off-target effects of Deoxyfuconojirimycin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deoxyfuconojirimycin hydrochloride (DFJ). DFJ is a potent and specific competitive inhibitor of human liver α-L-fucosidase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, specific, and competitive inhibitor of human liver α-L-fucosidase, with a reported Ki of 1 x 10-8 M.[1][2] Its inhibitory action stems from its structural similarity to L-fucose, allowing it to bind to the active site of the enzyme. The pH-dependency of its inhibition suggests that an ion-pair is formed between the protonated inhibitor and a carboxylate group within the enzyme's active site.[1][2]

Q2: What are the known off-target effects of this compound?

This compound is known for its high specificity for α-L-fucosidase. A key study demonstrated that at a concentration of 1 mM, DFJ did not significantly inhibit 11 other human liver glycosidases. While the specific list of all 11 enzymes is not detailed in readily available literature, this highlights the compound's selectivity. It is, however, important to note that a derivative, N-Decyl-DFJ, has shown toxicity towards cancer cell lines.

Q3: What are the potential downstream cellular effects of inhibiting α-L-fucosidase with this compound?

Inhibition of α-L-fucosidase can lead to alterations in the fucosylation of cellular glycoproteins and glycolipids. Fucosylation plays a critical role in various cellular processes, and its disruption can impact:

  • Cell Signaling: The fucosylation state of receptors like the Epidermal Growth Factor Receptor (EGFR) can influence its activation and downstream signaling cascades, including the Akt and MAPK pathways.

  • Cell Adhesion and Migration: Changes in fucosylated ligands on the cell surface can affect cell-cell and cell-matrix interactions, potentially impacting cell adhesion and migration.

  • Cell Proliferation: Dysregulation of signaling pathways due to altered fucosylation can, in turn, affect cell proliferation rates.

Q4: Are there any known issues with the stability and storage of this compound?

For optimal stability, this compound should be stored at -20°C. Repeated freeze-thaw cycles should be avoided. Solutions should be prepared fresh for experiments whenever possible.

Troubleshooting Guides

Problem 1: Unexpected or inconsistent results in α-L-fucosidase inhibition assays.
Possible Cause Troubleshooting Step
Incorrect buffer pH The inhibitory activity of DFJ is pH-dependent. Ensure the pH of your assay buffer is optimal for both the enzyme activity and the inhibitor binding. A pH of 4.5 is often used for lysosomal α-L-fucosidase.
Degraded inhibitor Prepare fresh stock solutions of DFJ. Avoid repeated freeze-thaw cycles of the stock solution.
Substrate concentration too high As a competitive inhibitor, the apparent IC50 of DFJ will increase with higher substrate concentrations. Use a substrate concentration at or below the Km for the enzyme to accurately determine the inhibitor's potency.
Enzyme source variability The Ki of DFJ may vary slightly depending on the source of the α-L-fucosidase (e.g., species, recombinant vs. native). Ensure consistency in the enzyme source throughout your experiments.
Problem 2: Observing unexpected cellular phenotypes not obviously linked to α-L-fucosidase inhibition.
Possible Cause Troubleshooting Step
Off-target effects on other glycosidases Although DFJ is highly specific, at very high concentrations, it might inhibit other glycosidases. Perform a glycosidase selectivity panel to rule out off-target inhibition.
Downstream effects of altered fucosylation Inhibition of α-L-fucosidase can have widespread effects on cellular signaling. Investigate key pathways potentially affected by fucosylation changes, such as the EGFR-MAPK pathway, using techniques like western blotting for phosphorylated signaling proteins.
Cellular toxicity High concentrations of DFJ or its derivatives may induce cytotoxicity. Determine the cytotoxic concentration (CC50) of DFJ in your specific cell line using a cell viability assay.

Data Presentation

Table 1: Inhibitory Potency of this compound against Human Liver α-L-Fucosidase

Parameter Value Reference
Ki1 x 10-8 M[1][2]

Table 2: Reported Off-Target Activity of this compound

Target Class Screening Information Result Reference
GlycosidasesPanel of 11 other human liver glycosidasesNo significant inhibition at 1 mMWinchester et al., 1990
KinasesNo publicly available data from a broad kinase panel screen.--
GPCRs/Ion ChannelsNo publicly available data from broad off-target screening.--

Table 3: Cellular Cytotoxicity of this compound

Cell Line Assay Type IC50/CC50 Reference
VariousNot availableNo publicly available data for this compound.-

Note: The majority of published cytotoxicity data is for the related but distinct compound, 1-Deoxynojirimycin (DNJ).

Experimental Protocols

Protocol 1: In Vitro α-L-Fucosidase Activity Assay

This protocol is for determining the inhibitory activity of this compound against α-L-fucosidase using the colorimetric substrate 4-nitrophenyl-α-L-fucopyranoside (pNP-Fuc).

Materials:

  • Human liver α-L-fucosidase

  • This compound

  • 4-nitrophenyl-α-L-fucopyranoside (pNP-Fuc)

  • Assay Buffer (e.g., 0.1 M sodium acetate, pH 4.5)

  • Stop Solution (e.g., 0.2 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 20 µL of each inhibitor dilution. For the control (uninhibited) wells, add 20 µL of assay buffer.

  • Add 20 µL of the α-L-fucosidase solution (diluted in assay buffer) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the pNP-Fuc substrate solution (dissolved in assay buffer).

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by adding 100 µL of the stop solution to each well.

  • Read the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.

Protocol 2: Assessing Cellular Cytotoxicity

This protocol describes a general method for determining the cytotoxic effects of this compound on a chosen cell line using a standard MTT assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the fresh medium containing the different concentrations of the inhibitor. Include wells with medium only (no cells) as a blank and wells with cells and medium without the inhibitor as a vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability for each concentration and determine the CC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DFJ_prep Prepare DFJ Dilutions Incubate_inhibitor Pre-incubate Enzyme with DFJ DFJ_prep->Incubate_inhibitor Enzyme_prep Prepare Enzyme Solution Enzyme_prep->Incubate_inhibitor Substrate_prep Prepare Substrate Solution Start_reaction Add Substrate Substrate_prep->Start_reaction Incubate_inhibitor->Start_reaction Incubate_reaction Incubate at 37°C Start_reaction->Incubate_reaction Stop_reaction Add Stop Solution Incubate_reaction->Stop_reaction Read_absorbance Read Absorbance at 405 nm Stop_reaction->Read_absorbance Calculate_IC50 Calculate IC50 Read_absorbance->Calculate_IC50

Caption: Workflow for in vitro α-L-fucosidase inhibition assay.

signaling_pathway DFJ Deoxyfuconojirimycin HCl Fucosidase α-L-Fucosidase DFJ->Fucosidase Inhibits Fucosylation Protein Fucosylation (e.g., on EGFR) Fucosidase->Fucosylation Decreases EGFR EGFR Fucosylation->EGFR Modulates Activity Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Adhesion, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Potential downstream signaling effects of DFJ.

References

Interpreting unexpected results in fucosidase inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fucosidase inhibition assays.

Frequently Asked questions (FAQs)

Q1: What are the common assay formats for measuring α-L-fucosidase inhibition?

A1: The most common formats for measuring α-L-fucosidase activity and its inhibition are colorimetric and fluorometric assays. These assays utilize synthetic substrates that, upon cleavage by fucosidase, release a chromogenic or fluorogenic molecule. A widely used colorimetric substrate is p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc), which releases p-nitrophenol, a yellow compound detectable at 405 nm under alkaline conditions.[1] For higher sensitivity, fluorometric assays using substrates like 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) are employed, which release the highly fluorescent 4-methylumbelliferone.[2] More advanced methods like UHPLC-MS can also be used for detailed kinetic studies and inhibitor screening, offering high accuracy and sensitivity.[3]

Q2: My test compound is a potent fucosidase inhibitor in the primary assay, but shows no effect in cell-based models. What could be the reason?

A2: This discrepancy can arise from several factors. The compound may have poor cell permeability, preventing it from reaching the intracellular fucosidases. Alternatively, the compound could be rapidly metabolized or actively transported out of the cell. It is also possible that the compound is a "promiscuous inhibitor" that acts through non-specific mechanisms in a purified enzyme assay, such as forming aggregates that sequester the enzyme.[4] These effects may not be present in a more complex cellular environment.

Q3: What are known potent and specific inhibitors of α-L-fucosidase that can be used as positive controls?

A3: Deoxyfuconojirimycin (DFJ) and its derivatives are highly potent and specific competitive inhibitors of α-L-fucosidases.[5][6] L-fuco-nojirimycin has been reported as a very potent fucosidase inhibitor with a Ki value in the nanomolar range.[7] These compounds are excellent choices for positive controls in your inhibition assays.

Q4: How does pH and temperature affect fucosidase activity?

A4: Fucosidase activity is highly dependent on pH and temperature. Most fucosidases from microbial sources exhibit optimal activity in a pH range of 3.3 to 9.0, with many preferring neutral conditions.[8] The optimal temperature for fucosidases from gut microbes is typically around 37°C.[8] It is crucial to maintain optimal pH and temperature throughout the assay to ensure reliable and reproducible results.

Troubleshooting Guide

Issue 1: High Background Signal

Q: My "no enzyme" or "inhibitor only" control wells show a high signal. What is the cause and how can I fix it?

A: High background can obscure your results and lead to inaccurate inhibition data. The potential causes and solutions are outlined below:

Potential CauseRecommended Action
Substrate Instability The synthetic substrates (pNP-Fuc, 4-MUF) can undergo spontaneous hydrolysis, especially at non-optimal pH or elevated temperatures. Prepare fresh substrate solutions for each experiment and store them protected from light.
Test Compound Autofluorescence/Absorbance The test compound itself may fluoresce or absorb light at the detection wavelength, leading to a false signal.[9] Always run a "compound only" control (without enzyme) and subtract this background from your experimental wells.
Contaminated Reagents Buffers, water, or other reagents may be contaminated with fluorescent or absorbing substances. Use high-purity reagents and sterile, disposable labware.
Inner Filter Effect (Fluorometric Assays) At high concentrations, the substrate or test compound can absorb the excitation or emission light, leading to artificially low signals that can be misinterpreted. Ensure that the concentrations of substrate and inhibitor are within the linear range of the assay.
Issue 2: Poor Reproducibility and High Variability in IC50 Values

Q: I am observing significant variability between replicate wells and inconsistent IC50 values between experiments. What are the likely causes?

A: Poor reproducibility is a common issue in enzyme assays and can stem from several sources. A systematic approach is needed to identify and resolve the problem.

Potential CauseRecommended Action
Pipetting Errors Inaccurate or inconsistent pipetting of enzyme, substrate, or inhibitor can lead to significant variability. Ensure pipettes are calibrated and use a multichannel pipette for adding reagents to multiple wells simultaneously to minimize timing differences.
Inconsistent Incubation Times Variations in the time it takes to add reagents to a 96-well plate can lead to differences in reaction times. Stagger the addition of the starting reagent (e.g., enzyme or substrate) and stopping reagent to ensure consistent incubation times for all wells.
Enzyme Instability The fucosidase may lose activity over the course of the experiment, especially if not stored properly on ice. Keep the enzyme on ice at all times and use it promptly after dilution.
Incomplete Mixing Failure to properly mix the contents of the wells can lead to heterogeneous reaction rates. Gently tap or use a plate shaker to ensure thorough mixing after each reagent addition.
Precipitation of Test Compound Hydrophobic compounds may precipitate when diluted from a DMSO stock into an aqueous assay buffer. Visually inspect for precipitation and ensure the final DMSO concentration is low (typically ≤ 0.5%).
Variability in Data Analysis The method used to calculate IC50 values can introduce variability. Use a consistent data analysis workflow and software. Ensure that the data points used for curve fitting are within the linear range of the assay.
Issue 3: Atypical Enzyme Kinetics

Q: The progress curves of my enzyme reaction are not linear, even in the initial phase. How should I interpret this?

A: Non-linear progress curves can be indicative of several phenomena. Understanding the underlying cause is crucial for accurate data interpretation.

Potential CauseRecommended Action
Substrate Depletion If the substrate concentration is too low or the enzyme concentration is too high, the substrate will be rapidly consumed, leading to a decrease in the reaction rate. Use a higher substrate concentration (ideally 5-10 times the Km) or a lower enzyme concentration.
Product Inhibition The product of the enzymatic reaction (e.g., fucose) may inhibit the enzyme, causing the reaction rate to slow down over time. Analyze only the initial, linear portion of the progress curve to determine the initial velocity.
Enzyme Inactivation The enzyme may be unstable under the assay conditions, leading to a time-dependent loss of activity. Run a control with the enzyme pre-incubated in the assay buffer to check for stability.
Slow-Binding or Time-Dependent Inhibition Some inhibitors exhibit a time-dependent increase in potency, resulting in a curved progress plot.[3] Pre-incubate the enzyme and inhibitor for a defined period before adding the substrate to allow the binding to reach equilibrium.
Substrate Inhibition At very high concentrations, the substrate itself can bind to the enzyme in a non-productive manner and inhibit its activity, a phenomenon observed for some fucosidases. Determine the optimal substrate concentration by performing a substrate titration.
Issue 4: Suspected False Positives or Promiscuous Inhibition

Q: I have identified several hits in my screen, but I am concerned about false positives. How can I validate my results?

A: False positives are a common challenge in high-throughput screening. Several steps can be taken to identify and eliminate them.[4]

Validation StepDescription
IC50 Curve Analysis A true inhibitor should exhibit a dose-dependent inhibition with a well-defined sigmoidal curve. Compounds with steep or shallow curves, or those that do not reach 100% inhibition, may be acting through non-specific mechanisms.
Counter-Screening Test the compound against an unrelated enzyme to check for specificity. Promiscuous inhibitors often show activity against multiple targets.
Detergent Test Promiscuous inhibitors that act by forming aggregates can often be identified by including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[4] The presence of detergent can disrupt these aggregates and abolish the inhibitory activity of false positives.
Orthogonal Assays Confirm the inhibitory activity using a different assay format. For example, if the primary screen was a colorimetric assay, validate the hits using a fluorometric or LC-MS-based assay.

Data Presentation

Table 1: IC50 Values of Selected Fucosidase Inhibitors
InhibitorEnzyme SourceAssay SubstrateIC50 / KiReference
Deoxyfuconojirimycin (DFJ)Human Liver α-L-fucosidase-Ki: ~10 nM
L-fuco-nojirimycinBovine Kidney α-L-fucosidase-Ki: 1 nM[7]
Carbafucose 8βCellular fucosylation inhibition-IC50: 17 µM ± 8
Various FNJ derivativesThermotoga maritima α-L-fucosidase-Ki values spanning micro- to picomolar ranges[3]
Table 2: Kinetic Parameters of α-L-Fucosidases from Various Sources
Enzyme SourceSubstrateKm (mM)Vmax (µmol/mg/min)kcat (s⁻¹)Reference
Enterococcus gallinarumpNP-Fuc1.1781.7842.5
Thermotoga maritimapNP-Fuc0.035-9.4
Lactobacillus casei AlfC mutant E274Aα-fucosyl fluoride--kcat/Km: 1.6 x 10³ min⁻¹mM⁻¹

Experimental Protocols

Colorimetric Fucosidase Inhibition Assay using pNP-Fuc

This protocol provides a general method for determining fucosidase inhibition using the colorimetric substrate p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc).

Materials:

  • α-L-Fucosidase enzyme

  • pNP-Fuc substrate

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤ 0.5% DMSO).

  • Add a defined volume of the diluted test compound or control (buffer with solvent) to the wells of the microplate.

  • Add the α-L-fucosidase solution to each well to a final concentration that gives a linear reaction rate for the desired incubation time.

  • Pre-incubate the enzyme and inhibitor mixture for a specific period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNP-Fuc substrate solution to each well.

  • Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH, leading to the development of the yellow color of the p-nitrophenolate ion.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental_Workflow Fucosidase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Read Plate (Absorbance/Fluorescence) stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: A generalized workflow for a fucosidase inhibition assay.

EGFR_Signaling_Pathway Impact of Fucosylation on EGFR Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_fucosylation Fucosylation Control EGF EGF Ligand EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization P1 Phosphorylation EGFR_dimer->P1 Ras Ras P1->Ras PI3K PI3K P1->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response FUT8 FUT8 (Core Fucosylation) FUT8->EGFR Promotes Dimerization & Activation Fucosidase α-L-Fucosidase Fucosidase->EGFR Inhibits Dimerization & Activation

Caption: Role of core fucosylation in the EGFR signaling pathway.

References

Minimizing cytotoxicity of Deoxyfuconojirimycin hydrochloride in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Deoxyfuconojirimycin hydrochloride (DFJ-HCl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential cytotoxicity in cellular assays involving DFJ-HCl.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (DFJ-HCl)?

A1: this compound is a potent, specific, and competitive inhibitor of the enzyme α-L-fucosidase.[1] This enzyme is responsible for cleaving terminal α-L-fucose residues from glycoproteins and glycolipids on the cell surface and within the cell. By inhibiting this enzyme, DFJ-HCl leads to an alteration in the fucosylation status of cellular glycoconjugates, which can impact various cellular processes.

Q2: What are the potential causes of cytotoxicity with DFJ-HCl in cellular assays?

A2: While DFJ-HCl is a specific inhibitor, cytotoxicity in cellular assays can arise from several factors:

  • High Concentrations: Like many bioactive small molecules, high concentrations of DFJ-HCl can lead to off-target effects or cellular stress, resulting in reduced viability.

  • Prolonged Exposure: Continuous exposure to the inhibitor, even at lower concentrations, may disrupt normal cellular functions that are dependent on fucosylation, leading to cytotoxicity over time.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to enzyme inhibitors due to differences in their metabolism, membrane permeability, and reliance on specific glycosylation pathways.

  • Secondary Effects of Fucosidase Inhibition: The inhibition of α-L-fucosidase can alter cell signaling, adhesion, and other critical cellular processes, which in some cellular contexts, may trigger apoptotic or necrotic cell death.[2][3]

Q3: How can I minimize the cytotoxic effects of DFJ-HCl in my experiments?

A3: Minimizing cytotoxicity is crucial for obtaining reliable and interpretable results. Key strategies include:

  • Dose-Response Analysis: Perform a dose-response experiment to determine the optimal concentration of DFJ-HCl for your specific cell line and assay. This will help you identify the lowest effective concentration that achieves the desired biological effect with minimal impact on cell viability.

  • Time-Course Experiments: Evaluate the effect of DFJ-HCl over different exposure times. It may be possible to achieve the desired fucosidase inhibition with a shorter incubation period, thereby reducing cytotoxicity.

  • Use of Appropriate Controls: Always include vehicle-treated controls (cells treated with the solvent used to dissolve DFJ-HCl) to distinguish the effects of the compound from solvent-induced toxicity.

  • Regular Cell Health Monitoring: Routinely assess cell morphology and viability throughout your experiment using methods like microscopy and standard viability assays (e.g., Trypan Blue exclusion, MTT, or Real-Time Glo).

Q4: What are the recommended storage conditions for DFJ-HCl and its solutions?

A4: For long-term stability, the solid form of DFJ-HCl should be stored at -20°C. Stock solutions, typically prepared in sterile water or a buffer like PBS, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] It is recommended to use freshly prepared aqueous solutions for cell culture experiments. If using an organic solvent like DMSO for initial solubilization, ensure the final concentration in your cell culture medium is non-toxic to your cells (typically below 0.5%).[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death observed at the desired inhibitory concentration. The effective concentration for fucosidase inhibition is toxic to the cells.1. Optimize Concentration: Perform a detailed dose-response curve to find a concentration that inhibits the target without significant cell death.[6] 2. Reduce Exposure Time: Conduct a time-course experiment to determine if a shorter incubation period is sufficient. 3. Change Cell Density: Optimize the initial cell seeding density, as this can influence cellular sensitivity to toxic compounds.
Inconsistent or irreproducible results between experiments. 1. DFJ-HCl solution instability. 2. Cell line variability. 3. Inconsistent experimental setup. 1. Prepare Fresh Solutions: Prepare fresh working solutions of DFJ-HCl from a frozen stock aliquot for each experiment.[4] 2. Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. 3. Standardize Protocols: Ensure all experimental parameters (cell density, incubation times, media changes, etc.) are kept consistent.
No observable effect of DFJ-HCl on the cells. 1. Incorrect concentration. 2. DFJ-HCl degradation. 3. Cell line is not dependent on fucosylation for the measured endpoint. 1. Verify Concentration Range: Ensure the concentration range used is appropriate for inhibiting α-L-fucosidase. 2. Check Solution Integrity: Use freshly prepared solutions. 3. Confirm Target Engagement: If possible, directly measure α-L-fucosidase activity in cell lysates to confirm inhibition. 4. Use a Positive Control Cell Line: If available, use a cell line known to be sensitive to fucosidase inhibition.
Precipitation of DFJ-HCl in the culture medium. Solubility issues. 1. Ensure Complete Dissolution of Stock: Make sure the initial stock solution is fully dissolved before further dilution. Gentle warming or brief sonication can aid dissolution.[5] 2. Stepwise Dilution: Prepare an intermediate dilution of the stock solution in pre-warmed culture medium before preparing the final working concentration.[5]

Experimental Protocols

Protocol 1: Preparation of a Sterile 10 mM DFJ-HCl Stock Solution

Materials:

  • This compound (solid)

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • Aseptically weigh the required amount of DFJ-HCl powder in a sterile conical tube. For 1 mL of a 10 mM stock solution, weigh out the appropriate mass based on its molecular weight.

  • Add the desired volume of sterile water or PBS to the tube.

  • Vortex the solution until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Label the aliquots with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Cytotoxic Profile of DFJ-HCl using an MTT Assay

This protocol provides a framework for conducting a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity of DFJ-HCl in a specific adherent cell line.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • DFJ-HCl stock solution (e.g., 10 mM in sterile water)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Preparation of DFJ-HCl Dilutions: Prepare a serial dilution of the DFJ-HCl stock solution in complete culture medium to cover a broad range of concentrations (e.g., from 0.1 µM to 10 mM). Also, prepare a vehicle control (medium with the same volume of water as the highest DFJ-HCl concentration).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of DFJ-HCl. Include wells with untreated cells and vehicle control cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the log of the DFJ-HCl concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[7][8]

Data Presentation

The results from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.

Table 1: Cytotoxicity of DFJ-HCl on [Cell Line Name] after [Time] Hours of Exposure

DFJ-HCl ConcentrationMean Absorbance (570 nm)Standard Deviation% Cell Viability
Untreated Control[Value][Value]100%
Vehicle Control[Value][Value][Value]%
[Concentration 1][Value][Value][Value]%
[Concentration 2][Value][Value][Value]%
[Concentration 3][Value][Value][Value]%
[Concentration 4][Value][Value][Value]%
[Concentration 5][Value][Value][Value]%
[Concentration 6][Value][Value][Value]%
Calculated IC50 \multicolumn{3}{c}{[Value] µM }

Visualizations

experimental_workflow Experimental Workflow for Assessing DFJ-HCl Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_stock Prepare DFJ-HCl Stock Solution prep_dilutions Prepare Serial Dilutions of DFJ-HCl prep_stock->prep_dilutions prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with DFJ-HCl Dilutions prep_cells->treat_cells prep_dilutions->treat_cells incubate Incubate for 24, 48, or 72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt add_dmso Add DMSO to Dissolve Formazan add_mtt->add_dmso read_plate Measure Absorbance at 570 nm add_dmso->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Workflow for assessing DFJ-HCl cytotoxicity.

signaling_pathway Mechanism of Action of DFJ-HCl DFJ Deoxyfuconojirimycin hydrochloride (DFJ-HCl) Fucosidase α-L-Fucosidase DFJ->Fucosidase Inhibition Fucosylated_Glycoprotein Fucosylated Glycoprotein (Cell Surface Receptor) Fucosidase->Fucosylated_Glycoprotein Defucosylation (Blocked by DFJ) Signaling Downstream Signaling (e.g., Adhesion, Growth Factor Signaling) Fucosylated_Glycoprotein->Signaling Biological_Response Altered Biological Response Signaling->Biological_Response

Inhibition of α-L-fucosidase by DFJ-HCl.

troubleshooting_logic Troubleshooting Logic for High Cytotoxicity start High Cytotoxicity Observed q1 Is the DFJ-HCl concentration optimized for your cell line? start->q1 sol1 Perform Dose-Response Assay (e.g., MTT) q1->sol1 No q2 Is the exposure time minimized? q1->q2 Yes a1_yes Yes a1_no No end Re-evaluate experiment with optimized parameters sol1->end sol2 Conduct Time-Course Experiment q2->sol2 No q3 Are controls (vehicle, untreated) behaving as expected? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Check solvent toxicity and cell culture conditions q3->sol3 No q3->end Yes a3_yes Yes a3_no No sol3->end

Troubleshooting decision tree for cytotoxicity.

References

Technical Support Center: DFJ-HCl Interference with Downstream Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-deoxyfuconojirimycin hydrochloride (DFJ-HCl), a potent and selective inhibitor of α-L-fucosidase.[1][2][3] While a valuable tool for studying glycobiology, it's crucial to be aware of its potential interactions with common downstream analytical techniques. This guide will help you identify and mitigate these interferences to ensure the accuracy and reliability of your experimental data.

I. Frequently Asked Questions (FAQs)

Q1: What is DFJ-HCl and what is its primary mechanism of action?

A1: DFJ-HCl is the hydrochloride salt of 1-deoxyfuconojirimycin, an iminosugar that acts as a specific and competitive inhibitor of α-L-fucosidase.[1][2][3] This enzyme is responsible for hydrolyzing fucose residues from glycoconjugates. By inhibiting α-L-fucosidase, DFJ-HCl is used to study the role of fucosylation in various biological processes, including cell signaling, adhesion, and viral infection.[1]

Q2: Can DFJ-HCl interfere with my downstream assays?

A2: Yes, as a small molecule, DFJ-HCl has the potential to interfere with various analytical techniques. The likelihood and nature of this interference depend on the specific assay's chemistry and the concentration of DFJ-HCl in your samples. This guide provides detailed information on potential interferences with protein quantification, Western blotting, ELISA, mass spectrometry, and fluorescence-based assays.

Q3: How can I determine if DFJ-HCl is interfering with my assay?

A3: A straightforward method to test for interference is to perform a spike and recovery experiment. This involves adding a known amount of your analyte to a sample with and without DFJ-HCl and measuring the recovery of the analyte. A significant deviation from 100% recovery suggests interference. Additionally, running a sample containing only DFJ-HCl in your assay can reveal if the compound itself generates a signal or background noise.

II. Troubleshooting Guides

A. Protein Quantification Assays

Colorimetric protein assays are susceptible to interference from various substances.[4] While direct interference data for DFJ-HCl is not abundant, its chemical properties as an iminosugar and a hydrochloride salt suggest potential for interaction.

Common Issues and Troubleshooting:

Observed Problem Potential Cause Troubleshooting Steps
Inaccurate protein concentration (higher or lower than expected) in DFJ-HCl treated samples. Interference with Assay Chemistry: DFJ-HCl, as a hydrochloride salt, can alter the pH of the sample, which can affect the assay's color development. Iminosugars may also interact with the assay reagents.1. Dilute the sample: Diluting the sample can reduce the concentration of DFJ-HCl to a non-interfering level, while still allowing for protein detection.[5] 2. Use a compatible assay: Consider using an assay less prone to interference from your specific buffer components. The Bradford assay is generally more resistant to a wider range of chemicals than the BCA assay. 3. Buffer exchange/Protein precipitation: Remove DFJ-HCl from the sample through dialysis, desalting columns, or protein precipitation with acetone or trichloroacetic acid (TCA).[5][6] 4. Include proper controls: Prepare your standard curve in the same buffer containing the same concentration of DFJ-HCl as your samples to normalize for any background signal.
High background signal. DFJ-HCl reacting with assay reagents: The compound itself might be producing a colorimetric signal.Run a blank containing only the lysis buffer and DFJ-HCl at the same concentration as in your experimental samples. Subtract this background reading from your sample readings.

Data Summary: Common Interferents in Protein Assays

Assay Type Common Interfering Substances Mechanism of Interference
BCA Assay Reducing agents (e.g., DTT, β-mercaptoethanol), chelating agents (e.g., EDTA), substances that reduce Cu²⁺Reduction of Cu²⁺ to Cu¹⁺, which is the basis of the assay, leading to falsely high protein readings.[5][6]
Bradford Assay Detergents (e.g., SDS), high salt concentrations, basic buffersDetergents can interfere with the dye-protein binding. Basic conditions can alter the protonated state of the Coomassie dye.
Lowry Assay Reducing agents, detergents, ammonium sulfateSimilar to the BCA assay, interference with the copper reduction step.
B. Western Blotting

Interference in Western blotting can manifest as unexpected bands, high background, or weak signals.[7][8] While DFJ-HCl is not expected to directly bind to antibodies, it can affect the sample preparation and protein migration.

Common Issues and Troubleshooting:

Observed Problem Potential Cause Troubleshooting Steps
Blurry bands or altered protein migration. Glycosylation changes: As an inhibitor of fucosidase, DFJ-HCl alters the glycosylation pattern of proteins. This can change their molecular weight and migration in the gel.This is an expected biological effect of DFJ-HCl and confirms its activity. Ensure you are aware of the potential for shifts in protein size.
High background or non-specific bands. Sample preparation artifacts: High concentrations of any small molecule, including DFJ-HCl, could potentially affect protein solubilization or denaturation.1. Optimize sample loading: Titrate the amount of protein loaded onto the gel to find the optimal signal-to-noise ratio.[9] 2. Ensure complete denaturation: Boil samples in Laemmli buffer for an adequate amount of time to ensure proteins are fully denatured.
Weak or no signal. Epitope masking: Altered glycosylation due to DFJ-HCl treatment could potentially mask the antibody binding site (epitope) on the target protein.1. Use a different primary antibody: Select an antibody that targets a different epitope on the protein of interest. 2. Consider deglycosylation: Treat your protein lysate with a cocktail of glycosidases (excluding α-L-fucosidase) to remove complex glycans, which may unmask the epitope.

Experimental Protocol: Standard Western Blotting with DFJ-HCl Treatment

  • Cell Culture and Treatment: Plate cells to the desired confluency. Treat cells with the desired concentration of DFJ-HCl for the specified duration. Include an untreated control group.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a compatible protein assay (refer to the Protein Quantification section for troubleshooting).

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

C. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISAs are susceptible to matrix effects and interference from various components in the sample.[10][11]

Common Issues and Troubleshooting:

Observed Problem Potential Cause Troubleshooting Steps
Falsely high or low analyte concentration. Interference with antibody-antigen binding: DFJ-HCl could non-specifically interact with the capture or detection antibodies, or with the target antigen, hindering their binding.[12] Enzyme inhibition: DFJ-HCl might inhibit the activity of the enzyme conjugate (e.g., HRP).1. Spike and Recovery Test: Perform a spike and recovery experiment to confirm interference. 2. Sample Dilution: Dilute the sample to reduce the concentration of DFJ-HCl. 3. Use a different sample diluent: Some commercial ELISA kits offer specialized diluents designed to minimize matrix effects.
High background. Non-specific binding: DFJ-HCl might promote non-specific binding of antibodies to the plate surface.1. Optimize blocking: Increase the blocking time or try a different blocking agent. 2. Increase washing steps: Increase the number and duration of wash steps to remove non-specifically bound components.

Experimental Protocol: Spike and Recovery for ELISA

  • Prepare Samples: Take a sample that does not contain the analyte of interest but has the same matrix as your experimental samples (including DFJ-HCl).

  • Spike: Add a known concentration of the analyte (the "spike") to this sample.

  • Measure: Measure the concentration of the analyte in the spiked sample using your ELISA protocol.

  • Calculate Recovery: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

  • Interpret Results: A recovery rate between 80-120% is generally considered acceptable. A result outside this range indicates interference.

D. Mass Spectrometry (MS)

While LC-MS/MS is a powerful tool for quantifying small molecules like DFJ-HCl,[13][14][15] the presence of DFJ-HCl in a sample can potentially affect the analysis of other molecules, particularly in complex biological matrices.

Common Issues and Troubleshooting:

Observed Problem Potential Cause Troubleshooting Steps
Ion suppression or enhancement of the analyte signal. Co-elution with DFJ-HCl: If DFJ-HCl co-elutes with the analyte of interest, it can compete for ionization in the MS source, leading to a suppressed or enhanced signal for the analyte.1. Optimize chromatographic separation: Adjust the mobile phase gradient, column chemistry, or flow rate to separate the analyte from DFJ-HCl. 2. Use an internal standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for matrix effects.
High background noise. Presence of DFJ-HCl and its metabolites: DFJ-HCl and any potential metabolites will be present in the sample and may contribute to the overall chemical noise.Sample clean-up: Use solid-phase extraction (SPE) or other sample preparation techniques to remove DFJ-HCl before LC-MS analysis if it is not the analyte of interest.
E. Fluorescence-Based Assays

Fluorescence-based assays can be affected by compounds that have inherent fluorescent properties or that can quench the fluorescence of the reporter molecule. While there is no specific data on the fluorescent properties of DFJ-HCl, related iminosugars have been conjugated to fluorophores for imaging purposes, suggesting the core structure is not inherently fluorescent.[16] However, interference is still a possibility.

Common Issues and Troubleshooting:

Observed Problem Potential Cause Troubleshooting Steps
Quenching of the fluorescent signal. Interaction with the fluorophore: DFJ-HCl might interact with the excited state of the fluorophore, leading to non-emissive decay.1. Run a fluorescence scan: Measure the fluorescence spectrum of DFJ-HCl alone to see if it absorbs at the excitation or emission wavelengths of your fluorophore. 2. Perform a quenching control experiment: Mix your fluorescent probe with varying concentrations of DFJ-HCl to determine if quenching occurs and if it is concentration-dependent.
High background fluorescence. Intrinsic fluorescence of DFJ-HCl: Although unlikely, it is possible that DFJ-HCl or its impurities could be fluorescent.Measure the fluorescence of a blank sample containing only buffer and DFJ-HCl. Subtract this background from your experimental readings.

III. Signaling Pathways and Experimental Workflows

DFJ-HCl, by inhibiting fucosylation, can impact various signaling pathways where glycoproteins play a crucial role. While specific pathways affected by DFJ-HCl are an active area of research, studies on related iminosugars like 1-deoxynojirimycin (DNJ) have shown effects on key cellular signaling cascades.

Signaling Pathway Example: PI3K/AKT Pathway Modulation by an Iminosugar

The following diagram illustrates the PI3K/AKT signaling pathway, which has been shown to be activated by the iminosugar 1-deoxynojirimycin (DNJ), leading to improved insulin sensitivity.[17] This serves as an example of how an iminosugar can influence cellular signaling.

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT AKT->pAKT Phosphorylation GLUT4_vesicle GLUT4 Vesicle pAKT->GLUT4_vesicle Translocation Gene_Expression Gene Expression (Glycogen Synthesis, Protein Synthesis) pAKT->Gene_Expression Regulation DNJ_effect DNJ enhances phosphorylation of IR, IRS-1, PI3K, and AKT DNJ_effect->IR DNJ_effect->IRS1 DNJ_effect->PI3K DNJ_effect->AKT

Caption: PI3K/AKT signaling pathway and the influence of the iminosugar DNJ.

Experimental Workflow: Investigating the Effects of DFJ-HCl

The following diagram outlines a general workflow for studying the impact of DFJ-HCl on a biological system.

experimental_workflow cluster_assays Downstream Assays start Hypothesis: DFJ-HCl affects Protein X function by altering its fucosylation cell_culture Cell Culture with DFJ-HCl Treatment start->cell_culture lysate_prep Cell Lysis and Protein Quantification cell_culture->lysate_prep functional_assay Functional Assay (e.g., cell migration, viability) cell_culture->functional_assay western_blot Western Blot (Protein X expression, glycosylation shift, signaling pathway activation) lysate_prep->western_blot elisa ELISA (Quantify secreted Protein X) lysate_prep->elisa mass_spec Mass Spectrometry (Confirm fucosylation changes) lysate_prep->mass_spec data_analysis Data Analysis and Interpretation western_blot->data_analysis elisa->data_analysis mass_spec->data_analysis functional_assay->data_analysis conclusion Conclusion on the role of fucosylation on Protein X data_analysis->conclusion

Caption: General experimental workflow for studying the effects of DFJ-HCl.

References

Navigating the Stability of Deoxyfuconojirimycin Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability and integrity of investigational compounds is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive technical support center for Deoxyfuconojirimycin hydrochloride (DFJ-HCl), a potent inhibitor of α-L-fucosidase. Here, we address common questions and troubleshooting scenarios related to the long-term stability of DFJ-HCl stock solutions, offering detailed protocols and data-driven recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid DFJ-HCl powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to keep the solid compound at -20°C, protected from light.

Q2: How should I prepare my initial stock solution of DFJ-HCl?

A2: DFJ-HCl is readily soluble in water (≥ 100 mg/mL).[1] To prepare a stock solution, dissolve the desired amount of DFJ-HCl powder in high-purity water. For cell culture applications, it is advisable to filter-sterilize the stock solution through a 0.22 µm filter. If you anticipate needing the solution for an extended period, preparing aliquots for single use is highly recommended to avoid repeated freeze-thaw cycles.

Q3: What is the recommended storage temperature and duration for DFJ-HCl stock solutions?

A3: For optimal stability, aqueous stock solutions of DFJ-HCl should be stored frozen. The recommended storage conditions are:

  • -80°C: for long-term storage, stable for up to 6 months.[1]

  • -20°C: for short-term storage, stable for up to 1 month.[1]

It is crucial to protect the solutions from light and store them under a nitrogen atmosphere if possible.[1]

Q4: Can I store my DFJ-HCl stock solution in the refrigerator (2-8°C)?

A4: It is generally not recommended to store aqueous stock solutions of DFJ-HCl at refrigerated temperatures for extended periods. For maximum stability, freezing the solution is the preferred method. If a solution needs to be kept at 4°C, it should be for a very short duration, ideally prepared fresh before each use.

Q5: I observed precipitation in my DFJ-HCl stock solution after thawing. What should I do?

A5: If you observe precipitation, gently warm the solution to 37°C and vortex or sonicate to aid in redissolving the compound. However, the presence of precipitate may indicate that the concentration exceeds the solubility limit under those specific buffer and temperature conditions. It is advisable to visually inspect the solution for clarity before each use. If precipitation persists, centrifuging the solution and using the clear supernatant may be an option, but this will alter the effective concentration. Preparing a fresh, lower-concentration stock solution is the most reliable approach.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of DFJ-HCl stock solution due to improper storage.Prepare fresh stock solutions and adhere strictly to the recommended storage conditions (-20°C for short-term, -80°C for long-term). Aliquot solutions to minimize freeze-thaw cycles.
Inaccurate concentration of the stock solution.Verify the initial weight of the solid compound and the volume of the solvent. If possible, confirm the concentration using a validated analytical method such as HPLC.
Loss of compound activity Repeated freeze-thaw cycles leading to degradation.Prepare single-use aliquots of the stock solution to avoid the detrimental effects of repeated temperature changes.
Exposure to light or incompatible materials.Store stock solutions in amber vials or protect them from light. Ensure that storage containers are made of compatible materials like polypropylene.[1]
Precipitation in working solution The final concentration in the experimental buffer exceeds the solubility limit.Perform a solubility test in your specific experimental buffer. You may need to lower the final concentration of DFJ-HCl or adjust the buffer composition or pH.
Interaction with components in the cell culture media.Prepare the final working solution immediately before adding it to the cells. Consider sterile filtering the final working solution to remove any initial precipitates, though this might slightly lower the concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid powder)

  • High-purity sterile water or DMSO

  • Sterile microcentrifuge tubes or vials

  • 0.22 µm syringe filter (for sterile applications)

Procedure:

  • Allow the solid DFJ-HCl to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of DFJ-HCl powder using a calibrated analytical balance.

  • Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

  • For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Stability Assessment of DFJ-HCl Stock Solution using HPLC

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The specific parameters may need to be optimized for your instrument and specific experimental conditions.

Objective: To quantify the amount of intact DFJ-HCl remaining in a stock solution over time under specific storage conditions.

Materials:

  • DFJ-HCl stock solution to be tested

  • Freshly prepared DFJ-HCl reference standard solution of the same concentration

  • HPLC system with a suitable detector (e.g., UV, ELSD, or Mass Spectrometer)

  • Appropriate HPLC column (e.g., a C18 or a HILIC column for polar compounds)

  • Mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer like ammonium acetate or formic acid in water)

  • HPLC vials

Procedure:

  • Initial Analysis (T=0):

    • Prepare a fresh reference standard solution of DFJ-HCl.

    • Dilute an aliquot of your test stock solution to the same concentration as the reference standard.

    • Inject both the reference and the test solution into the HPLC system and record the chromatograms.

    • The peak area of the main DFJ-HCl peak will serve as the baseline (100% integrity).

  • Sample Storage:

    • Store the aliquots of your test stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 2 weeks, 1 month), retrieve an aliquot of the stored test solution.

    • Allow the solution to thaw completely and reach room temperature.

    • Prepare a fresh reference standard solution.

    • Inject both the stored test solution and the fresh reference standard into the HPLC system.

  • Data Analysis:

    • Compare the peak area of the DFJ-HCl peak in the chromatogram of the stored sample to the peak area of the fresh reference standard.

    • Calculate the percentage of DFJ-HCl remaining using the following formula: % Remaining = (Peak Area of Stored Sample / Peak Area of Fresh Standard) * 100

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

Table 1: Hypothetical Stability Data for DFJ-HCl (10 mM Aqueous Solution)

Storage Condition1 Week2 Weeks1 Month3 Months6 Months
-80°C >99%>99%>99%>98%>98%
-20°C >99%>98%>95%Not RecommendedNot Recommended
4°C ~95%~90%<85%Not RecommendedNot Recommended
Room Temp (25°C) <90%<80%<70%Not RecommendedNot Recommended

Note: This table presents illustrative data based on general recommendations for similar compounds. Actual stability should be confirmed experimentally.

Signaling Pathways and Experimental Workflows

This compound is a potent inhibitor of α-L-fucosidase, an enzyme involved in the final step of the degradation of fucose-containing glycoproteins and glycolipids within the lysosome. Inhibition of this enzyme leads to the accumulation of its substrates, which can have downstream effects on various cellular processes.

Signaling_Pathway cluster_0 Cellular Processes Cell Adhesion Cell Adhesion Cell Signaling Cell Signaling Inflammation Inflammation DFJ Deoxyfuconojirimycin HCl Fucosidase α-L-Fucosidase DFJ->Fucosidase Inhibits Lysosome Lysosomal Degradation Fucosidase->Lysosome Functions in Glycoconjugates Fucosylated Glycoconjugates Glycoconjugates->Lysosome Substrate for Lysosome->Cell Adhesion Impacts Lysosome->Cell Signaling Impacts Lysosome->Inflammation Impacts

Caption: Inhibition of α-L-fucosidase by DFJ-HCl disrupts lysosomal degradation of fucosylated glycoconjugates, impacting key cellular processes.

The workflow for assessing the stability of a small molecule like DFJ-HCl is a systematic process that involves careful preparation, storage, and analysis.

Experimental_Workflow start Prepare DFJ-HCl Stock Solution aliquot Aliquot into Single-Use Vials start->aliquot storage Store at Defined Conditions (-80°C, -20°C, 4°C, RT) aliquot->storage timepoint Retrieve Samples at Time Points (T=0, 1W, 2W, 1M...) storage->timepoint analysis Analyze by Stability-Indicating HPLC Method timepoint->analysis data Compare Peak Area to Fresh Standard analysis->data end Determine % Degradation and Shelf-Life data->end

Caption: A typical experimental workflow for determining the long-term stability of DFJ-HCl stock solutions.

By following these guidelines and protocols, researchers can ensure the reliability of their experiments and contribute to the robust development of novel therapeutics based on α-L-fucosidase inhibition.

References

Avoiding degradation of Deoxyfuconojirimycin hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Deoxyfuconojirimycin hydrochloride (DFJ-HCl) to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? this compound is a potent and specific competitive inhibitor of human liver α-L-fucosidase[1][2][3][4]. This enzyme plays a key role in the catabolism of fucose-containing glycoproteins and glycolipids. By inhibiting α-L-fucosidase, DFJ-HCl prevents the removal of fucose residues, making it a valuable tool for studying the role of fucosylation in various biological processes.

Q2: How should I properly store the solid (powder) form of DFJ-HCl? The solid form of DFJ-HCl should be stored in a cool, dry, and well-ventilated area[5]. Keep the container tightly sealed and protected from light[1]. For long-term storage, -20°C is recommended, often under a nitrogen atmosphere[1][2]. Always observe the manufacturer's specific storage recommendations[5].

Q3: What are the recommended solvents for preparing DFJ-HCl stock solutions? DFJ-HCl has high solubility in water. It is soluble at ≥ 100 mg/mL in H₂O[1][2]. For specific experimental needs, other solvents can be used, but solubility may be lower. Always use high-purity, sterile solvents for stock solution preparation.

Q4: How should I prepare a stock solution to ensure its stability? To minimize degradation, it is recommended to prepare stock solutions fresh for each experiment. If you must store them, prepare aliquots of single-use volumes to avoid repeated freeze-thaw cycles, which can inactivate the product[1][6]. For sterile applications, such as cell culture, the stock solution should be sterilized by filtering it through a 0.22 μm filter[1].

Q5: What are the optimal storage conditions for DFJ-HCl stock solutions? For optimal stability, stock solutions should be stored frozen.

  • Long-term storage (up to 6 months): Store aliquots at -80°C[1][6].

  • Short-term storage (up to 1 month): Store aliquots at -20°C[1][6].

It is crucial to protect solutions from light during storage[1][6]. Storing aqueous solutions at 4°C for more than a day is generally not recommended[7].

Q6: What common experimental factors can lead to the degradation of DFJ-HCl? Several factors can contribute to the degradation of DFJ-HCl:

  • Improper Storage: Storing the solid or solutions at room temperature, exposure to moisture, and light can cause degradation[1][5][6].

  • Repeated Freeze-Thaw Cycles: This is a primary cause of inactivation for stock solutions[1][6].

  • Chemical Incompatibility: Avoid contact with strong oxidizing agents, as they are incompatible[5][8].

  • pH Instability: Although specific pH stability data is limited in the search results, compounds like this are often sensitive to highly acidic or alkaline conditions. It is best to maintain solutions at a neutral pH unless the experimental protocol requires otherwise.

Q7: My DFJ-HCl is not dissolving properly in water. What should I do? While DFJ-HCl is highly soluble in water, difficulties can occasionally arise. If you encounter issues, gentle warming of the solution or brief sonication can aid in complete dissolution[7].

Q8: Are there any known chemical incompatibilities for DFJ-HCl? Yes, DFJ-HCl should not be stored or mixed with strong oxidizing agents[5][8]. Hazardous polymerization is not expected to occur[5][8].

Data Summary Tables

Table 1: Solubility of this compound

SolventReported Solubility
Water (H₂O)≥ 100 mg/mL[1][2]

Table 2: Recommended Storage Conditions

FormTemperatureDurationKey Considerations
Solid (Powder) -20°CLong-termKeep dry, tightly sealed, protected from light[1][2][5].
Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; protect from light[1][6].
Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles; protect from light[1][6].

Experimental Protocols

Protocol: Preparation of a Sterile 100 mM Aqueous Stock Solution

  • Calculate Mass: Determine the mass of DFJ-HCl powder needed. For 1 mL of a 100 mM solution (Molecular Weight: 183.63 g/mol ):

    • Mass (mg) = 100 mmol/L * 0.001 L * 183.63 g/mol * 1000 mg/g = 18.36 mg

  • Weigh Compound: Aseptically weigh the calculated amount of DFJ-HCl powder in a sterile microcentrifuge tube.

  • Dissolve: Add the appropriate volume of sterile, nuclease-free water (e.g., 1 mL for the calculation above). Vortex thoroughly until the powder is completely dissolved. If needed, sonicate briefly.

  • Sterilize: Using a sterile syringe, draw the solution and pass it through a 0.22 µm syringe filter into a new sterile, light-protecting tube[1].

  • Aliquot: Dispense the sterile stock solution into single-use, sterile microcentrifuge tubes. This is critical to prevent contamination and degradation from repeated freeze-thaw cycles[1][6].

  • Store: Clearly label the aliquots with the compound name, concentration, date, and your initials. Store immediately at -20°C for short-term use or -80°C for long-term storage[1].

Visualizations

cluster_Storage Compound Handling cluster_Solution Solution Preparation & Use Solid Receive Solid DFJ-HCl StoreSolid Store Solid (-20°C, Dry, Dark) Solid->StoreSolid Immediate Action Prep Prepare Stock Solution (Use Sterile Water) StoreSolid->Prep For Experiment Filter Sterile Filter (0.22 µm) Prep->Filter Aliquot Aliquot into Single-Use Tubes Filter->Aliquot StoreSol Store Aliquots (-80°C or -20°C) Aliquot->StoreSol Thaw Thaw Single Aliquot StoreSol->Thaw For Experiment Dilute Prepare Working Solution Thaw->Dilute Experiment Add to Experiment Dilute->Experiment

Caption: Recommended workflow for handling DFJ-HCl to maintain stability.

cluster_pathway Mechanism of Action Glycoprotein Fucosylated Glycoprotein Fucosidase α-L-Fucosidase Glycoprotein->Fucosidase Substrate Products Defucosylated Glycoprotein + Free L-Fucose Fucosidase->Products Catalyzes DFJ Deoxyfuconojirimycin (DFJ-HCl) DFJ->Fucosidase Inhibits

Caption: Inhibition of the α-L-fucosidase pathway by DFJ-HCl.

Start Unexpected or Inconsistent Experimental Results? CheckStorage Were stock solutions subjected to freeze-thaw cycles? Start->CheckStorage Start Troubleshooting CheckPrep Was the solution prepared fresh? CheckStorage->CheckPrep No SolDeg Root Cause: Probable Solution Degradation CheckStorage->SolDeg Yes CheckCompat Were incompatible chemicals (e.g., strong oxidizers) used? CheckPrep->CheckCompat No Action Action: Prepare fresh stock solution from solid. Follow handling workflow. CheckPrep->Action Yes CheckCompat->SolDeg Yes Other Issue likely unrelated to DFJ-HCl stability. Review other variables. CheckCompat->Other No SolDeg->Action

Caption: Troubleshooting guide for experiments involving DFJ-HCl.

References

Validation & Comparative

Deoxyfuconojirimycin Hydrochloride: A Comparative Guide to α-L-Fucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Deoxyfuconojirimycin hydrochloride (DFJ-HCl) stands as a potent and highly specific inhibitor of α-L-fucosidase, a key glycoside hydrolase involved in a multitude of physiological and pathological processes. This guide provides a comprehensive comparison of DFJ-HCl with other notable α-L-fucosidase inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research.

Introduction to α-L-Fucosidase

α-L-fucosidases (AFUs) are enzymes that catalyze the hydrolysis of terminal α-L-fucose residues from a variety of glycoconjugates, including glycoproteins and glycolipids. In humans, there are two primary isoforms, α-L-fucosidase 1 (FUCA1) and α-L-fucosidase 2 (FUCA2). These enzymes play crucial roles in cell signaling, cell-cell adhesion, and immune responses. Dysregulation of α-L-fucosidase activity has been implicated in several diseases, including cancer, inflammation, and the lysosomal storage disorder fucosidosis. Consequently, inhibitors of α-L-fucosidase are valuable tools for studying the function of this enzyme and hold therapeutic potential.

Deoxyfuconojirimycin (DFJ) and its Derivatives

Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol) is a powerful, specific, and competitive inhibitor of human liver α-L-fucosidase. Its inhibitory activity stems from its structural resemblance to the fucose sugar, allowing it to bind tightly to the enzyme's active site. The protonated piperidine ring of DFJ is thought to form an ion-pair with a carboxylate group in the active site of the enzyme.

Comparative Inhibitory Activity

The efficacy of α-L-fucosidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value for these parameters indicates a higher inhibitory potency. The following table summarizes the inhibitory activities of DFJ-HCl and other selected α-L-fucosidase inhibitors.

InhibitorClassEnzyme SourceIC50Ki
Deoxyfuconojirimycin (DFJ) IminosugarHuman Liver-1 x 10⁻⁸ M
L-fuco-nojirimycin IminosugarBovine Kidney-1 nM
Deoxymannojirimycin (DMJ) IminosugarHuman LiverMore potent than against α-D-mannosidase-
(Pyrrolidin-2-yl)triazole derivative PyrrolidineBovine Kidney-4 nM
2-Fluoro-L-fucose (2F-Fuc) Fucose Analog---

Note: The inhibitory values can vary depending on the enzyme source and assay conditions.

Experimental Protocols

α-L-Fucosidase Activity Assay (Colorimetric)

This protocol is a standard method for determining α-L-fucosidase activity and for screening potential inhibitors using a chromogenic substrate.

Principle: α-L-fucosidase cleaves the colorless substrate p-nitrophenyl-α-L-fucopyranoside (pNPP) to release L-fucose and p-nitrophenol. At an alkaline pH, p-nitrophenol is converted to the p-nitrophenolate ion, which has a yellow color and can be quantified by measuring its absorbance at 405 nm. The amount of p-nitrophenol produced is directly proportional to the enzyme activity.

Reagents:

  • Assay Buffer: 100 mM Sodium Citrate Buffer, pH 5.5 at 25°C.

  • Substrate Solution: 10 mM p-nitrophenyl-α-L-fucopyranoside (pNPP) in deionized water.

  • Stop Solution: 200 mM Sodium Borate buffer, pH 9.8 at 25°C.

  • Enzyme Solution: A solution of α-L-fucosidase (e.g., 0.02 - 0.04 units/mL) diluted in cold assay buffer immediately before use.

  • Inhibitor Stock Solution: The inhibitor of interest (e.g., this compound) dissolved in an appropriate solvent.

Procedure:

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution at various concentrations (or solvent control)

    • Enzyme solution

  • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the Substrate Solution to each well.

  • Incubate the plate at the same temperature for a specific time (e.g., 10-30 minutes).

  • Stop the reaction by adding the Stop Solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • A blank reaction containing all components except the enzyme should be included to correct for non-enzymatic hydrolysis of the substrate.

Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Fucosylation Assay

This assay assesses the ability of an inhibitor to block protein fucosylation within a cellular context.

Principle: A cell line of interest is treated with the α-L-fucosidase inhibitor. The overall level of cellular fucosylation is then assessed, often by using a fucose-binding lectin (e.g., Lens culinaris agglutinin, LCA, which binds to core fucose) conjugated to a fluorescent dye or an enzyme for detection. A decrease in the signal from the lectin indicates inhibition of fucosylation.

Reagents:

  • Cell culture medium appropriate for the chosen cell line.

  • The α-L-fucosidase inhibitor of interest.

  • Phosphate-buffered saline (PBS).

  • Fixation solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Fluorescently labeled lectin (e.g., FITC-LCA).

  • DAPI or another nuclear counterstain.

  • Mounting medium.

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor (and a vehicle control) for a desired period (e.g., 24-72 hours).

  • Wash the cells with PBS.

  • Fix the cells with the fixation solution.

  • Wash the cells with PBS.

  • Permeabilize the cells with the permeabilization buffer.

  • Wash the cells with PBS.

  • Block non-specific binding with the blocking buffer.

  • Incubate the cells with the fluorescently labeled lectin.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the slides or image the plate using a fluorescence microscope or a high-content imaging system.

Data Analysis: The fluorescence intensity of the lectin staining is quantified using image analysis software. A reduction in fluorescence intensity in inhibitor-treated cells compared to control cells indicates inhibition of cellular fucosylation.

Signaling Pathways and Experimental Workflows

α-L-Fucosidase (FUCA1) and EGFR Signaling

FUCA1 has been shown to play a role in regulating the epidermal growth factor receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. Fucosylation of EGFR is important for its proper function. FUCA1 can remove fucose residues from EGFR, thereby inhibiting its signaling.

FUCA1_EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (Fucosylated) EGFR_defuc EGFR (De-fucosylated) pAkt p-Akt (Active) EGFR->pAkt EGF binding Akt Akt Proliferation Cell Proliferation & Survival pAkt->Proliferation FUCA1 FUCA1 FUCA1->EGFR_defuc Defucosylation Inhibitor DFJ-HCl Inhibitor->FUCA1 inhibits

Caption: FUCA1-mediated defucosylation of EGFR inhibits downstream Akt signaling.

High-Throughput Screening Workflow for α-L-Fucosidase Inhibitors

The identification of novel α-L-fucosidase inhibitors often involves high-throughput screening (HTS) of large compound libraries. The following diagram illustrates a typical HTS workflow.

HTS_Workflow cluster_primary_screen Primary Screen cluster_hit_validation Hit Validation cluster_lead_optimization Lead Optimization CompoundLibrary Compound Library (e.g., 10,000s of compounds) AssayPlate Assay Plate Preparation (Enzyme, Buffer, Compounds) CompoundLibrary->AssayPlate Reaction Enzymatic Reaction (Substrate Addition) AssayPlate->Reaction Detection Signal Detection (e.g., Absorbance at 405 nm) Reaction->Detection HitSelection Hit Selection (Activity > Threshold) Detection->HitSelection DoseResponse Dose-Response Curve (IC50 Determination) HitSelection->DoseResponse SecondaryAssay Secondary Assays (e.g., Orthogonal Assay) DoseResponse->SecondaryAssay SAR Structure-Activity Relationship (SAR) Studies SecondaryAssay->SAR CellBased Cell-Based Assays (Potency & Toxicity) SAR->CellBased LeadCandidate Lead Candidate CellBased->LeadCandidate

Caption: A typical workflow for high-throughput screening of α-L-fucosidase inhibitors.

Conclusion

This compound is a highly potent and specific inhibitor of α-L-fucosidase, making it an invaluable tool for glycoscience research and a promising scaffold for the development of therapeutics targeting diseases associated with aberrant fucosylation. While other iminosugars and fucose analogs also exhibit inhibitory activity, the extensive characterization and high potency of DFJ-HCl establish it as a benchmark compound in the field. The provided experimental protocols and workflow diagrams offer a practical framework for the evaluation and discovery of novel α-L-fucosidase inhibitors. Further research into the precise roles of α-L-fucosidase in various signaling pathways will undoubtedly open new avenues for therapeutic intervention.

A Comparative Guide to DFJ-HCl and Deoxymannojirimycin as α-L-Fucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent iminosugar inhibitors of α-L-fucosidase: 2-deoxy-2-fluoro-L-fucose hydrochloride (DFJ-HCl) and Deoxymannojirimycin (DMJ). α-L-fucosidases are glycoside hydrolase enzymes that catalyze the removal of terminal α-L-fucosyl residues from glycoconjugates. The modulation of fucosidase activity is a critical area of research in various physiological and pathological processes, including cancer, inflammation, and lysosomal storage diseases. This document offers a comprehensive overview of their inhibitory profiles, mechanisms of action, and the experimental protocols for their evaluation.

Executive Summary

Both DFJ-HCl and Deoxymannojirimycin are potent inhibitors of α-L-fucosidase, functioning as transition-state analogs. Deoxyfuconojirimycin, the parent compound of DFJ-HCl, demonstrates high specificity and potent competitive inhibition of human liver α-L-fucosidase.[1][2][3][4] Deoxymannojirimycin is also a recognized potent inhibitor of α-L-fucosidase, exhibiting greater potency against this enzyme than against α-D-mannosidase.[1][2][3] While direct comparative studies under identical conditions are limited, available data suggest that deoxyfuconojirimycin is a particularly strong inhibitor.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory potency of Deoxyfuconojirimycin (as a proxy for DFJ-HCl) and Deoxymannojirimycin against α-L-fucosidase. It is important to note that direct comparison of these values should be made with caution as they may originate from studies with different experimental conditions (e.g., enzyme source, substrate concentration, pH).

InhibitorEnzyme SourceInhibition Constant (Ki)IC50Notes
DeoxyfuconojirimycinHuman Liver α-L-fucosidase1 x 10⁻⁸ MNot ReportedA potent, specific, and competitive inhibitor.[1][2][3][4]
DeoxymannojirimycinNot specifiedNot ReportedNot ReportedDescribed as a more potent inhibitor of α-L-fucosidase than of α-D-mannosidase.[1][2][3]

Mechanism of Action

Both DFJ-HCl and Deoxymannojirimycin are classified as iminosugars, which are structural mimics of the natural sugar substrates of glycosidases. Their mechanism of inhibition is rooted in their ability to mimic the transition state of the glycosidic bond cleavage reaction.

The nitrogen atom in the iminosugar ring becomes protonated at physiological pH, leading to a positively charged molecule. This charged species is thought to form a strong ionic interaction with a negatively charged carboxylate residue within the active site of the α-L-fucosidase. This interaction stabilizes the enzyme-inhibitor complex, effectively blocking the entry and processing of the natural substrate. The pH dependency of their inhibitory activity supports this proposed mechanism.[1][2][3]

Experimental Protocols

To evaluate and compare the inhibitory potency of DFJ-HCl and Deoxymannojirimycin, a standardized in vitro α-L-fucosidase inhibition assay can be employed. The following protocol outlines a typical procedure using a chromogenic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of DFJ-HCl and Deoxymannojirimycin against α-L-fucosidase.

Materials:

  • α-L-fucosidase (e.g., from bovine kidney or human liver)

  • DFJ-HCl

  • Deoxymannojirimycin

  • p-Nitrophenyl-α-L-fucopyranoside (pNPF) as substrate

  • Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0)

  • Stop Solution (e.g., 0.2 M sodium carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-L-fucosidase in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

    • Prepare stock solutions of DFJ-HCl and Deoxymannojirimycin in assay buffer.

    • Prepare a stock solution of pNPF in assay buffer.

    • Prepare the stop solution.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Blank: Assay buffer and stop solution.

      • Control (No Inhibitor): Assay buffer, α-L-fucosidase solution.

      • Inhibitor Wells: A serial dilution of either DFJ-HCl or Deoxymannojirimycin, and α-L-fucosidase solution.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the pNPF substrate solution to all wells except the blank.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding the stop solution to all wells. The addition of the alkaline stop solution will develop the yellow color of the p-nitrophenolate ion.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Signaling Pathway Context

The activity of α-L-fucosidase has significant implications for various cellular signaling pathways. Fucosylation of cell surface receptors, such as growth factor receptors, can modulate their signaling activity. Inhibition of α-L-fucosidase can, therefore, indirectly influence these pathways by altering the fucosylation status of key signaling molecules. The diagram below illustrates a simplified representation of a growth factor receptor signaling pathway that can be influenced by fucosylation.

Fucosylation_in_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Fucose Fucose EGFR->Fucose Fucosylation (modulates activity) RAS RAS EGFR->RAS Activates Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Fucosidase α-L-Fucosidase Fucosidase->Fucose Removes Inhibitor DFJ-HCl or Deoxymannojirimycin Inhibitor->Fucosidase Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Downstream Signaling (Proliferation, Survival) ERK->Downstream

Caption: Simplified EGFR signaling pathway and the role of fucosylation.

Experimental Workflow for Inhibitor Comparison

The logical flow for comparing DFJ-HCl and Deoxymannojirimycin as fucosidase inhibitors is depicted in the following workflow diagram.

Inhibitor_Comparison_Workflow A 1. Reagent Preparation - α-L-Fucosidase - Inhibitors (DFJ-HCl, DMJ) - Substrate (pNPF) - Buffers B 2. Serial Dilution of Inhibitors A->B C 3. Assay Setup in 96-well Plate (Enzyme + Inhibitor) B->C D 4. Pre-incubation (37°C, 10 min) C->D E 5. Initiate Reaction with Substrate D->E F 6. Incubation (37°C, 15-30 min) E->F G 7. Stop Reaction F->G H 8. Measure Absorbance (405 nm) G->H I 9. Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 H->I J 10. Compare IC50 Values I->J

Caption: Workflow for comparing fucosidase inhibitors.

Conclusion

Both DFJ-HCl and Deoxymannojirimycin are valuable tools for researchers studying the roles of α-L-fucosidase in biological systems. Deoxyfuconojirimycin, the parent of DFJ-HCl, is a highly potent and specific competitive inhibitor. While quantitative data for Deoxymannojirimycin's inhibition of fucosidase is less defined in the readily available literature, it is recognized as a potent inhibitor of this enzyme. The selection of an appropriate inhibitor will depend on the specific research question, including the required potency, selectivity, and the biological system under investigation. The provided experimental protocol offers a robust framework for conducting direct comparative studies to determine their relative potencies under specific experimental conditions. Further research directly comparing these two inhibitors would be beneficial to the scientific community.

References

Deoxyfuconojirimycin Hydrochloride: A Comparative Guide to its Specificity for α-L-fucosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Deoxyfuconojirimycin hydrochloride (DFJ-HCl) with other inhibitors of α-L-fucosidase. The information presented herein is supported by experimental data to aid in the selection of the most appropriate inhibitor for your research needs.

Deoxyfuconojirimycin (DFJ), an iminosugar analog of L-fucose, is a potent and highly specific competitive inhibitor of α-L-fucosidases.[1][2][3] Its hydrochloride salt is commonly used for its improved solubility. The inhibitory mechanism of iminosugars like DFJ stems from the protonated nitrogen atom in the ring, which mimics the positively charged oxocarbenium ion-like transition state of the natural substrate during enzymatic hydrolysis.[4] This high-affinity binding to the enzyme's active site effectively blocks the hydrolysis of fucosylated glycoconjugates.

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of DFJ-HCl and its alternatives against various glycosidases is summarized in the tables below. These values, presented as the inhibitor concentration required for 50% inhibition (IC₅₀) or as the inhibition constant (Kᵢ), are crucial for evaluating the efficacy and specificity of each compound.

Table 1: Inhibitory Activity of Deoxyfuconojirimycin (DFJ) against α-L-fucosidase from Various Sources

InhibitorEnzyme SourceKᵢ (M)
DeoxyfuconojirimycinHuman Liver1 x 10⁻⁸
DeoxyfuconojirimycinBovine Epididymis2 x 10⁻⁷
DeoxyfuconojirimycinCharonia lampas1 x 10⁻⁶

Data compiled from a study by Winchester et al.[4]

Table 2: Specificity Profile of Deoxyfuconojirimycin (DFJ) and Deoxymannojirimycin (DMJ) against a Panel of Human Liver Glycosidases

Enzyme% Inhibition by 1 mM DFJ% Inhibition by 1 mM DMJ
α-L-Fucosidase >95% >95%
α-D-Mannosidase<5%10%
β-D-Mannosidase<5%<5%
α-D-Glucosidase<5%<5%
β-D-Glucosidase<5%<5%
α-D-Galactosidase<5%<5%
β-D-Galactosidase<5%<5%
N-Acetyl-β-D-glucosaminidase<5%<5%
N-Acetyl-β-D-galactosaminidase<5%<5%

This table summarizes data indicating the high specificity of both DFJ and DMJ for α-L-fucosidase over other common glycosidases.[1][4]

Table 3: Comparison of Kᵢ Values for Various α-L-fucosidase Inhibitors

InhibitorEnzyme SourceKᵢ (M)
Deoxyfuconojirimycin (DFJ)Human Liver1 x 10⁻⁸
N-Methyl-DFJHuman Liver4 x 10⁻⁸
Deoxymannojirimycin (DMJ)Human Liver2 x 10⁻⁷
L-Fuconic-δ-lactamNot specified-
L-FuconolactoneNot specified-

This table highlights the potent inhibition of human liver α-L-fucosidase by DFJ and its N-methylated derivative.[4] While specific Kᵢ values for L-fuconic-δ-lactam and L-fuconolactone were not found in the same comparative study, DFJ and its derivatives are generally more effective inhibitors.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.

Protocol 1: Colorimetric α-L-fucosidase Inhibition Assay

This protocol is adapted from standard methods for determining α-L-fucosidase activity using a chromogenic substrate.[5][6]

Materials:

  • α-L-fucosidase enzyme solution

  • Substrate: p-Nitrophenyl-α-L-fucopyranoside (PNP-Fuc)

  • Assay Buffer: 100 mM Sodium Citrate Buffer, pH 6.5 at 25°C

  • Inhibitor solutions: this compound and other test compounds at various concentrations.

  • Stop Solution: 200 mM Borate Solution, pH 9.8 at 25°C

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 400 nm

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add 0.40 mL of assay buffer to each well.

  • Add 0.50 mL of the PNP-Fuc substrate solution to each well.

  • Equilibrate the plate to 25°C.

  • To the test wells, add 0.10 mL of the enzyme solution pre-incubated with the desired concentration of inhibitor. For the control (no inhibition), add the enzyme solution without inhibitor. For the blank, add 0.10 mL of assay buffer instead of the enzyme solution.

  • Immediately mix by swirling and incubate for exactly 10 minutes at 25°C.

  • Stop the reaction by adding 3.00 mL of the stop solution to all wells.

  • Measure the absorbance at 400 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Abssample - Absblank) / (Abscontrol - Absblank)] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Fluorometric α-L-fucosidase Inhibition Assay

This protocol utilizes a fluorogenic substrate for enhanced sensitivity.[7][8][9]

Materials:

  • α-L-fucosidase enzyme solution

  • Substrate: 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF)

  • Assay Buffer: FUCA1 Assay Buffer (specific to kit, typically a citrate buffer at acidic pH)

  • Inhibitor solutions: this compound and other test compounds at various concentrations.

  • Stop Solution: 1 M Sodium Carbonate

  • 96-well black microplate

  • Fluorometer (Excitation/Emission = 330/450 nm)

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add sample (e.g., cell lysate, purified enzyme) and inhibitor to the appropriate wells. Adjust the volume with assay buffer.

  • Prepare a reaction mix containing the 4-MUF substrate diluted in the assay buffer.

  • Initiate the reaction by adding the reaction mix to all wells.

  • Measure the fluorescence in kinetic mode for 30 minutes at 37°C (Ex/Em = 330/450 nm).

  • Choose two time points in the linear range of the reaction to calculate the rate of reaction (slope).

  • Calculate the percentage of inhibition as described in the colorimetric assay protocol.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action and Inhibition

α-L-Fucosidases of the GH29 family, to which human α-L-fucosidase belongs, are retaining enzymes that operate via a classical Koshland double-displacement mechanism.[10] This mechanism involves two key acidic residues in the active site: a nucleophile and a general acid/base catalyst.[10][11] In human α-L-fucosidase, these have been identified as Asp225 (nucleophile) and Glu289 (acid/base).[11][12]

The process can be summarized in two steps:

  • Fucosylation: The nucleophile (Asp225) attacks the anomeric carbon of the fucose residue, leading to the formation of a covalent glycosyl-enzyme intermediate. The general acid/base (Glu289) protonates the leaving group (the remainder of the glycoconjugate), facilitating its departure.

  • Defucosylation: A water molecule, activated by the general acid/base (now acting as a base), attacks the anomeric carbon of the glycosyl-enzyme intermediate, releasing L-fucose with a retained anomeric configuration and regenerating the free enzyme.

This compound, as a competitive inhibitor, binds to the active site of the enzyme, preventing the natural substrate from binding and undergoing hydrolysis.

GH29_alpha_L_fucosidase_mechanism cluster_fucosylation Step 1: Fucosylation cluster_defucosylation Step 2: Defucosylation Enzyme_Substrate Enzyme-Substrate Complex Transition_State1 Oxocarbenium Ion-like Transition State Enzyme_Substrate->Transition_State1 Asp225 attacks anomeric carbon Glycosyl_Enzyme2 Covalent Glycosyl-Enzyme Intermediate Glycosyl_Enzyme Covalent Glycosyl-Enzyme Intermediate Transition_State1->Glycosyl_Enzyme Glu289 protonates leaving group Leaving_Group Released Aglycon Glycosyl_Enzyme->Leaving_Group Transition_State2 Oxocarbenium Ion-like Transition State Glycosyl_Enzyme2->Transition_State2 Water attacks anomeric carbon Enzyme_Product Enzyme-Product Complex Transition_State2->Enzyme_Product Glu289 deprotonates water Regenerated_Enzyme Regenerated Enzyme Enzyme_Product->Regenerated_Enzyme Product L-Fucose Enzyme_Product->Product Competitive_Inhibition Enzyme α-L-Fucosidase (Active Site) Enzyme_Substrate Enzyme-Substrate Complex (Leads to Reaction) Enzyme->Enzyme_Substrate Binds Enzyme_Inhibitor Enzyme-Inhibitor Complex (No Reaction) Enzyme->Enzyme_Inhibitor Binds Substrate α-L-Fucoside (Substrate) Substrate->Enzyme_Substrate Inhibitor Deoxyfuconojirimycin (Inhibitor) Inhibitor->Enzyme_Inhibitor Experimental_Workflow_Inhibition_Assay start Start prep_reagents Prepare Reagents (Buffer, Substrate, Inhibitor Dilutions) start->prep_reagents plate_setup Set up 96-well Plate (Samples, Controls, Blanks) prep_reagents->plate_setup pre_incubation Pre-incubate Enzyme with Inhibitor plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction incubation Incubate at Controlled Temperature and Time initiate_reaction->incubation stop_reaction Stop Reaction (Add Stop Solution) incubation->stop_reaction measure Measure Absorbance/ Fluorescence stop_reaction->measure analyze Calculate % Inhibition and IC50 Value measure->analyze end End analyze->end

References

Validating the Inhibitory Effect of DFJ-HCl on Fucosylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fucosylation, the enzymatic addition of fucose to N- and O-linked glycans and lipids, is a critical post-translational modification involved in a myriad of physiological and pathological processes. Aberrant fucosylation is a well-established hallmark of cancer, contributing to tumor progression, metastasis, and immune evasion. Consequently, inhibitors of fucosylation have emerged as valuable tools for basic research and as potential therapeutic agents. This guide provides a comparative analysis of 2-deoxy-2-fluoro-L-fucose hydrochloride (DFJ-HCl), a widely used fucosylation inhibitor, with other key alternatives, supported by experimental data and detailed protocols.

Mechanism of Action of Fucosylation Inhibitors

Fucosylation is mediated by fucosyltransferases (FUTs), which utilize guanosine diphosphate-fucose (GDP-fucose) as the fucose donor. The biosynthesis of GDP-fucose occurs through two main pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose. Most small molecule fucosylation inhibitors, including DFJ-HCl, are fucose analogs that are metabolically activated to interfere with these pathways.

DFJ-HCl is a fluorinated analog of L-fucose. Upon entering the cell, it is processed by the salvage pathway to form GDP-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc). This analog can then inhibit fucosylation through two primary mechanisms:

  • Competitive inhibition of fucosyltransferases: GDP-2F-Fuc acts as a competitive inhibitor of FUTs, competing with the natural substrate GDP-fucose.

  • Feedback inhibition of the de novo pathway: The accumulation of GDP-2F-Fuc can allosterically inhibit key enzymes in the de novo pathway, such as GDP-mannose 4,6-dehydratase (GMD), leading to a depletion of the cellular pool of GDP-fucose.[1][2][3]

This dual mechanism makes DFJ-HCl a potent inhibitor of cellular fucosylation.

Comparative Performance of Fucosylation Inhibitors

Several fucosylation inhibitors have been developed, each with distinct potencies and mechanisms. This section provides a quantitative comparison of DFJ-HCl with other notable inhibitors.

InhibitorCell Line(s)AssayEC50 / IC50Reference(s)
DFJ-HCl (2FF) THP-1Lectin Binding (AAL & AOL)32.2 µM (AAL), 29.0 µM (AOL)[1]
HeLaLectin Binding (AAL & AOL)319 µM (AAL), 226 µM (AOL)[1]
H1299Lectin Binding (AAL & AOL)194 µM (AAL), 165 µM (AOL)[1]
CHO K1Lectin-based fucosylation assay~10 µM[4]
A2FF1P THP-1Lectin Binding (AAL & AOL)6.38 µM (AAL), 6.11 µM (AOL)[1]
HeLaLectin Binding (AAL & AOL)55.8 µM (AAL), 44.0 µM (AOL)[1]
H1299Lectin Binding (AAL & AOL)29.7 µM (AAL), 24.8 µM (AOL)[1]
B2FF1P THP-1Lectin Binding (AAL & AOL)7.68 µM (AAL), 6.94 µM (AOL)[1]
HeLaLectin Binding (AAL & AOL)54.2 µM (AAL), 41.4 µM (AOL)[1]
H1299Lectin Binding (AAL & AOL)40.2 µM (AAL), 34.5 µM (AOL)[1]
Carbafucose (8β) CHO K1Lectin-based fucosylation assay17 µM ± 8 µM[4]
6,6,6-trifluoro-L-fucose (Fucostatin I) Not specifiedNot specifiedNot specified[4]

Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values can vary depending on the cell line, assay conditions, and incubation time. The data presented here is for comparative purposes. A2FF1P and B2FF1P are phosphate derivatives of 2-deoxy-2-fluoro-L-fucose.

Experimental Protocols

Validating the inhibitory effect of DFJ-HCl and other fucosylation inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for key assays.

Lectin Blotting for Assessing Global Fucosylation

Lectin blotting is a widely used technique to detect changes in the fucosylation of total cellular proteins. The Aleuria aurantia lectin (AAL) specifically recognizes fucose residues.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Biotinylated Aleuria aurantia lectin (AAL)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with varying concentrations of the fucosylation inhibitor for a specified time (e.g., 48-72 hours). Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Lectin Incubation: Incubate the membrane with biotinylated AAL (typically 1-5 µg/mL in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. A decrease in the intensity of the bands in inhibitor-treated samples compared to the control indicates a reduction in fucosylation.[5][6][7][8]

Mass Spectrometry for N-Glycan Analysis

Mass spectrometry provides a detailed and quantitative analysis of specific glycan structures, allowing for the precise determination of changes in fucosylation.

Materials:

  • PNGase F (Peptide-N-Glycosidase F)

  • Denaturation buffer (e.g., containing SDS and DTT)

  • Reaction buffer (e.g., containing NP-40)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or graphitized carbon)

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) or LC-MS system

Protocol:

  • Glycan Release: Denature the glycoproteins from cell lysates or purified proteins. Release the N-glycans by incubating with PNGase F overnight at 37°C.

  • Glycan Purification: Purify the released N-glycans using SPE cartridges to remove peptides, salts, and detergents.

  • Derivatization (Optional): For improved detection, especially for sialylated glycans, derivatization such as permethylation or fluorescent labeling (e.g., 2-aminobenzamide) can be performed.

  • Mass Spectrometry Analysis:

    • MALDI-TOF MS: Mix the purified glycans with a suitable matrix and spot onto a MALDI target plate. Acquire mass spectra in positive or negative ion mode.

    • LC-MS/MS: Separate the glycans using liquid chromatography (e.g., HILIC) coupled to a mass spectrometer. This allows for quantification and structural elucidation of individual glycan isomers.

  • Data Analysis: Analyze the mass spectra to identify and quantify fucosylated versus non-fucosylated glycan structures. A decrease in the relative abundance of fucosylated glycans in inhibitor-treated samples confirms the inhibitory effect.[9][10][11]

Cell Adhesion Assay to E-selectin

Fucosylated glycans, such as sialyl Lewis X, are crucial ligands for E-selectin, an adhesion molecule expressed on endothelial cells. Inhibition of fucosylation can reduce cancer cell adhesion to the endothelium, a critical step in metastasis.

Materials:

  • 96-well plates coated with recombinant human E-selectin-Fc chimera

  • Cancer cell line known to express E-selectin ligands (e.g., LS174T)

  • Cell labeling dye (e.g., Calcein-AM)

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

  • Plate reader with fluorescence detection

Protocol:

  • Cell Treatment: Treat cancer cells with the fucosylation inhibitor for 48-72 hours.

  • Cell Labeling: Label the treated and control cells with a fluorescent dye like Calcein-AM.

  • Adhesion: Seed the labeled cells onto the E-selectin coated plates and incubate for a defined period (e.g., 30-60 minutes) under static or flow conditions.

  • Washing: Gently wash the plates to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. A decrease in fluorescence in the inhibitor-treated wells indicates reduced cell adhesion.[12][13][14]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Core fucosylation of the Fc region of IgG1 antibodies significantly reduces their affinity for the FcγRIIIa receptor on natural killer (NK) cells, thereby impairing their ADCC activity. Fucosylation inhibitors are used to produce afucosylated antibodies with enhanced ADCC.

Materials:

  • Target cells expressing the antigen of interest (e.g., CD20-positive cancer cells)

  • Effector cells (e.g., primary NK cells or an NK cell line)

  • Therapeutic antibody (e.g., Rituximab) produced in the presence or absence of a fucosylation inhibitor

  • Cytotoxicity detection reagent (e.g., LDH release assay kit or a fluorescent live/dead cell stain)

  • 96-well U-bottom plates

Protocol:

  • Antibody Production: Produce the therapeutic antibody in a suitable cell line (e.g., CHO) in the presence of the fucosylation inhibitor to generate afucosylated antibodies.

  • Assay Setup: Plate the target cells in a 96-well plate. Add the fucosylated (control) and afucosylated antibodies at various concentrations.

  • Effector Cell Addition: Add the effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Cytotoxicity Measurement: Measure the extent of target cell lysis using a suitable method. For example, measure the release of lactate dehydrogenase (LDH) from lysed cells into the supernatant.

  • Data Analysis: Calculate the percentage of specific lysis. An increase in specific lysis with the afucosylated antibody compared to the fucosylated antibody demonstrates the enhanced ADCC activity.[15][16][17][18]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to fucosylation and its inhibition.

Fucosylation_Biosynthesis_and_Inhibition cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway cluster_inhibition Inhibition GDP-Mannose GDP-Mannose GDP-4-keto-6-deoxymannose GDP-4-keto-6-deoxymannose GDP-Mannose->GDP-4-keto-6-deoxymannose GMD GDP-Fucose GDP-Fucose GDP-4-keto-6-deoxymannose->GDP-Fucose FX FUTs FUTs GDP-Fucose->FUTs Fucose Fucose Fucose-1-P Fucose-1-P Fucose->Fucose-1-P FUK Fucose-1-P->GDP-Fucose GFPP DFJ-HCl DFJ-HCl GDP-2F-Fuc GDP-2F-Fuc DFJ-HCl->GDP-2F-Fuc Metabolic Activation GMD GMD GDP-2F-Fuc->GMD Feedback Inhibition GDP-2F-Fuc->FUTs Competitive Inhibition Fucosylated\nGlycoproteins Fucosylated Glycoproteins FUTs->Fucosylated\nGlycoproteins Glycan Acceptor

Caption: Fucosylation biosynthesis pathways and the mechanism of inhibition by DFJ-HCl.

Lectin_Blotting_Workflow Cell Lysate Cell Lysate Protein Quantification Protein Quantification Cell Lysate->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blotting Western Blotting SDS-PAGE->Western Blotting Blocking Blocking Western Blotting->Blocking Primary Lectin (AAL) Primary Lectin (AAL) Blocking->Primary Lectin (AAL) Secondary (Streptavidin-HRP) Secondary (Streptavidin-HRP) Primary Lectin (AAL)->Secondary (Streptavidin-HRP) Chemiluminescent Detection Chemiluminescent Detection Secondary (Streptavidin-HRP)->Chemiluminescent Detection Imaging & Analysis Imaging & Analysis Chemiluminescent Detection->Imaging & Analysis

Caption: Experimental workflow for lectin blotting to detect fucosylation.

Fucosylation_in_Cancer_Signaling cluster_receptor Cell Surface Receptors cluster_pathways Downstream Signaling Pathways EGFR EGFR Proliferation Proliferation EGFR->Proliferation TGFBR TGFBR EMT EMT TGFBR->EMT Integrin Integrin Migration Migration Integrin->Migration Invasion Invasion Integrin->Invasion Fucosylation (FUTs) Fucosylation (FUTs) Fucosylation (FUTs)->EGFR Core Fucosylation Fucosylation (FUTs)->TGFBR Core Fucosylation Fucosylation (FUTs)->Integrin Fucosylation DFJ-HCl DFJ-HCl DFJ-HCl->Fucosylation (FUTs) Inhibition

Caption: Impact of fucosylation on key cancer-related signaling pathways.[19][20]

Conclusion

DFJ-HCl is a well-validated and effective inhibitor of cellular fucosylation, acting through a dual mechanism of competitive inhibition of fucosyltransferases and feedback inhibition of the de novo GDP-fucose biosynthesis pathway. Comparative data indicates that while DFJ-HCl is a potent inhibitor, newer derivatives such as A2FF1P and B2FF1P may offer enhanced potency in certain cell types. The choice of inhibitor will depend on the specific experimental context, including the cell system and desired level of inhibition. The provided experimental protocols offer a robust framework for validating the efficacy of these inhibitors and exploring the functional consequences of reduced fucosylation in various biological systems. The continued development and characterization of fucosylation inhibitors hold significant promise for advancing our understanding of glycobiology and for the development of novel therapeutic strategies, particularly in the field of oncology.

References

Deoxyfuconojirimycin Hydrochloride: A Comparative Guide to Glycosidase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount. Deoxyfuconojirimycin hydrochloride (DFJ-HCl), a potent iminosugar analogue of L-fucose, is a well-established inhibitor of α-L-fucosidase. This guide provides a comprehensive comparison of its cross-reactivity with other glycosidases, supported by experimental data, to aid in its application in research and therapeutic development.

Deoxyfuconojirimycin (DFJ) is recognized as a powerful and specific competitive inhibitor of human liver α-L-fucosidase, with a reported inhibition constant (Ki) of 1 x 10⁻⁸ M.[1][2] Its inhibitory action stems from its structural resemblance to the natural substrate, allowing it to bind to the enzyme's active site. The protonated piperidine ring of DFJ is thought to mimic the transition state of the fucosyl cation during enzymatic hydrolysis. This guide delves into the inhibitory profile of DFJ against a panel of other human liver glycosidases to elucidate its selectivity.

Comparative Inhibitory Activity of Deoxyfuconojirimycin

To provide a clear comparison of the cross-reactivity of Deoxyfuconojirimycin, the following table summarizes its inhibitory activity against various human liver glycosidases. The data is primarily derived from studies utilizing a 1 mM concentration of the inhibitor.

GlycosidaseSubstrate% Inhibition at 1 mM DFJKi Value (M)
α-L-Fucosidase 4-Methylumbelliferyl-α-L-fucopyranoside100%1 x 10⁻⁸ [1][2]
α-D-Glucosidase4-Methylumbelliferyl-α-D-glucopyranoside0%Not reported
β-D-Glucosidase4-Methylumbelliferyl-β-D-glucopyranoside0%Not reported
α-D-Mannosidase4-Methylumbelliferyl-α-D-mannopyranoside0%Not reported
β-D-Mannosidase4-Methylumbelliferyl-β-D-mannopyranoside0%Not reported
β-D-Galactosidase4-Methylumbelliferyl-β-D-galactopyranoside0%Not reported
N-Acetyl-β-D-hexosaminidase4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside0%Not reported

Data compiled from Winchester et al., 1990.[1][3]

The data unequivocally demonstrates the high specificity of Deoxyfuconojirimycin for α-L-fucosidase. At a concentration of 1 mM, DFJ shows complete inhibition of α-L-fucosidase activity while exhibiting no significant inhibition of other key glycosidases, including α- and β-glucosidases, α- and β-mannosidases, β-galactosidase, and N-acetyl-β-D-hexosaminidase. This high degree of selectivity is a critical attribute for its use as a specific tool in glycobiology research and as a potential therapeutic agent where targeted inhibition of α-L-fucosidase is desired.

Experimental Protocols

The evaluation of glycosidase inhibition by this compound is typically performed using a fluorogenic assay. The following is a generalized protocol for determining the inhibitory activity against a panel of glycosidases.

Materials:

  • This compound (DFJ-HCl)

  • Human liver homogenate or purified glycosidase enzymes

  • Fluorogenic substrates:

    • 4-Methylumbelliferyl-α-L-fucopyranoside (for α-L-fucosidase)

    • 4-Methylumbelliferyl-α-D-glucopyranoside (for α-D-glucosidase)

    • 4-Methylumbelliferyl-β-D-glucopyranoside (for β-D-glucosidase)

    • 4-Methylumbelliferyl-α-D-mannopyranoside (for α-D-mannosidase)

    • 4-Methylumbelliferyl-β-D-mannopyranoside (for β-D-mannosidase)

    • 4-Methylumbelliferyl-β-D-galactopyranoside (for β-D-galactosidase)

    • 4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside (for N-Acetyl-β-D-hexosaminidase)

  • Appropriate assay buffer (e.g., citrate-phosphate buffer) at the optimal pH for each enzyme

  • Stop solution (e.g., glycine-carbonate buffer, pH 10.5)

  • 96-well microplates (black, for fluorescence readings)

  • Fluorometric microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of the human liver homogenate or purified enzyme in the appropriate assay buffer.

  • Inhibitor Preparation: Prepare a stock solution of DFJ-HCl in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations for IC50 determination, or use a fixed concentration (e.g., 1 mM) for screening.

  • Assay Setup:

    • In a 96-well microplate, add the enzyme solution to each well.

    • Add the DFJ-HCl solution (or buffer for control wells) to the respective wells.

    • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the specific 4-methylumbelliferyl substrate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding the stop solution to each well. The alkaline pH enhances the fluorescence of the liberated 4-methylumbelliferone.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 4-methylumbelliferone (e.g., Ex: 365 nm, Em: 445 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each DFJ-HCl concentration compared to the control (no inhibitor).

    • For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

    • For Ki determination, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a suitable kinetic model (e.g., Dixon plot).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the inhibitory effect of this compound on glycosidase activity.

Glycosidase_Inhibition_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_measurement 3. Data Acquisition cluster_analysis 4. Analysis prep Preparation enzyme_prep Enzyme Solution pre_incubation Pre-incubation: Enzyme + DFJ-HCl enzyme_prep->pre_incubation inhibitor_prep DFJ-HCl Dilutions inhibitor_prep->pre_incubation substrate_prep Substrate Solution (4-MU Glycoside) reaction Reaction: + Substrate substrate_prep->reaction assay Assay Incubation pre_incubation->reaction stop_reaction Stop Reaction (+ Stop Solution) reaction->stop_reaction measurement Measurement read_fluorescence Read Fluorescence stop_reaction->read_fluorescence calc_inhibition % Inhibition read_fluorescence->calc_inhibition analysis Data Analysis determine_ki Ki / IC50 Determination calc_inhibition->determine_ki

Caption: Workflow for glycosidase inhibition assay.

References

Deoxyfuconojirimycin Hydrochloride: A Comparative Guide for Fucosidase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Deoxyfuconojirimycin hydrochloride (DFJ-HCl) with other fucosidase inhibitors, supported by experimental data and detailed protocols. DFJ-HCl is a potent competitive inhibitor of α-L-fucosidase, an enzyme implicated in various physiological and pathological processes, including cancer, inflammation, and lysosomal storage disorders.

Mechanism of Action: Competitive Inhibition of α-L-Fucosidase

This compound is an iminosugar that mimics the transition state of the natural substrate, L-fucose.[1][2][3][4] Its protonated piperidine ring forms an ion-pair with a carboxylate group in the active site of the α-L-fucosidase enzyme, leading to potent and specific competitive inhibition.[1][2][4] The correct configuration of the hydroxyl groups on the piperidine ring is crucial for its inhibitory activity.[1][2][4]

Mechanism of Deoxyfuconojirimycin (DFJ) Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by DFJ-HCl Fucosylated_Glycoconjugate Fucosylated Glycoconjugate Enzyme_Substrate_Complex Enzyme-Substrate Complex Fucosylated_Glycoconjugate->Enzyme_Substrate_Complex Binds to alpha_L_Fucosidase α-L-Fucosidase (Active Site) alpha_L_Fucosidase->Enzyme_Substrate_Complex Products De-fucosylated Glycoconjugate + L-Fucose Enzyme_Substrate_Complex->Products Hydrolysis DFJ_HCl Deoxyfuconojirimycin (DFJ) Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Stable) DFJ_HCl->Enzyme_Inhibitor_Complex Competitively Binds alpha_L_Fucosidase_Inhibited α-L-Fucosidase (Active Site) alpha_L_Fucosidase_Inhibited->Enzyme_Inhibitor_Complex No_Reaction No Hydrolysis Enzyme_Inhibitor_Complex->No_Reaction

Mechanism of DFJ-HCl Inhibition

Comparative Inhibitory Potency

The following table summarizes the inhibitory constants (Ki) of DFJ-HCl and other relevant fucosidase inhibitors. Lower Ki values indicate higher inhibitory potency.

InhibitorEnzyme SourceKi ValueReference
Deoxyfuconojirimycin (DFJ) Human Liver α-L-Fucosidase1 x 10⁻⁸ M[1][2][3][4]
L-fuco-nojirimycin Bovine Kidney α-L-Fucosidase1 nM[5]
Deoxymannojirimycin Human Liver α-L-FucosidaseMore potent than against α-D-mannosidase[1][2][4]
1-Aminomethyl fuconojirimycin derivative Corynebacterium sp. α-Fucosidase0.46 pM (time-dependent)[6]

Experimental Protocols

α-L-Fucosidase Activity Assay

This protocol is used to determine the enzymatic activity of α-L-fucosidase and to evaluate the potency of inhibitors. The assay is based on the cleavage of the substrate p-nitrophenyl-α-L-fucopyranoside (pNPAFU), which releases the chromogenic product p-nitrophenol (pNP).

Materials:

  • α-L-Fucosidase enzyme

  • p-nitrophenyl-α-L-fucopyranoside (pNPAFU) solution (e.g., 1 mM)

  • Sodium phosphate buffer (e.g., 50 mM, pH 7.0) or sodium citrate buffer (pH 5.5)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.5 M) or Glycine-NaOH buffer (e.g., 0.4 M, pH 10.4) to stop the reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

  • This compound and other inhibitors

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the appropriate buffer and the α-L-fucosidase enzyme. For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period.

  • Initiate Reaction: Add the pNPAFU substrate to each well to start the reaction. The final volume is typically between 200-500 µL.[7]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 5-20 minutes).[7][8]

  • Stop Reaction: Stop the reaction by adding a high pH solution, such as sodium carbonate or glycine-NaOH buffer.[7][9] This deprotonates the released p-nitrophenol, resulting in a yellow color.

  • Measure Absorbance: Measure the absorbance of the solution at 400-405 nm using a microplate reader.

  • Data Analysis: The amount of p-nitrophenol produced is proportional to the enzyme activity. For inhibition studies, calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context. The principle is that a ligand-bound protein is thermally more stable than the unbound protein.

Materials:

  • Cultured cells expressing α-L-fucosidase

  • This compound or other inhibitors

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against α-L-fucosidase

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Treat cultured cells with the inhibitor at various concentrations or with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow compound entry and binding.

  • Heat Shock: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for α-L-fucosidase. Subsequently, incubate with a secondary antibody and detect the protein bands using a chemiluminescence system.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for evaluating fucosidase inhibitors, from initial screening to cellular target engagement validation.

Experimental Workflow for Fucosidase Inhibitor Evaluation Start Start: Identify Potential Fucosidase Inhibitors Biochemical_Assay In vitro α-L-Fucosidase Activity Assay Start->Biochemical_Assay Determine_IC50 Determine IC50 / Ki values Biochemical_Assay->Determine_IC50 Compare_Potency Compare Potency of Inhibitors Determine_IC50->Compare_Potency Cell_Based_Assay Cellular Assays (e.g., Glycan Profiling) Compare_Potency->Cell_Based_Assay Select Lead Compounds CETSA Cellular Thermal Shift Assay (CETSA) Cell_Based_Assay->CETSA Target_Engagement Confirm Target Engagement in Cells CETSA->Target_Engagement Downstream_Studies Further Downstream Functional Studies Target_Engagement->Downstream_Studies

Workflow for Fucosidase Inhibitor Evaluation

References

Deoxofuconojirimycin Hydrochloride (DFJ-HCl): A Potent Inhibitor of α-L-Fucosidase

Author: BenchChem Technical Support Team. Date: December 2025

Deoxofuconojirimycin hydrochloride (DFJ-HCl) is a powerful and highly specific inhibitor of α-L-fucosidase, an enzyme crucial in the breakdown of fucose-containing glycoconjugates. This guide provides a quantitative analysis of its inhibitory action, a comparison with other fucosidase inhibitors, detailed experimental protocols, and a visualization of its mechanism and relevant cellular pathways. This information is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of fucosidase inhibition.

Quantitative Comparison of Fucosidase Inhibitors

DFJ-HCl and its analogs have demonstrated significant potency in the inhibition of α-L-fucosidase. The following table summarizes the inhibitory constants (Ki) and, where available, the half-maximal inhibitory concentrations (IC50) for DFJ-HCl and other relevant fucosidase inhibitors. Lower values indicate higher potency.

InhibitorEnzyme SourceKiIC50Reference
Deoxofuconojirimycin (DFJ) Human Liver α-L-fucosidase1 x 10⁻⁸ M-[1]
N-Methyl-DFJ Human Liver α-L-fucosidase5 x 10⁻⁸ M-[1]
Deoxymannojirimycin (DMJ) Human Liver α-L-fucosidasePotent inhibitor-[1][2]
Fuconojirimycin (FNJ) Derivatives (C1-substituted) Thermotoga maritima α-fucosidasepM to µM range-[3]

Experimental Protocols

A standard method for quantifying α-L-fucosidase inhibition involves a colorimetric assay using a synthetic substrate.

α-L-Fucosidase Inhibition Assay

Objective: To determine the inhibitory activity of a compound against α-L-fucosidase.

Materials:

  • α-L-fucosidase enzyme

  • p-Nitrophenyl-α-L-fucopyranoside (pNPAFU) as substrate

  • Inhibitor compound (e.g., DFJ-HCl) at various concentrations

  • Sodium phosphate buffer (pH 7.0, 50 mM)

  • Sodium carbonate (Na₂CO₃) solution (0.5 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in sodium phosphate buffer.

  • In a 96-well microplate, add 10 µg of the α-L-fucosidase enzyme to each well.

  • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding 1 mM pNPAFU substrate to each well.

  • Incubate the reaction mixture at 37°C for 5 minutes.

  • Stop the reaction by adding 0.5 M sodium carbonate solution to each well.

  • Measure the absorbance of the released p-nitrophenol at 400 nm using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control well.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action and Cellular Pathways

DFJ-HCl is an iminosugar that acts as a competitive inhibitor of α-L-fucosidase. At physiological pH, the nitrogen atom in the iminosugar ring is protonated, mimicking the positively charged oxocarbenium-ion-like transition state of the fucose substrate during enzymatic hydrolysis. This allows DFJ-HCl to bind tightly to the active site of the enzyme, preventing the natural substrate from binding and being cleaved.

α-L-fucosidase, specifically the lysosomal enzyme FUCA1, plays a critical role in the degradation of fucosylated glycoconjugates.[4][5][6] The removal of fucose residues is a key step in the catabolism of glycoproteins and glycolipids within the lysosome.

Fucosidase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme α-L-Fucosidase Mix Enzyme + Inhibitor (Pre-incubation) Enzyme->Mix Inhibitor DFJ-HCl (Varying Conc.) Inhibitor->Mix Substrate pNPAFU Reaction Add Substrate (Incubation at 37°C) Substrate->Reaction Mix->Reaction Stop Stop Reaction (Add Na₂CO₃) Reaction->Stop Measure Measure Absorbance (400 nm) Stop->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Experimental workflow for determining fucosidase inhibition.

Furthermore, FUCA1 has been identified as a tumor suppressor that can regulate the epidermal growth factor receptor (EGFR) signaling pathway.[7][8][9] By removing fucose residues from EGFR, FUCA1 can reduce its activation and subsequent downstream signaling, thereby inhibiting cancer cell growth and survival.[7][8]

Fucosidase_Signaling_Pathway cluster_lysosome Lysosome cluster_EGFR EGFR Signaling Glycoconjugates Fucosylated Glycoconjugates FUCA1 α-L-Fucosidase (FUCA1) Glycoconjugates->FUCA1 Substrate Degradation Degradation Products FUCA1->Degradation Cleavage of Fucose Fucosylated_EGFR Fucosylated EGFR (Active) FUCA1->Fucosylated_EGFR Defucosylates EGFR EGFR EGFR->Fucosylated_EGFR Fucosylation Downstream Downstream Signaling (e.g., PI3K/Akt) Fucosylated_EGFR->Downstream Cell_Growth Cell Growth & Survival Downstream->Cell_Growth DFJ_HCl DFJ-HCl DFJ_HCl->FUCA1 Inhibits

Role of α-L-fucosidase in lysosomal degradation and EGFR signaling.

References

A Head-to-Head Battle of Inhibitors: Deoxyfuconojirimycin Hydrochloride and its Rivals in the Quest to Tame α-L-Fucosidase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of glycosidase inhibition, the choice of a potent and specific inhibitor is paramount. This guide provides a comprehensive kinetic comparison of Deoxyfuconojirimycin hydrochloride (DFJ-HCl) and its key alternatives in the inhibition of α-L-fucosidase, a critical enzyme implicated in various physiological and pathological processes.

Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol), a powerful iminosugar, has established itself as a highly potent and specific competitive inhibitor of human liver α-L-fucosidase.[1][2][3][4] Its mechanism of action is rooted in its structural mimicry of the fucosyl cation-like transition state, allowing it to bind with high affinity to the enzyme's active site.[1][3] This guide delves into the quantitative kinetic data, providing a clear comparison with other known inhibitors and detailing the experimental protocols necessary for such investigations.

Comparative Kinetic Analysis of α-L-Fucosidase Inhibitors

The efficacy of an inhibitor is quantitatively defined by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The following table summarizes the available kinetic data for DFJ-HCl and a selection of alternative inhibitors against α-L-fucosidase.

InhibitorEnzyme SourceInhibition TypeKiIC50Reference
Deoxyfuconojirimycin (DFJ) Human LiverCompetitive1 x 10-8 MNot Reported[1][2][3][4]
Deoxymannojirimycin Human LiverCompetitiveMore potent than against α-D-mannosidaseNot Reported[1][3]
1-α-C-Butyl-deoxyfuconojirimycin Thermotoga maritimaSlow, Tight-Binding1.6 x 10-8 MNot Reported
1-α-C-Nonyl-deoxyfuconojirimycin Thermotoga maritimaSlow, Tight-Binding4 x 10-10 MNot Reported
Fuconojirimycin Bovine KidneyCompetitive1.2 x 10-7 MNot Reported

Understanding the Mechanism: A Visual Representation

The interaction between α-L-fucosidase, its substrate, and a competitive inhibitor like Deoxyfuconojirimycin can be visualized as a dynamic equilibrium. The inhibitor effectively competes with the natural substrate for binding to the enzyme's active site, thereby reducing the rate of the enzymatic reaction.

InhibitionMechanism cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition E α-L-Fucosidase (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI k3 S Substrate (S) ES->E k-1 P Products (P) ES->P k2 I DFJ-HCl (I) EI->E k-3

Caption: Competitive inhibition of α-L-fucosidase by DFJ-HCl.

Experimental Workflow for Kinetic Studies

The determination of key kinetic parameters such as Ki and IC50 values requires a systematic experimental approach. The following diagram outlines a typical workflow for an α-L-fucosidase inhibition assay.

ExperimentalWorkflow prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffer) assay_setup 2. Assay Setup (Incubate Enzyme with Inhibitor) prep->assay_setup reaction_init 3. Reaction Initiation (Add Substrate) assay_setup->reaction_init data_acq 4. Data Acquisition (Measure Product Formation over Time) reaction_init->data_acq analysis 5. Data Analysis (Determine Initial Velocities) data_acq->analysis graphical 6. Graphical Analysis (e.g., Lineweaver-Burk Plot) analysis->graphical param_calc 7. Parameter Calculation (Determine Ki and IC50) graphical->param_calc

References

A Comparative Analysis of Iminosugar Inhibitors for Fucosidase: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of iminosugar inhibitors targeting fucosidase. It includes a summary of quantitative performance data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Iminosugars, carbohydrate analogues where the endocyclic oxygen is replaced by a nitrogen atom, have emerged as a potent class of glycosidase inhibitors. Their ability to mimic the transition state of the glycosidic cleavage reaction makes them effective competitive inhibitors. This guide focuses on iminosugar inhibitors of α-L-fucosidase, an enzyme implicated in various physiological and pathological processes, including inflammation, cancer, and viral infections. Understanding the comparative efficacy and specificity of different iminosugar inhibitors is crucial for the development of targeted therapeutics.

Performance of Iminosugar Inhibitors Against α-L-Fucosidase

The inhibitory potency of iminosugars against α-L-fucosidase is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes the reported values for various iminosugar derivatives, highlighting the impact of structural modifications on their inhibitory activity.

Inhibitor ClassCompoundEnzyme SourceKiIC50Reference
Fuconojirimycin Derivatives DeoxyfuconojirimycinHuman Liver1 x 10-8 M-[1][2]
C1-substituted fuconojirimycin derivative (Compound 1)Thermotoga maritima16 nM-[3]
C1-substituted fuconojirimycin derivative (Compound 2)Thermotoga maritima0.47 pM (Ki*)-[3]
C5-substituted fuconojirimycin derivative (Compound 9)Thermotoga maritima6.0 µM-[3]
Pyrrolidine Iminosugars Divalent Pyrrolidine Iminosugar (meso-33)Bovine Kidney-2.1 µM[4]
Monovalent Pyrrolidine Iminosugar (35)Bovine Kidney-19 µM[4]
Castanospermine Analogues 1-Deoxy-6,8a-diepicastanospermineHuman Liver1.3 µM-[2]

Note: Ki represents the inhibition constant for slow, tight-binding inhibitors after the establishment of the final enzyme-inhibitor complex.

Experimental Protocols

Accurate and reproducible assessment of inhibitor performance is paramount. Below are detailed methodologies for key experiments cited in the evaluation of fucosidase inhibitors.

α-L-Fucosidase Activity Assay (Colorimetric)

This assay is a standard method for determining the enzymatic activity of α-L-fucosidase and for screening potential inhibitors.

Principle: The assay is based on the cleavage of a chromogenic substrate, such as p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc). The enzymatic release of p-nitrophenol (pNP) results in a yellow color under alkaline conditions, which can be quantified spectrophotometrically.

Materials:

  • α-L-fucosidase enzyme

  • p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) substrate solution

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Stop solution (e.g., 0.5 M sodium carbonate)

  • Test iminosugar inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the iminosugar inhibitor in the assay buffer.

  • In a 96-well plate, add a defined amount of α-L-fucosidase to each well.

  • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNP-Fuc substrate solution to all wells.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at the optimal temperature.

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of the Inhibition Constant (Ki)

The Ki value provides a more absolute measure of the inhibitor's binding affinity.

Principle: Ki is determined by measuring the initial reaction rates at various substrate and inhibitor concentrations. For competitive inhibitors, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the Michaelis-Menten constant (Km) of the substrate is known.

Procedure (using the Cheng-Prusoff equation):

  • Determine the IC50 value of the inhibitor as described in the fucosidase activity assay.

  • Determine the Km of the enzyme for the substrate (pNP-Fuc) by measuring the initial reaction rates at various substrate concentrations in the absence of the inhibitor and fitting the data to the Michaelis-Menten equation.

  • Calculate the Ki using the Cheng-Prusoff equation for competitive inhibition:

    Ki = IC50 / (1 + [S]/Km)

    Where:

    • [S] is the concentration of the substrate used in the IC50 determination.

Visualizing the Landscape: Pathways and Workflows

Signaling Pathways Influenced by Fucosylation

Fucosylation, the process of adding fucose to glycans, is a critical post-translational modification that modulates the function of numerous proteins involved in cell signaling. α-L-fucosidase, by removing fucose residues, can therefore influence these pathways. The diagram below illustrates the involvement of fucosylation in key signaling pathways.

Fucosylation_Signaling_Pathways Fucosylation Fucosylation (FUTs) GrowthFactorReceptor Growth Factor Receptors (EGFR, VEGFR) Fucosylation->GrowthFactorReceptor Activates TGFbReceptor TGF-β Receptor Fucosylation->TGFbReceptor Modulates NotchReceptor Notch Receptor Fucosylation->NotchReceptor Required for ligand binding Fucosidase α-L-Fucosidase Fucosidase->GrowthFactorReceptor De-fucosylates (Inhibits) Fucosidase->TGFbReceptor De-fucosylates (Modulates) Fucosidase->NotchReceptor De-fucosylates (Inhibits) PI3K_AKT PI3K/AKT Pathway GrowthFactorReceptor->PI3K_AKT SMAD SMAD Pathway TGFbReceptor->SMAD NotchSignaling Notch Signaling NotchReceptor->NotchSignaling CellProcesses Cell Proliferation, Survival, Adhesion, Metastasis PI3K_AKT->CellProcesses SMAD->CellProcesses NotchSignaling->CellProcesses

Caption: Fucosylation and its reversal by fucosidase impact key cell signaling pathways.

Experimental Workflow for Inhibitor Evaluation

The systematic evaluation of iminosugar inhibitors follows a well-defined workflow, from initial screening to detailed kinetic analysis.

Inhibitor_Evaluation_Workflow Start Start: Synthesize or Procure Iminosugar Inhibitors PrimaryScreening Primary Screening: Fucosidase Activity Assay (Single Concentration) Start->PrimaryScreening DoseResponse Dose-Response Analysis: Determine IC50 Values PrimaryScreening->DoseResponse Active Compounds KineticAnalysis Kinetic Analysis: Determine Km and Ki Values DoseResponse->KineticAnalysis Specificity Specificity Profiling: Test against other glycosidases KineticAnalysis->Specificity End End: Lead Compound Identification Specificity->End

References

Safety Operating Guide

Proper Disposal of Deoxyfuconojirimycin Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In case of a spill or exposure, immediately consult the Safety Data Sheet (SDS) and follow all institutional and local environmental, health, and safety (EHS) guidelines.

This document provides a comprehensive, step-by-step guide for the proper disposal of Deoxyfuconojirimycin hydrochloride, designed for researchers, scientists, and drug development professionals. The following procedures for handling unused product, empty containers, and spills are synthesized from publicly available safety data sheets to ensure safe and compliant laboratory operations.

Chemical and Safety Data Overview

This compound is an α-L-fucosidase inhibitor. While some suppliers do not classify it as a hazardous substance, others assign hazard classifications. Therefore, it is crucial to handle it with care, employing standard laboratory safety protocols.

PropertyValueSource
Molecular FormulaC₆H₁₃NO₃ · HCl
Molecular Weight183.63 g/mol
AppearanceWhite Solid[1]
StorageKeep refrigerated[1]
Incompatible MaterialsStrong oxidizing agents[1]
Hazardous Decomposition ProductsCarbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride[1]

Disposal Procedures

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. Always consult your institution's EHS office for specific guidance.

Unused or Waste Product
  • Consult Waste Management Authority : Before disposal, consult your institution's EHS office or a licensed professional waste disposal service.[2]

  • Incineration : The recommended method of disposal for the residue is incineration at an approved facility.[2]

  • Recycling : Consult the manufacturer for potential recycling options.[2]

Empty Containers
  • Triple Rinse : If permissible by local regulations and container type, triple rinse the container with a suitable solvent. The rinsate should be collected and treated as chemical waste.

  • Disposal : Dispose of rinsed containers in an authorized landfill or recycle where possible.[2] Unrinsed containers should be treated as chemical waste.

Spill Cleanup

For all spills, avoid generating dust. [2] Use dry clean-up procedures.

Small Spills:

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including impervious gloves, safety glasses, and a dust respirator.[2]

  • Containment : Carefully sweep or vacuum up the spilled material.[2] Consider using an explosion-proof vacuum designed for grounded use.[2]

  • Collection : Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[2]

Large Spills:

  • Evacuate : Clear the area of all personnel and move upwind.[2]

  • Alert Authorities : Notify your institution's emergency responders and provide them with the location and nature of the hazard.[2]

  • PPE : Control personal contact by using the appropriate protective equipment, including a dust respirator.[2]

  • Prevent Spread : Prevent the spillage from entering drains, sewers, or water courses.[2]

  • Cleanup : Sweep or shovel up the material, recovering the product whenever possible. Place residues in labeled plastic bags or other suitable containers for disposal.[2]

  • Decontamination : If contamination of drains or waterways occurs, immediately advise emergency services.[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_waste_type Waste Identification cluster_unused Unused Product cluster_container Empty Container cluster_spill Spill Residue start Start: Identify Waste Type waste_type What is the nature of the waste? start->waste_type consult_manufacturer Consult Manufacturer for Recycling Options waste_type->consult_manufacturer Unused Product rinse_container Triple Rinse Container (if applicable) waste_type->rinse_container Empty Container spill_size Determine Spill Size waste_type->spill_size Spill Residue consult_waste_authority Consult Waste Management Authority for Disposal consult_manufacturer->consult_waste_authority incinerate Incinerate Residue at an Approved Site consult_waste_authority->incinerate end_node End: Disposal Complete incinerate->end_node landfill_recycle Dispose in Authorized Landfill or Recycle rinse_container->landfill_recycle Yes treat_as_waste Treat as Chemical Waste rinse_container->treat_as_waste No landfill_recycle->end_node treat_as_waste->incinerate small_spill Small Spill Cleanup: - Wear PPE - Sweep/Vacuum - Collect in Labeled Container spill_size->small_spill Small large_spill Large Spill Cleanup: - Evacuate & Alert - Wear PPE - Prevent Spread - Collect in Labeled Container spill_size->large_spill Large dispose_spill_waste Dispose of as Chemical Waste small_spill->dispose_spill_waste large_spill->dispose_spill_waste dispose_spill_waste->incinerate

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Deoxyfuconojirimycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides essential safety and logistical information for the handling and disposal of Deoxyfuconojirimycin hydrochloride. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of your research. This compound is a potent and selective inhibitor of α-L-fucosidases and requires careful handling to minimize exposure risk.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent accidental exposure when handling this compound. The following table summarizes the required PPE.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles.[1]
Respiratory Protection NIOSH-approved N95 dust mask or higherPrevents inhalation of the powdered compound.
Body Protection Laboratory coatProtects skin and clothing from accidental spills.

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Engineering Controls:

  • Handle in a well-ventilated area.[1] For procedures that may generate dust, use a fume hood.

General Hygiene:

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Limit all unnecessary personal contact.[1]

Storage:

  • Store in a cool, dry, well-ventilated area.[1]

  • Keep the container tightly closed.

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Emergency Procedures

Spills:

  • Minor Spills: For small spills, use dry clean-up procedures and avoid generating dust.[1] Sweep or vacuum the material and place it in a clean, dry, sealable, and labeled container for disposal.[1]

  • Major Spills: In the event of a major spill, clear the area of all personnel and move upwind.[1] Alert emergency responders and inform them of the location and nature of the hazard.[1] Control personal contact by using the appropriate protective equipment, including a dust respirator.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with fresh running water.[1] Ensure complete irrigation by keeping eyelids apart and away from the eye.[1] If pain persists, seek medical attention.[1]

  • Skin Contact: Wash the affected area with soap and water.

  • Inhalation: If dust is inhaled, remove the individual from the contaminated area.[1] Encourage the patient to blow their nose to ensure a clear breathing passage.[1] If irritation or discomfort persists, seek medical attention.[1]

  • Ingestion: If swallowed, immediately give a glass of water.[1] First aid is not generally required, but if in doubt, contact a Poisons Information Center or a doctor.[1]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Unused Product: Dispose of unused material as hazardous waste. Contact a licensed professional waste disposal service for proper disposal.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.

  • General Guidance: Do not allow the product to enter drains. Consult with your institution's Waste Management Authority for specific disposal guidelines.[1]

Experimental Workflow and Safety Protocol

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Ventilated Area B->C D Prepare Stock Solution C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F G Dispose of Waste in Labeled Container F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: This diagram outlines the procedural steps for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。